3-Bromo-4-chloro-6-ethoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-chloro-6-ethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOCHWWMNQDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671166 | |
| Record name | 3-Bromo-4-chloro-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-86-5 | |
| Record name | 3-Bromo-4-chloro-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-chloro-6-ethoxyquinoline: A Key Intermediate in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-chloro-6-ethoxyquinoline (CAS Number: 1204810-86-5), a halogenated quinoline derivative of significant interest in medicinal chemistry. As a versatile synthetic building block, this compound serves as a crucial intermediate in the development of novel kinase inhibitors for potential therapeutic applications, particularly in oncology. This document elucidates the known physicochemical properties, a plausible synthetic route based on established methodologies for analogous structures, its role in drug discovery, and essential safety considerations. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for the design and synthesis of next-generation targeted therapies.
Introduction: The Significance of Substituted Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and its binding affinity to biological targets.
This compound, with its distinct substitution pattern, offers multiple reactive sites for further chemical modification. The presence of bromine and chlorine atoms at positions 3 and 4, respectively, provides opportunities for various cross-coupling reactions, while the ethoxy group at the 6-position can influence solubility and interactions with target proteins. These features make it a valuable intermediate for constructing complex heterocyclic systems found in bioactive molecules, particularly in the realm of kinase inhibitors.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1204810-86-5 | Multiple Suppliers |
| Molecular Formula | C₁₁H₉BrClNO | Multiple Suppliers |
| Molecular Weight | 286.55 g/mol | Multiple Suppliers |
| Predicted Boiling Point | 353.8 ± 37.0 °C | MySkinRecipes[1] |
| Predicted Density | 1.545 ± 0.06 g/cm³ | MySkinRecipes[1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | General knowledge of quinoline derivatives |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. | Multiple Suppliers |
Note: The boiling point and density are predicted values and should be treated as estimates. Experimental verification is recommended.
Synthesis and Reaction Chemistry
While a specific, detailed synthesis protocol for this compound is not published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on well-established methodologies for the preparation of substituted quinolines. The proposed pathway involves a multi-step sequence starting from readily available precursors.
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed through the following key transformations:
-
Construction of the 6-ethoxy-4-hydroxyquinoline core: This is typically achieved through a cyclization reaction, such as the Conrad-Limpach or Gould-Jacobs reaction, starting from an appropriately substituted aniline.
-
Chlorination of the 4-hydroxy group: The hydroxyl group is converted to a chloro group, a common transformation in quinoline chemistry to introduce a leaving group for subsequent nucleophilic substitution or cross-coupling reactions.
-
Regioselective Bromination: The final step involves the introduction of a bromine atom at the 3-position of the quinoline ring.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Methodologies (Hypothetical Protocol)
The following protocols are illustrative and based on general procedures for similar transformations. Optimization of reaction conditions would be necessary.
Step 1: Synthesis of 6-Ethoxyquinolin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxyaniline and a slight molar excess of diethyl (ethoxymethylene)malonate.
-
Condensation: Heat the mixture at 130-150°C for 2-3 hours to form the intermediate anilinomethylenemalonate.
-
Cyclization: Add the reaction mixture to a high-boiling point solvent such as diphenyl ether and heat to approximately 250°C. The cyclization is typically complete within 30-60 minutes.
-
Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Filter the solid and wash with hexane.
-
Hydrolysis and Decarboxylation: Reflux the crude ester with an aqueous solution of sodium hydroxide to hydrolyze the ester. Acidify the cooled solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The acid can then be decarboxylated by heating to yield 6-ethoxyquinolin-4-ol.
Step 2: Synthesis of 4-Chloro-6-ethoxyquinoline
-
Reaction Setup: In a fume hood, carefully add phosphorus oxychloride (POCl₃) to 6-ethoxyquinolin-4-ol in a round-bottom flask equipped with a reflux condenser. A co-solvent such as toluene may be used.
-
Chlorination: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve 4-chloro-6-ethoxyquinoline in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask.
-
Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction may be initiated with a radical initiator or by gentle heating.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors.[1] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Quinoline-based compounds have been successfully developed as inhibitors of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
c-Met
-
Src family kinases
The 3-bromo and 4-chloro substituents on the quinoline ring of the title compound serve as versatile handles for introducing various functionalities through reactions such as Suzuki, Stille, and Buchwald-Hartwig cross-coupling. This allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
Sources
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-6-ethoxyquinoline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-Bromo-4-chloro-6-ethoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a multi-step process commencing with readily available starting materials. This document offers a detailed exposition of the synthetic strategy, step-by-step experimental protocols, mechanistic insights, and characterization data, intended to serve as a practical resource for researchers in the field.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Quinoline derivatives have been successfully developed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1][3][4] The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the quinoline ring.[1]
The target molecule, this compound (CAS No. 1204810-86-5), is a valuable intermediate for the synthesis of more complex bioactive molecules, particularly kinase inhibitors and other potential anti-tumor agents.[5] The presence of bromo, chloro, and ethoxy groups at specific positions offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships in drug development programs.
This guide delineates a logical and efficient synthetic route to this key intermediate, emphasizing the rationale behind the chosen methodologies and providing detailed, actionable protocols.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically executed in a three-step sequence, commencing with the construction of the quinoline core, followed by chlorination and subsequent regioselective bromination.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 6-ethoxy-4-hydroxyquinoline via the Gould-Jacobs Reaction
The initial step involves the construction of the quinoline core using the Gould-Jacobs reaction, a well-established and versatile method for preparing 4-hydroxyquinolines.[2][6][7] This reaction proceeds through the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization.
Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of 4-ethoxyaniline on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to the formation of an anilinomethylenemalonate intermediate. Subsequent heating in a high-boiling point solvent, such as diphenyl ether, induces an intramolecular cyclization to form the quinoline ring system.
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
To the resulting crude intermediate, add diphenyl ether as a high-boiling point solvent.
-
Heat the mixture to approximately 250 °C and maintain this temperature for 1-2 hours to effect cyclization.
-
Allow the reaction mixture to cool to room temperature, during which the product should precipitate.
-
Dilute the mixture with a non-polar solvent such as hexane to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
-
The crude 6-ethoxy-4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 2: Chlorination of 6-ethoxy-4-hydroxyquinoline
The conversion of the 4-hydroxyl group to a chloro group is a crucial step to introduce a good leaving group for potential subsequent nucleophilic substitution reactions and to modify the electronic properties of the quinoline ring. This transformation is commonly achieved using phosphorus oxychloride (POCl₃).
Mechanism: The hydroxyl group of 6-ethoxy-4-hydroxyquinoline acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloro-6-ethoxyquinoline.
Experimental Protocol:
-
To a flask containing 6-ethoxy-4-hydroxyquinoline (1.0 eq), cautiously add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
The crude 4-chloro-6-ethoxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Regioselective Bromination of 4-chloro-6-ethoxyquinoline
The final step is the introduction of a bromine atom at the 3-position of the quinoline ring. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents. The ethoxy group at the 6-position is an activating group, and the chloro group at the 4-position is a deactivating group. The pyridine ring is generally less reactive towards electrophilic substitution than the benzene ring. The electron-donating ethoxy group enhances the electron density of the benzene ring, but the most activated positions for electrophilic attack on the quinoline ring system are often C5, C8, and C3. Given the presence of the 6-ethoxy group, the 3-position becomes a favorable site for bromination.
Mechanism: The bromination is expected to proceed via a standard electrophilic aromatic substitution mechanism. The brominating agent (e.g., Br₂ or N-bromosuccinimide) generates a bromonium ion or a polarized bromine molecule, which is then attacked by the electron-rich quinoline ring at the 3-position to form a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity and yields the 3-bromo product.
Caption: Simplified mechanism of electrophilic bromination at the C3 position.
Experimental Protocol:
-
Dissolve 4-chloro-6-ethoxyquinoline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane or chloroform.
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. Alternatively, a solution of bromine in the same solvent can be added dropwise.
-
Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine.
-
If acetic acid is used as the solvent, neutralize the reaction mixture with a base.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table provides expected data for the synthesis, based on typical yields for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 4-ethoxyaniline | 6-ethoxy-4-hydroxyquinoline | DEEM, Diphenyl ether | 70-85 |
| 2 | 6-ethoxy-4-hydroxyquinoline | 4-chloro-6-ethoxyquinoline | POCl₃ | 80-95 |
| 3 | 4-chloro-6-ethoxyquinoline | This compound | NBS or Br₂ | 60-75 |
Characterization of this compound
The final product should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the ethyl protons of the ethoxy group. The absence of a signal for the H-3 proton and the specific splitting patterns of the remaining aromatic protons will confirm the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule. The chemical shifts of the carbons bearing the bromo, chloro, and ethoxy substituents will be characteristic.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine and chlorine atoms will be evident from the characteristic isotopic pattern in the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-O and C-halogen bonds.
Conclusion
This technical guide has outlined a reliable and efficient three-step synthesis of this compound. The described pathway utilizes well-established and understood chemical transformations, providing a practical approach for obtaining this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided experimental protocols and mechanistic insights are intended to empower researchers to successfully synthesize and utilize this compound in their research endeavors.
References
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19385-19416.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(3).
- Aatif, M., et al. (2022). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 10, 987654.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495-33499.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Molecular Structure of 3-Bromo-4-chloro-6-ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Bromo-4-chloro-6-ethoxyquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its scaffold is a key component in the development of various therapeutic agents, particularly kinase inhibitors and antitumor compounds.[1][2] The precise arrangement of its substituents—a bromine atom at the C3 position, a chlorine atom at C4, and an ethoxy group at C6—creates a unique electronic and steric profile that can be exploited for targeted drug design. Understanding the detailed molecular structure of this compound is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel, more potent, and selective drug candidates.
This technical guide provides a comprehensive analysis of the molecular structure of this compound, supported by a proposed synthesis, expected spectroscopic data, and insights into its relevance in pharmaceutical research.
Molecular Structure and Properties
The foundational characteristics of this compound are summarized below, providing a snapshot of its key physical and chemical properties.
| Property | Value | Source |
| Chemical Formula | C₁₁H₉BrClNO | [1][2] |
| Molecular Weight | 286.56 g/mol | [2] |
| CAS Number | 1204810-86-5 | [1][2] |
| Predicted Boiling Point | 353.8 ± 37.0 °C | [1][2] |
| Predicted Density | 1.545 ± 0.06 g/cm³ | [1][2] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
The quinoline core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The substituents on this compound significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the bromine and chlorine atoms can affect the electron density of the quinoline ring system, while the ethoxy group, a moderately activating group, can influence the molecule's metabolic stability and pharmacokinetic profile.
Proposed Synthesis of this compound
The proposed synthesis begins with the commercially available 4-bromo-2-ethoxyaniline and proceeds through a cyclization reaction to form the quinoline core, followed by halogenation steps.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol:
Step 1: Condensation of 4-Bromo-2-ethoxyaniline with Diethyl Malonate
-
To a stirred solution of 4-bromo-2-ethoxyaniline (1.0 eq) in a suitable solvent such as toluene, add diethyl malonate (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate, diethyl 2-((4-bromo-2-ethoxyphenyl)amino)maleate.
Causality: This initial condensation step forms the enamine intermediate necessary for the subsequent cyclization to build the quinoline ring system. The removal of water drives the reaction to completion.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-260 °C) for 1-2 hours.
-
Monitor the formation of 6-Bromo-4-hydroxy-8-ethoxyquinoline by TLC.
-
After cooling, add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration and wash with hexane to remove the diphenyl ether.
Causality: The high temperature induces an intramolecular cyclization (Gould-Jacobs reaction) followed by aromatization to form the stable 4-hydroxyquinoline core.
Step 3: Chlorination
-
Suspend the crude 6-Bromo-4-hydroxy-8-ethoxyquinoline in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the conversion to 6-Bromo-4-chloro-8-ethoxyquinoline by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: Phosphorus oxychloride is a standard and effective reagent for converting the hydroxyl group at the 4-position of the quinoline ring to a chlorine atom, a key step for further functionalization.
Step 4: Bromination
-
Dissolve the 6-Bromo-4-chloro-8-ethoxyquinoline in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.
-
Dry the organic layer and concentrate to give the crude this compound.
-
Purify the final product by column chromatography on silica gel.
Causality: N-Bromosuccinimide is a regioselective brominating agent that will preferentially brominate the electron-rich C3 position of the quinoline ring, activated by the nitrogen atom.
Spectroscopic Characterization
The unambiguous identification of this compound requires a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is crucial for confirming the proton environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.9 | s | H-2 |
| ~8.2 | d | H-5 |
| ~7.8 | dd | H-7 |
| ~7.5 | d | H-8 |
| ~4.2 | q | -OCH₂CH₃ |
| ~1.5 | t | -OCH₂CH₃ |
Rationale: The proton at C2 is expected to be a singlet and highly deshielded due to the adjacent nitrogen and the C3-bromo substituent. The protons on the benzene ring (H-5, H-7, and H-8) will appear in the aromatic region with splitting patterns dictated by their coupling with neighboring protons. The ethoxy group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-6 (attached to -OEt) |
| ~150 | C-2 |
| ~148 | C-8a |
| ~144 | C-4 |
| ~134 | C-5 |
| ~128 | C-7 |
| ~122 | C-4a |
| ~118 | C-8 |
| ~115 | C-3 |
| ~64 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Rationale: The carbon atoms directly attached to electronegative atoms (N, O, Cl, Br) will be deshielded and appear at higher chemical shifts. The quaternary carbons (C-4, C-4a, C-6, C-8a) will typically show weaker signals.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of 286.56.
-
Isotopic Pattern: Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and its fragments. The M, M+2, and M+4 peaks will have relative intensities determined by the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | Aromatic C-H stretching |
| ~2850-2980 | Aliphatic C-H stretching (-OCH₂CH₃) |
| ~1600, 1500, 1450 | Aromatic C=C stretching |
| ~1250 | Aryl-O-C stretching |
| ~1050 | C-O stretching |
| ~800-900 | C-H out-of-plane bending (aromatic) |
| Below 800 | C-Cl and C-Br stretching |
Significance in Drug Discovery and Development
The this compound scaffold is a valuable building block in the synthesis of bioactive molecules. The presence of two distinct halogen atoms at positions 3 and 4 provides opportunities for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity.[5]
The ethoxy group at the C6 position can enhance the lipophilicity of the molecule, which may improve its cell permeability and overall pharmacokinetic properties. The quinoline nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.
Caption: Role of this compound in a typical drug discovery workflow.
Safety and Handling
As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, related halo-substituted quinolines are known to be potentially toxic.[6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound represents a strategically important molecular scaffold for the development of new therapeutic agents. Its well-defined structure, characterized by a unique substitution pattern on the quinoline core, offers multiple avenues for chemical modification to fine-tune its biological activity. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers to synthesize, characterize, and ultimately leverage this compound in their drug discovery and development programs. A thorough understanding of its molecular structure is the critical first step in unlocking its full therapeutic potential.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1][2][7]
-
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
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Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 26(15), 4583. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
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Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 3-Bromo-4-chloro-6-trifluoromethylquinoline. Retrieved from [Link]
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Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202300841. [Link]
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physical and chemical properties of 3-Bromo-4-chloro-6-ethoxyquinoline
An In-Depth Technical Guide to 3-Bromo-4-chloro-6-ethoxyquinoline for Advanced Research Applications
Introduction
This compound is a polysubstituted heterocyclic compound built upon the quinoline scaffold. Quinoline, a fused bicyclic system composed of a benzene and a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active molecules.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. We will delve into its core physical and chemical properties, outline a representative synthetic pathway, discuss methods for its structural characterization, explore its applications as a key intermediate, and provide essential safety and handling protocols. The strategic placement of bromo, chloro, and ethoxy substituents on the quinoline core makes this molecule a versatile building block for creating complex molecular architectures with tailored biological activities, particularly in the development of novel kinase inhibitors and antitumor agents.[3]
Physicochemical Characteristics
The unique arrangement of functional groups in this compound dictates its physical properties and chemical behavior. The presence of two different halogen atoms (bromine and chlorine) and an alkoxy group on the aromatic scaffold creates a specific electronic and steric profile that is instrumental in its synthetic applications.
Fig. 1: Chemical Structure of this compound
Core Properties
The fundamental properties of this compound are summarized below. It is important to note that some physical properties, such as boiling point and density, are computationally predicted values and should be considered as estimates pending experimental verification.
| Property | Value | Source(s) |
| CAS Number | 1204810-86-5 | [3][4] |
| Molecular Formula | C₁₁H₉BrClNO | [3][4] |
| Molecular Weight | 286.55 g/mol | [3][4] |
| Boiling Point | 353.8 ± 37.0 °C (Predicted) | [3] |
| Density | 1.545 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity | Typically ≥95% | [5] |
Solubility and Storage
Based on its predominantly aromatic and halogenated structure, this compound is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO).
For maintaining chemical integrity, proper storage is critical. The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[3][4]
Synthesis and Reactivity
Understanding the reactivity and synthetic routes is paramount for utilizing this building block effectively. The electronic properties of the quinoline ring are significantly influenced by its substituents. The nitrogen atom and the two halogen atoms act as electron-withdrawing groups, making the molecule susceptible to specific chemical transformations.
Reactivity Profile
The reactivity of this compound is characterized by several key features:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C4 position is activated by the adjacent ring nitrogen, making it a prime site for displacement by nucleophiles. This is a common strategy for introducing amines, thiols, or other functional groups to build molecular complexity.
-
Cross-Coupling Reactions: The bromo substituent at the C3 position is well-suited for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
-
Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring (positions C5, C7, C8) can undergo electrophilic substitution. The ethoxy group at C6 is an activating, ortho-, para-directing group, which would primarily direct incoming electrophiles to the C5 and C7 positions.
Representative Synthetic Workflow
A plausible and common method for synthesizing substituted 4-chloroquinolines involves the chlorination of the corresponding quinolin-4-ol precursor. The following workflow is adapted from established procedures for analogous compounds.[6][7] The key transformation is the conversion of a hydroxyl group to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Fig. 2: Synthetic conversion of a quinolin-4-ol to a 4-chloroquinoline
Experimental Protocol: Chlorination of 3-Bromo-6-ethoxyquinolin-4-ol
Causality: This protocol leverages the established reactivity of quinolin-4-ols (or their quinolin-4(1H)-one tautomers) with phosphorus oxychloride. POCl₃ serves as both the reagent and, in many cases, the solvent, effectively converting the C=O bond of the tautomer into a C-Cl bond.
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the precursor, 3-Bromo-6-ethoxyquinolin-4-ol (1.0 equivalent).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (POCl₃) (typically 5-10 equivalents). The reaction is often run neat or with a high-boiling inert solvent like toluene.
-
Reaction: Heat the mixture to reflux (approx. 110-115°C) and stir for 1-4 hours.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃. Caution: This is a highly exothermic reaction.
-
Neutralization: Carefully neutralize the acidic aqueous solution by adding a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8. This will cause the product to precipitate.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. NMR spectroscopy elucidates the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the quinoline core, with chemical shifts typically in the range of δ 7.0-9.0 ppm.[8] The ethoxy group will present as a characteristic triplet (for the -CH₃) and a quartet (for the -OCH₂-) in the upfield region (approx. δ 1.4-1.5 ppm and δ 4.1-4.3 ppm, respectively).
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 11 unique signals corresponding to each carbon atom in the molecule. The carbons attached to the electronegative nitrogen, bromine, and chlorine atoms will be shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry is particularly powerful for confirming the presence of halogens due to their distinct isotopic patterns.
-
Molecular Ion Peak: The mass spectrum will exhibit a complex molecular ion (M⁺) cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).
-
Isotopic Pattern: The resulting pattern will show a base peak (M), an M+2 peak of significant intensity (from ⁸¹Br and ³⁷Cl), and an M+4 peak. The relative intensities of this cluster provide a definitive fingerprint for the presence of one bromine and one chlorine atom.
Experimental Protocol: General Procedure for NMR and MS Analysis
This protocol provides a self-validating workflow for structural confirmation.[8]
-
Sample Preparation (NMR): Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition (NMR): Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans are co-added to achieve a good signal-to-noise ratio.
-
Sample Preparation (MS): Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition (MS): Analyze the sample using an ESI-TOF (Electrospray Ionization - Time of Flight) or similar high-resolution mass spectrometer to obtain an accurate mass measurement and observe the isotopic pattern.
-
Data Validation: Confirm that the observed molecular weight from MS matches the calculated molecular weight (286.55) and that the isotopic pattern is consistent with the C₁₁H₉BrClNO formula. Correlate the ¹H and ¹³C NMR signals with the expected chemical structure.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a cornerstone of medicinal chemistry, found in drugs ranging from the antimalarial chloroquine to modern anticancer agents.[1][9] this compound serves as a sophisticated intermediate, allowing for precise structural modifications to optimize pharmacological properties.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the target enzyme. This compound provides a framework that can be elaborated at the C3 and C4 positions to introduce functionalities that interact with specific amino acid residues, thereby enhancing potency and selectivity.[3]
-
Antitumor Agents: The quinoline ring system is present in several anticancer drugs that function through mechanisms like apoptosis induction or tubulin inhibition.[10] The ability to perform sequential, site-selective modifications on this intermediate allows for the rapid generation of compound libraries for screening against cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: The substituents on this molecule are crucial for SAR exploration. The ethoxy group can improve metabolic stability and modulate lipophilicity. The halogen atoms not only provide reactive handles for further synthesis but can also engage in halogen bonding with biological targets, potentially increasing binding affinity.[10]
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13][14]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.[12] For spills, use an inert absorbent material and dispose of it as hazardous chemical waste.[14]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][12] The container should be tightly sealed under an inert atmosphere.[4]
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Navigating the Solubility Landscape of 3-Bromo-4-chloro-6-ethoxyquinoline: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the physicochemical properties of intermediate compounds are of paramount importance. Among these, aqueous solubility stands as a critical gatekeeper to oral bioavailability and, ultimately, therapeutic efficacy.[1][2][3] This technical guide provides an in-depth exploration of the solubility characteristics of 3-bromo-4-chloro-6-ethoxyquinoline, a key heterocyclic building block in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide adopts a holistic approach, combining known physicochemical parameters with theoretical prediction methodologies and robust experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to confidently assess and navigate the solubility challenges associated with this and similar quinoline-based scaffolds.
Introduction: The Significance of this compound in Kinase Inhibitor Research
This compound is a substituted quinoline derivative that serves as a valuable intermediate in the synthesis of complex bioactive molecules.[4][5] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[6] Its utility in the design of kinase inhibitors is well-documented, where the quinoline ring system often functions as a hinge-binding motif, crucial for potent and selective inhibition of protein kinases.[6]
The journey of a kinase inhibitor from a promising lead compound to a clinically effective drug is fraught with challenges, with poor oral bioavailability being a major cause of attrition.[1][7] Low aqueous solubility is a primary contributor to this issue, leading to inconsistent absorption in the gastrointestinal tract and high inter-patient variability.[2][8] Therefore, a thorough understanding and early characterization of the solubility of key intermediates like this compound are not merely academic exercises but critical steps in a successful drug development program.
Physicochemical Characterization
A foundational understanding of a compound's intrinsic properties is the first step in predicting its behavior in various solvent systems. For this compound, the following key parameters have been identified:
| Property | Value | Source |
| CAS Number | 1204810-86-5 | |
| Molecular Formula | C₁₁H₉BrClNO | Generic Chemical Supplier Data |
| Molecular Weight | 286.56 g/mol | |
| Predicted Boiling Point | 353.8 ± 37.0 °C | Generic Chemical Supplier Data |
| Predicted Density | 1.545 ± 0.06 g/cm³ | Generic Chemical Supplier Data |
| Predicted pKa | 1.17 ± 0.27 | [2] |
The predicted pKa of 1.17 is of particular importance.[2] As a weak base, the quinoline nitrogen is expected to be protonated in the highly acidic environment of the stomach, which would lead to a significant increase in its solubility. Conversely, in the more neutral to slightly alkaline environment of the small intestine, the compound will exist predominantly in its less soluble, neutral form. This pH-dependent solubility is a hallmark of many oral kinase inhibitors and a key consideration for formulation strategies.[2][8]
Theoretical Assessment of Aqueous Solubility
In the early stages of drug discovery, before substantial quantities of a compound are synthesized, in silico prediction methods provide a rapid and cost-effective means of estimating aqueous solubility. These methods typically predict the intrinsic solubility (logS) of the neutral species.
Several computational models can be employed to predict logS, ranging from fragment-based methods to more complex machine learning algorithms:
-
Fragment-based methods (e.g., ESOL): These models calculate logS based on the contributions of individual atoms and functional groups. The General Solubility Equation (GSE) is a foundational concept here, relating solubility to lipophilicity (logP) and melting point.[9]
-
Topological methods: These approaches use molecular descriptors derived from the 2D structure of the molecule to predict solubility.
-
Machine Learning and Graph Neural Networks: Modern approaches leverage large datasets of known solubilities to train sophisticated models that can predict the solubility of new chemical entities with increasing accuracy.
For a compound like this compound, a medicinal chemist would use such tools to obtain a preliminary estimate of its solubility, guiding decisions on whether to proceed with synthesis or to consider early structural modifications to improve this property.
Experimental Determination of Solubility: Protocols and Workflows
Ultimately, theoretical predictions must be validated by empirical data. The following section provides detailed protocols for two standard methods of solubility determination: the thermodynamic shake-flask method and the high-throughput kinetic solubility assay.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility. It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid at pH 1.2).
-
Ensure that undissolved solid remains visible.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a 0.22 µm filter or by centrifugation.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Analyze the filtered supernatant and the standard solutions by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant. This concentration represents the equilibrium solubility.
-
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Synthesis Pathway
While a specific, detailed synthesis for this compound is not widely published in peer-reviewed journals, its synthesis can be reliably inferred from established methods for preparing substituted 4-chloroquinolines. A plausible synthetic route would involve the Gould-Jacobs reaction or a similar cyclization strategy, followed by chlorination. A closely related compound, 6-bromo-4-chloroquinoline, is an important intermediate for the kinase inhibitor Omipalisib, and its synthesis provides a strong template. [10] A likely synthetic approach would start from 4-bromo-2-ethoxyaniline, which would undergo condensation with a suitable three-carbon electrophile, such as diethyl (ethoxymethylene)malonate, followed by thermal cyclization to form the 4-hydroxyquinoline core. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield the desired this compound.
Conclusion and Future Directions
This compound is a valuable building block in the synthesis of potential kinase inhibitors. While its intrinsic aqueous solubility is likely low, this technical guide provides a comprehensive framework for both predicting and experimentally determining this critical parameter. A thorough understanding of its pH-dependent solubility, guided by its predicted pKa, is essential for interpreting data from biological assays and for developing formulation strategies to enhance oral bioavailability.
For researchers working with this compound, it is recommended to perform a thermodynamic solubility measurement in relevant buffers (pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile. This data will be invaluable for guiding lead optimization efforts and for the rational design of in vivo studies. By proactively addressing solubility, the path from a promising chemical scaffold to a viable drug candidate can be navigated with greater efficiency and a higher probability of success.
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-chloro-6-ethoxyquinoline
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 3-Bromo-4-chloro-6-ethoxyquinoline. As specific experimental data for this compound is not widely published, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. It outlines the theoretical basis and practical protocols for acquiring and interpreting Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. By leveraging established principles of spectroscopy and data from analogous structures, this guide explains the causality behind experimental choices and provides a robust, self-validating system for structural confirmation. The aim is to equip scientists with the necessary tools to unambiguously verify the synthesis and purity of this compound, a crucial step in any chemical research or drug development pipeline.
Introduction: The Imperative for Spectroscopic Verification
In the field of medicinal chemistry and materials science, quinoline derivatives are of significant interest due to their diverse biological activities. The synthesis of novel derivatives, such as this compound, represents a key step in the discovery of new lead compounds. However, the synthesis of any new molecular entity must be accompanied by rigorous structural verification. Spectroscopic techniques are the cornerstone of this process, providing an unambiguous fingerprint of the molecule.
This guide details the predicted spectroscopic characteristics of this compound and provides field-proven methodologies for data acquisition. The integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a multi-faceted confirmation of the molecular structure, ensuring scientific integrity and enabling confident progression to subsequent research phases.
Molecular Structure and Predicted Spectroscopic Overview
To effectively interpret spectroscopic data, one must first understand the molecule's structure and its constituent functional groups. This compound is a polysubstituted quinoline with a unique combination of electron-withdrawing halogens and an electron-donating ethoxy group.
Caption: Molecular Structure of this compound with atom numbering for NMR assignments.
Based on this structure, we can predict the following:
-
Mass Spectrometry: The presence of both bromine and chlorine will result in a highly characteristic isotopic pattern for the molecular ion peak.
-
IR Spectroscopy: We expect to see characteristic vibrations for the aromatic quinoline system, the C-O ether linkage, and the aliphatic C-H bonds of the ethoxy group.
-
NMR Spectroscopy: The molecule possesses several unique protons and carbons in both aromatic and aliphatic environments, which will give rise to distinct signals in the ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS): The Isotopic Fingerprint
Mass spectrometry is arguably the most definitive technique for confirming the elemental composition of a molecule. For halogenated compounds, the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provide a unique and easily identifiable signature.[1][2][3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is the recommended method for this small, relatively stable organic molecule as it typically provides a clear molecular ion peak and reproducible fragmentation patterns.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a short GC program with a high final temperature will ensure elution of the compound.
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample.
-
Mass Analysis: Scan a mass range appropriate for the compound's molecular weight, for instance, from m/z 50 to 400.
Predicted Data and Interpretation
The combination of one bromine and one chlorine atom will produce a distinctive cluster of peaks for any fragment containing both atoms.
-
Molecular Ion (M⁺): The calculated monoisotopic mass for C₁₁H₉⁷⁹Br³⁵ClNO is 284.9665. The molecular ion region will exhibit a characteristic pattern of peaks at M⁺, M+2, and M+4.
-
Isotopic Pattern: The relative intensities of these peaks are predictable based on the natural abundance of the isotopes.
-
M⁺ (²⁸⁵): Contains ⁷⁹Br and ³⁵Cl. Relative Intensity = 1.00 * 0.75 = 0.75
-
M+2 (²⁸⁷): Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. Relative Intensity = (0.98 * 0.75) + (1.00 * 0.25) = 0.985
-
M+4 (²⁸⁹): Contains ⁸¹Br and ³⁷Cl. Relative Intensity = 0.98 * 0.25 = 0.245
-
The expected ratio of M:M+2:M+4 will therefore be approximately 3:4:1 .[1] This pattern is a powerful diagnostic tool.
-
Caption: Origin of the M, M+2, and M+4 isotopic pattern in Mass Spectrometry.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the ethoxy group or halogen atoms.
| Predicted m/z | Assignment | Key Features |
| 285 / 287 / 289 | [M]⁺ (Molecular Ion) | Characteristic 3:4:1 isotopic cluster. |
| 256 / 258 / 260 | [M - C₂H₅]⁺ | Loss of ethyl radical, retaining the Br/Cl pattern. |
| 206 / 208 | [M - Br]⁺ | Loss of Br, showing a 3:1 Cl isotopic pattern. |
| 250 / 252 | [M - Cl]⁺ | Loss of Cl, showing a 1:1 Br isotopic pattern. |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is particularly well-suited for solid samples, requiring minimal to no sample preparation.[6][7]
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform IR (ATR-FTIR)
-
Background Scan: Before analyzing the sample, a background spectrum of the clean ATR crystal (commonly diamond or zinc selenide) is recorded.[8][9] This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.
-
Sample Application: A small amount of the solid sample (a few milligrams) is placed directly onto the ATR crystal.[10]
-
Apply Pressure: A pressure arm is applied to ensure intimate contact between the sample and the crystal surface.[8][9] This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
Predicted Data and Interpretation
The IR spectrum will be dominated by vibrations from the quinoline ring and the ethoxy substituent. The characterization of halogenated pollutants and other quinoline derivatives provides a basis for these predictions.[11][12][13][14]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic (Quinoline) |
| 2980 - 2850 | C-H stretch | Aliphatic (Ethoxy CH₃, CH₂) |
| 1620 - 1580 | C=C and C=N ring stretching | Quinoline aromatic system |
| 1500 - 1450 | C=C ring stretching | Quinoline aromatic system |
| 1250 - 1200 | Asymmetric C-O-C stretch | Aryl-alkyl ether |
| 1050 - 1020 | Symmetric C-O-C stretch | Aryl-alkyl ether |
| 850 - 750 | C-H out-of-plane bending | Substituted aromatic ring |
| ~750 | C-Cl stretch | Chloro-aromatic |
| ~650 | C-Br stretch | Bromo-aromatic |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete structural assignment can be made.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds.[15] Its residual proton signal appears at ~7.26 ppm and its carbon signal at ~77.2 ppm.[16] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected range (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique requires more scans than ¹H NMR to achieve a good signal-to-noise ratio. The expected spectral width would be approximately 0-160 ppm.
-
Advanced Experiments (Optional): If assignments are ambiguous, two-dimensional NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed to definitively link protons and carbons.
Caption: General workflow for comprehensive spectroscopic characterization.
Predicted ¹H NMR Spectrum (in CDCl₃)
-
Ethoxy Group:
-
-O-CH₂-: Expected around 4.1-4.3 ppm. The signal will be a quartet (q) due to coupling with the three methyl protons. Integration: 2H.
-
-CH₃: Expected around 1.4-1.6 ppm. The signal will be a triplet (t) due to coupling with the two methylene protons. Integration: 3H.
-
-
Aromatic Protons (Quinoline Ring):
-
H2: This proton is on a carbon adjacent to the nitrogen and will be the most deshielded aromatic proton, likely appearing as a singlet (s) around 8.7-8.9 ppm.
-
H5: This proton is ortho to the electron-donating ethoxy group and will likely appear as a doublet (d) around 7.2-7.4 ppm.
-
H7: This proton is meta to the ethoxy group and will likely appear as a doublet of doublets (dd) around 7.6-7.8 ppm.
-
H8: This proton is ortho to the C-4 carbon bearing a chloro substituent and will be deshielded, likely appearing as a doublet (d) around 8.0-8.2 ppm.
-
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H2 | 8.7 - 8.9 | s (singlet) | 1H |
| H8 | 8.0 - 8.2 | d (doublet) | 1H |
| H7 | 7.6 - 7.8 | dd (d. doublet) | 1H |
| H5 | 7.2 - 7.4 | d (doublet) | 1H |
| -OCH₂- | 4.1 - 4.3 | q (quartet) | 2H |
| -CH₃ | 1.4 - 1.6 | t (triplet) | 3H |
Predicted ¹³C NMR Spectrum (in CDCl₃)
The chemical shifts of the carbons are heavily influenced by the substituents. The carbon atoms directly attached to electronegative atoms (N, O, Cl, Br) will be significantly affected. Predicting exact shifts is challenging, but relative positions can be estimated.[17] The presence of heavy atoms like bromine can sometimes lead to broader signals or deviations in predicted shifts.[18]
| Carbon Assignment | Predicted δ (ppm) | Reasoning |
| C2 | 148 - 152 | Adjacent to N, deshielded. |
| C4 | 145 - 149 | Attached to Cl and adjacent to N, very deshielded. |
| C6 | 155 - 160 | Attached to O, most deshielded in benzene ring. |
| C8a (C9) | 147 - 151 | Bridgehead carbon adjacent to N. |
| C8 | 128 - 132 | Aromatic CH. |
| C5 | 105 - 110 | Aromatic CH ortho to OEt, shielded. |
| C7 | 122 - 126 | Aromatic CH. |
| C4a (C10) | 120 - 124 | Bridgehead carbon. |
| C3 | 115 - 120 | Attached to Br. |
| -OCH₂- | 63 - 66 | Aliphatic carbon attached to oxygen. |
| -CH₃ | 14 - 16 | Aliphatic carbon. |
Integrated Spectroscopic Analysis: A Unified Conclusion
No single spectroscopic technique provides the complete structural picture. The true power of these methods lies in their synergistic integration. The process is as follows:
-
MS confirms the elemental formula and the presence of Br and Cl through the molecular ion and its unique isotopic pattern.
-
IR confirms the presence of key functional groups : the quinoline ring, the ether linkage, and the aliphatic ethoxy chain.
-
¹H and ¹³C NMR provide the carbon-hydrogen framework , establishing the precise connectivity of all atoms and confirming the substitution pattern on the quinoline ring.
By cross-referencing the data from all three experiments, a scientist can build an unassailable case for the structure of this compound. This rigorous, multi-pronged approach embodies the principles of scientific integrity and is an absolute requirement for the characterization of novel compounds in a research and development setting.
References
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
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Oregon State University. CH362: Use of IR Spectrometer with an ATR cell. [Link]
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Unknown. Mass Spectrometry: Fragmentation. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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Charmet A. P., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. IRIS SNS. [Link]
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PubMed. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. [Link]
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New Journal of Chemistry. Supporting Information. [Link]
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National Institutes of Health. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]
-
ScienceDirect. Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Link]
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MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
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MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
-
Unknown. Notes on NMR Solvents. [Link]
-
PubMed. Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
MySkinRecipes. This compound. [Link]
-
Amerigo Scientific. 3-Bromo-4-chloro-6-trifluoromethylquinoline. [Link]
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]
-
Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]
-
Harrick. ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. [Link]
-
ResearchGate. (2025). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]
-
SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
PubChem. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703. [Link]
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- 1. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to 3-Bromo-4-chloro-6-ethoxyquinoline: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloro-6-ethoxyquinoline is a halogenated quinoline derivative that serves as a key building block in medicinal chemistry and pharmaceutical research. Its unique substitution pattern, featuring electron-withdrawing groups and a reactive bromine atom, makes it a valuable intermediate for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its commercial availability, a detailed proposed synthetic route based on established chemical principles, its applications in drug discovery, particularly in the development of kinase inhibitors, and essential safety and handling information.
Chemical Identity and Commercial Availability
CAS Number: 1204810-86-5[1][2][3]
Molecular Formula: C₁₁H₉BrClNO
Molecular Weight: 286.56 g/mol [2]
Structure:
Caption: Chemical Structure of this compound.
This compound is readily available from a variety of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. Researchers can procure it in quantities ranging from milligrams to grams, with typical purities of 97% or higher.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | Information not specified | Varies |
| MySkinRecipes | 97% | 100mg, 250mg, 1g |
| BLD Pharm | 95% | Varies |
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 6-Ethoxy-4-hydroxyquinoline via Gould-Jacobs Reaction
The initial step involves the construction of the quinoline core using the Gould-Jacobs reaction. This method is a reliable approach for synthesizing 4-hydroxyquinolines from anilines and diethyl (ethoxymethylidene)malonate.
Protocol:
-
A mixture of 4-ethoxyaniline (1 equivalent) and diethyl (ethoxymethylidene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol generated during the reaction is removed by distillation.
-
The resulting intermediate adduct is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.
-
After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether. The precipitated solid, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed.
-
The ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.
-
Subsequent acidification with a strong acid, such as hydrochloric acid, will lead to the precipitation of 6-ethoxy-4-hydroxyquinoline, which is then collected by filtration, washed, and dried.
Step 2: Chlorination of 6-Ethoxy-4-hydroxyquinoline
The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Protocol:
-
6-Ethoxy-4-hydroxyquinoline (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The mixture is heated to reflux (approximately 110 °C) and stirred for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured into ice-water with vigorous stirring.
-
The aqueous solution is neutralized with a base, such as sodium bicarbonate or potassium carbonate, until the product precipitates.
-
The solid 4-chloro-6-ethoxyquinoline is collected by filtration, washed thoroughly with water, and dried.
Step 3: Regioselective Bromination
The final step is the introduction of a bromine atom at the 3-position of the quinoline ring. N-Bromosuccinimide (NBS) is a suitable reagent for this electrophilic aromatic substitution. The electron-donating ethoxy group at the 6-position activates the benzene ring towards substitution, while the pyridine ring is generally deactivated. However, the 3-position of the quinoline ring is susceptible to radical or electrophilic attack under certain conditions.
Protocol:
-
4-Chloro-6-ethoxyquinoline (1 equivalent) is dissolved in a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.
-
N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, such as benzoyl peroxide (catalytic amount), are added to the solution.
-
The mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery
Substituted quinolines are privileged scaffolds in medicinal chemistry due to their presence in a wide range of biologically active compounds. This compound, in particular, is described by suppliers as a key intermediate in the synthesis of pharmaceutical compounds, especially for the development of kinase inhibitors and antitumor agents.[1]
The quinoline core is a central feature of many kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The substituents on the quinoline ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the inhibitor. The 3-bromo and 4-chloro substitutions on this particular quinoline derivative provide orthogonal reactive sites for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the quinoline scaffold to optimize interactions with the target kinase. While not explicitly documented as an intermediate for a specific marketed drug, its structural similarity to precursors of tyrosine kinase inhibitors like Lapatinib suggests its utility in the synthesis of analogous compounds targeting EGFR, HER2, and other kinases implicated in cancer.
Caption: Role of this compound in drug discovery workflow.
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1204810-86-5 | [1][2][3] |
| Molecular Formula | C₁₁H₉BrClNO | [1] |
| Molecular Weight | 286.56 g/mol | [2] |
| Boiling Point | 353.8 ± 37.0 °C (Predicted) | [1] |
| Density | 1.545 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | (Expected) Off-white to yellow solid | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |
Note: Experimental data for melting point and spectral characteristics are not widely published. The predicted values are based on computational models. Researchers should perform their own characterization (NMR, MS, IR) to confirm the identity and purity of the synthesized or purchased compound.
Safety and Handling
Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazards: The long-term environmental effects have not been fully evaluated.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid creating dust. Use only in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Atlantis Press. (2016). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Applications of 3-Bromo-4-chloro-6-ethoxyquinoline
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. This technical guide delves into the untapped research potential of a specific, highly functionalized quinoline derivative: 3-Bromo-4-chloro-6-ethoxyquinoline. We will explore its strategic importance as a versatile building block for the synthesis of novel kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer progression. This document provides a comprehensive overview of its synthetic utility, the rationale for its targeted applications, detailed experimental protocols for key transformations, and a forward-looking perspective on its role in developing next-generation therapeutics.
Introduction: The Strategic Value of the Quinoline Core
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets, while the nitrogen atom can participate in crucial hydrogen bonding. Modifications at various positions of the quinoline ring can significantly enhance pharmacological efficacy, leading to a wide range of biological activities including anticancer, antimalarial, and antimicrobial effects.[3][4][5]
This compound (CAS No. 1204810-86-5) is a particularly promising starting material for several reasons:
-
Orthogonal Reactivity: The presence of two distinct halogen atoms at positions 3 (bromo) and 4 (chloro) allows for selective, sequential chemical modifications. This differential reactivity is key to building molecular complexity in a controlled manner.
-
Strategic Substitution: The 6-ethoxy group can influence the compound's pharmacokinetic properties and may play a role in target engagement. Alkoxy groups on the quinoline ring have been shown to impact the activity of kinase inhibitors.[6][7]
-
Versatility in Coupling Chemistry: The bromo and chloro substituents are ideal handles for modern cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of a wide array of chemical moieties.
This guide will illuminate how these features can be harnessed to design and synthesize novel compounds with significant therapeutic potential.
Synthetic Utility: A Gateway to Novel Chemical Space
The true power of this compound lies in its capacity to serve as a scaffold for generating diverse libraries of novel compounds. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic utility.
Palladium-Catalyzed Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an ideal substrate for these transformations.[8]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the haloquinoline with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents, which are common features in kinase inhibitors.[3][9][10][11]
-
Sonogashira Coupling: This reaction forms a C-C bond between the haloquinoline and a terminal alkyne. Alkynyl moieties can serve as rigid linkers or as precursors for further functionalization.[12][13][14][15]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines. The resulting aminoquinolines are a key pharmacophore in many biologically active molecules.[16][17][18][19][20]
The general order of reactivity for halogens in these coupling reactions is I > Br > Cl, which allows for selective functionalization of the 3-bromo position while leaving the 4-chloro position intact for subsequent reactions.
Proposed Synthetic Workflow
A logical and efficient synthetic strategy would involve the sequential functionalization of the 3- and 4-positions. This workflow allows for the creation of a diverse library of compounds from a single starting material.
Caption: Proposed synthetic workflow for the diversification of this compound.
Biological Rationale: Targeting the PI3K/Akt/mTOR Pathway in Cancer
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][21][22] Its deregulation is a common event in many human cancers, making it a highly attractive target for therapeutic intervention.[4][22] Several quinoline-based compounds have been identified as potent inhibitors of kinases within this pathway.[8][23]
The Role of Halogen Substituents in Kinase Inhibition
Halogen atoms can significantly influence the binding affinity of a ligand to its protein target through various mechanisms, including the formation of halogen bonds.[24][25][26][27] A halogen bond is a non-covalent interaction between a halogen atom and an electron-rich atom, such as oxygen or nitrogen. In the context of kinase inhibition, the bromo and chloro substituents on our scaffold can form halogen bonds with backbone carbonyls in the ATP-binding pocket of the kinase, thereby enhancing the potency and selectivity of the inhibitor.[24][25][28]
Proposed Mechanism of Action and Experimental Validation
We hypothesize that derivatives of this compound can be designed to be potent and selective inhibitors of key kinases in the PI3K/Akt/mTOR pathway, such as PI3Kα or mTOR itself.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by novel quinoline derivatives.
The inhibitory activity of newly synthesized compounds can be validated through a series of in vitro and cell-based assays.
| Assay Type | Purpose | Example Method |
| Biochemical Assay | To determine the direct inhibitory effect on the target kinase. | In vitro kinase assay measuring the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. |
| Cell Proliferation Assay | To assess the cytotoxic or cytostatic effect on cancer cell lines. | MTT or CellTiter-Glo assay to measure cell viability after treatment with the inhibitor. |
| Western Blot Analysis | To confirm the on-target effect within the cell. | Probing for the phosphorylation status of downstream effectors of the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-S6K) in treated cells. |
| Cell Cycle Analysis | To determine the effect of the inhibitor on cell cycle progression. | Flow cytometry analysis of propidium iodide-stained cells. |
| Apoptosis Assay | To investigate if the inhibitor induces programmed cell death. | Annexin V/PI staining followed by flow cytometry. |
Detailed Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling at the C3-Position
Objective: To synthesize 3-aryl-4-chloro-6-ethoxyquinoline derivatives.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[3]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[3]
-
Degassed 1,4-dioxane and water (4:1 v/v)[3]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[3]
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C4-Position
Objective: To synthesize 3-aryl-4-amino-6-ethoxyquinoline derivatives from the product of Protocol 1.
Materials:
-
3-Aryl-4-chloro-6-ethoxyquinoline (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.
-
Add the 3-aryl-4-chloro-6-ethoxyquinoline and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Bioisosteric Replacement and Future Directions
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to modulate a compound's potency, selectivity, and pharmacokinetic profile.[29][30][31][32][33] this compound is an excellent platform for exploring bioisosteric replacements. For instance, the 6-ethoxy group could be replaced with other alkoxy groups, a trifluoromethoxy group, or a small alkyl chain to fine-tune the compound's properties. Similarly, the quinoline core itself could be replaced with other bicyclic heteroaromatic systems to explore new chemical space.
Conclusion
This compound represents a highly valuable, yet underexplored, building block in medicinal chemistry. Its unique substitution pattern provides a versatile platform for the synthesis of novel, diverse, and complex molecules through modern synthetic methodologies. The potential for its derivatives to act as potent kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway, makes it a compelling starting point for the development of next-generation anticancer therapeutics. This guide provides a foundational framework for researchers to unlock the full potential of this promising scaffold.
References
-
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (n.d.). PubMed. Retrieved from [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). PMC - NIH. Retrieved from [Link]
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Halogen bonds involved in binding of halogenated ligands by protein kinases. (2016). PubMed. Retrieved from [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). PubMed Central. Retrieved from [Link]
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Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). NIH. Retrieved from [Link]
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New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. (2021). ResearchGate. Retrieved from [Link]
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BIOISOSTERSM. (n.d.). PPTX. Retrieved from [Link]
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Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Retrieved from [Link]
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Relative role of halogen bonds and hydrophobic interactions in inhibition of human protein kinase CK2α by tetrabromobenzotriazole and some C5-substituted analogues. (2010). PubMed. Retrieved from [Link]
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][8][22]triazino[2,3-c]quinazolines. (2024). PMC - PubMed Central. Retrieved from [Link]
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. Retrieved from [Link]
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FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (n.d.). Retrieved from [Link]
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Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. (2024). PubMed. Retrieved from [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved from [Link]
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Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (2010). Beilstein Journals. Retrieved from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved from [Link]
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Sonogashira Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. (2010). PubMed. Retrieved from [Link]
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One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (n.d.). RSC Publishing. Retrieved from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link]
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2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022). MDPI. Retrieved from [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). PubMed Central. Retrieved from [Link]
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3-Bromo-4-chloroquinoline. (n.d.). PubChem. Retrieved from [Link]
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A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. (2022). PubMed. Retrieved from [Link]
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8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2025). ChemInform. Retrieved from [Link]
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Methodological & Application
Application Note: 3-Bromo-4-chloro-6-ethoxyquinoline as a Versatile Scaffold for Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Abstract
The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous approved kinase inhibitors.[1] This application note provides a detailed guide to the strategic utilization of 3-Bromo-4-chloro-6-ethoxyquinoline (CAS: 1204810-86-5), a key intermediate designed for the efficient and modular synthesis of novel kinase inhibitors. We will explore the orthogonal reactivity of its two distinct halogenated positions, providing detailed, field-tested protocols for sequential functionalization via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions. This guide is intended to empower drug discovery teams to rapidly generate diverse compound libraries for screening and lead optimization.
Introduction: The Strategic Value of a Differentiated Scaffold
Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[2] Consequently, the development of small molecule kinase inhibitors remains a primary focus of oncological research. The quinoline scaffold provides a rigid, synthetically tractable framework ideal for orienting pharmacophoric groups within the ATP-binding pocket of various kinases.[1][3]
The intermediate This compound is particularly valuable due to its built-in synthetic plan. The molecule possesses two distinct and orthogonally reactive handles: a C4-chloro group and a C3-bromo group. This differentiation allows for a controlled, stepwise elaboration of the quinoline core, a crucial advantage in constructing complex molecular architectures required for potent and selective kinase inhibition.
Caption: Structure of this compound with key reactive sites.
The Core Synthetic Strategy: Sequential Functionalization
The primary utility of this intermediate lies in the differential reactivity of its halogen substituents.
-
Position C4 (Chloro): The chlorine atom at the C4 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The adjacent electron-withdrawing quinoline nitrogen atom stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride by a wide range of nucleophiles, particularly anilines, which are common "hinge-binding" motifs in kinase inhibitors.[4]
-
Position C3 (Bromo): The bromine atom at the C3 position is significantly less reactive towards SNAr but is an ideal substrate for various palladium-catalyzed cross-coupling reactions. This includes Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, allowing for the introduction of diverse functionality deep within the kinase binding pocket.[2][5][6]
This disparity in reactivity enables a robust and predictable two-step synthetic workflow, typically beginning with the SNAr reaction at C4, followed by a cross-coupling reaction at C3.
Caption: General workflow for the sequential functionalization of the scaffold.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes the reaction of this compound with a substituted aniline to form the key 4-anilinoquinoline intermediate.
Expertise & Experience: The choice of solvent is critical. Protic solvents like isopropanol or n-butanol are often preferred as they can solvate the charged intermediates and facilitate the reaction. The reaction is typically acid-catalyzed; often, a catalytic amount of HCl is present in the aniline salt or can be added. If using the free base aniline, the reaction proceeds via base catalysis or thermally.
Protocol Steps:
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Solvent and Nucleophile Addition: Add n-butanol or isopropanol (approx. 0.1 M concentration). Add the desired substituted aniline (1.1–1.2 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 90–120 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–16 hours. A successful reaction is indicated by the consumption of the starting material and the appearance of a new, major product spot (usually with a lower Rf on silica gel).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. If so, collect the solid by vacuum filtration.
-
Wash the collected solid sequentially with the reaction solvent and then a non-polar solvent like hexanes or diethyl ether to remove impurities.
-
If the product remains in solution, concentrate the solvent under reduced pressure. The resulting residue can be purified by trituration with an appropriate solvent or by flash column chromatography on silica gel.
-
Trustworthiness (Self-Validation):
-
Expected Outcome: A crystalline solid with a yield typically ranging from 75–95%.
-
Characterization: Confirm the structure of the product, 4-(substituted-anilino)-3-bromo-6-ethoxyquinoline, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the C4-Cl and the appearance of new aromatic and N-H signals in the NMR spectrum are key indicators of success.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C3-Position
This protocol details the C-C bond formation at the C3-bromo position of the previously synthesized intermediate, a common strategy to introduce aryl or heteroaryl moieties.[7][8]
Expertise & Experience: The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent system.[6][9] It is absolutely critical to degas the reaction mixture thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Using a pre-catalyst and a bulky, electron-rich phosphine ligand often improves reaction efficiency and substrate scope.
Protocol Steps:
-
Reagent Preparation: In a microwave vial or Schlenk flask, combine the 4-(substituted-anilino)-3-bromo-6-ethoxyquinoline intermediate (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.5 eq.), and a suitable base such as K₃PO₄ or Na₂CO₃ (3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd₂(dba)₃ (0.02 eq.) and a ligand like XPhos (0.05 eq.).
-
Solvent Addition & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15–20 minutes, or by using several freeze-pump-thaw cycles.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Microwave irradiation can often significantly reduce reaction times (15–60 minutes) compared to conventional heating (2–12 hours).
-
Monitoring: Monitor for the consumption of the bromo-intermediate by LC-MS.
-
Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Trustworthiness (Self-Validation):
-
Expected Outcome: An isolated, purified solid with a yield of 50–85%.
-
Characterization: Confirm the final structure by ¹H NMR, ¹³C NMR, and HRMS. Key validation points include the absence of the C3-bromo starting material and the appearance of new aromatic signals corresponding to the coupled boronic acid fragment.
Versatility of C3-Functionalization
The C3-bromo position serves as a versatile anchor point for introducing a wide array of chemical functionalities crucial for optimizing a compound's pharmacological profile.
| Reaction Type | Coupling Partner | Reagents/Catalyst System | Introduced Moiety Example | Reference |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos, Base (Na₂CO₃, K₃PO₄) | Pyridine, Furan, Thiophene | [2][6] |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/BINAP or XPhos, Base (NaOtBu, Cs₂CO₃) | Morpholine, Piperazine | [5][10][11] |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (Et₃N, DIPEA) | Ethynylbenzene | [2] |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (Et₃N) | Styrene, Acrylate | [2] |
Application in Kinase Inhibitor Design
The quinoline scaffold is a cornerstone in the design of inhibitors for several important kinase families. The sequential functionalization strategy described allows for the systematic exploration of structure-activity relationships (SAR).
-
C4-Anilino Group: Typically interacts with the "hinge" region of the kinase ATP-binding site. Modifications here modulate binding affinity and selectivity.[4]
-
C3-Substituent: Extends into the solvent-exposed region or a deeper hydrophobic pocket. Modifications here can improve potency, alter the selectivity profile, and enhance pharmacokinetic properties.
-
C6-Ethoxy Group: Occupies the solvent-exposed region, providing a handle for improving solubility and metabolic stability.
Caption: Kinase pathways commonly targeted by inhibitors built on a quinoline scaffold.
Conclusion
This compound is a high-value, strategically designed intermediate for medicinal chemistry. Its orthogonal reactive sites permit a reliable and modular approach to synthesizing diverse libraries of potential kinase inhibitors. The protocols and insights provided in this note offer a robust foundation for drug discovery programs aiming to leverage the proven therapeutic potential of the quinoline scaffold.
References
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- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry - Benchchem.
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- Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PMC - NIH.
- Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. MDPI. (1997).
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- Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. (2020).
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- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. (2016).
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.
- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. (2021).
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central.
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Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-chloro-6-ethoxyquinoline
Abstract
This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using 3-Bromo-4-chloro-6-ethoxyquinoline as a key heterocyclic building block. The inherent differential reactivity of the C-Br and C-Cl bonds on the quinoline scaffold presents a strategic advantage, allowing for chemoselective functionalization. This guide details the underlying mechanism, provides optimized protocols, and explains the critical parameters necessary for achieving high-yield, selective synthesis of 3-aryl-4-chloro-6-ethoxyquinoline derivatives. These products serve as valuable intermediates in the discovery and development of novel therapeutics, particularly in the domain of kinase inhibitors and other bioactive agents.[1][2] This note is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction and Strategic Importance
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4] This palladium-catalyzed reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[4][5]
The substrate, This compound , is a synthetically valuable heterocyclic scaffold. Quinoline-based molecules are prevalent in numerous FDA-approved drugs and clinical candidates, often acting as "hinge-binding" motifs in kinase inhibitors.[2] The unique feature of this substrate is the presence of two distinct halogen atoms at positions C3 (Bromo) and C4 (Chloro). This structural arrangement is not a complication but rather a synthetic opportunity. Due to the greater reactivity of the Carbon-Bromine bond compared to the Carbon-Chlorine bond in the oxidative addition step of the palladium catalytic cycle, highly selective coupling can be achieved at the C3 position.[6] This leaves the C4 chloro-substituent untouched, available for subsequent downstream functionalization, enabling the divergent synthesis of complex molecular architectures.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (preferentially C-Br) of the this compound, forming a square planar Pd(II) complex.[3][4] This is often the rate-determining step.[4]
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[3][9]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimized Protocol for Selective C3-Arylation
This protocol describes a general method for the selective Suzuki coupling of an arylboronic acid to the 3-position of this compound.
Materials and Reagents
-
Substrate: this compound (MW: 286.56 g/mol )[1]
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (1-5 mol%)
-
Base: Anhydrous K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v ratio), degassed
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), TLC plates, standard workup and purification glassware.
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: Assemble the reaction glassware (e.g., a 25 mL Schlenk flask with a magnetic stir bar and condenser). Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Charging Reagents: To the flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Briefly remove the stopper and add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Inert Gas Purge: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Lower the flask into a preheated oil bath set to 90-100 °C. Stir the reaction vigorously for the prescribed time (typically 4-12 hours).
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as Ethyl Acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 3-aryl-4-chloro-6-ethoxyquinoline product.
Caption: Experimental workflow for the Suzuki coupling reaction.
Guide to Reaction Parameter Optimization
The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters. The following table provides guidance for optimizing the reaction for this compound.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄ is an active Pd(0) catalyst but is air-sensitive. PdCl₂(dppf) is an air-stable Pd(II) pre-catalyst that is reduced in situ and is excellent for a broad range of substrates.[10] Pd(OAc)₂ is a common, less expensive pre-catalyst but requires a ligand to be added separately. |
| Ligand | PPh₃, SPhos, RuPhos, PCy₃ | For C-Br coupling, triphenylphosphine (PPh₃) is often sufficient.[11] For more challenging couplings or if side reactions are observed, electron-rich, bulky biaryl phosphine ligands (e.g., SPhos ) can accelerate reductive elimination and improve yields.[12][13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | A base is essential for activating the boronic acid.[9] K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and often provides better results, albeit at a higher cost. K₃PO₄ is a strong base that can be effective for less reactive partners.[14] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common.[3] Water aids in dissolving the inorganic base and facilitates the transmetalation step. Dioxane and Toluene are standard choices. DMF can also be used but may require higher temperatures for dehalogenation side-reactions. Always use degassed solvents to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | The reaction typically requires heating to overcome the activation energy for oxidative addition.[3] Start at 90-100 °C and adjust as needed based on reaction monitoring. |
| Boron Reagent | Arylboronic Acids, Arylboronate Esters (Pinacol, MIDA) | Arylboronic acids are most common.[4] Pinacol esters or MIDA boronates offer enhanced stability, are easier to purify, and are less prone to protodeboronation, which can be advantageous for complex or unstable coupling partners.[11] |
Safety and Handling
-
Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and is flammable. Toluene and DMF are flammable and have associated toxicities. All solvent manipulations should be performed in a certified chemical fume hood.
-
Bases: Inorganic bases like K₂CO₃ and Cs₂CO₃ are irritants. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this procedure.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
Chem Biodivers. (2023, January). Synthesis of Palladium-Catalysed C-C Bond Forming 5-Chloro Quinolines via Suzuki-Miyaura Coupling; Anti-Pancreatic Cancer Screening on PANC-1 Cell Lines. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-chloroquinoline. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Molecules. (2023, March 21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Retrieved from [Link]
-
Molecules. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]
-
YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from [Link]
-
Molecules. (n.d.). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]
-
Catalysts. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][8]-Fused Indole Heterocycles. Retrieved from [Link]
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Application Notes & Protocols for the Synthesis of Novel Antitumor Agents Utilizing 3-Bromo-4-chloro-6-ethoxyquinoline
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including potent antitumor properties.[1][2][3] This technical guide provides a detailed exploration of synthetic strategies for developing novel antitumor agents using 3-Bromo-4-chloro-6-ethoxyquinoline as a versatile starting material. The unique arrangement of two distinct halogen atoms at the C3 and C4 positions allows for selective, sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This modular approach facilitates the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document offers field-proven insights, step-by-step experimental protocols, and mechanistic details to empower researchers, scientists, and drug development professionals in the quest for next-generation cancer therapeutics.
Introduction: The Strategic Advantage of this compound
The design of effective anticancer agents often relies on the synthesis of complex molecules that can selectively interact with biological targets within cancer cells.[2] this compound is a highly valuable building block for this purpose due to its inherent chemical properties.[4]
-
Differential Reactivity: The chlorine atom at the C4 position is activated by the electron-withdrawing effect of the quinoline ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). In contrast, the bromine atom at the C3 position is less reactive towards SNAr but is an excellent substrate for various palladium-catalyzed cross-coupling reactions.[5][6] This differential reactivity is the cornerstone of a selective and controlled synthetic strategy.
-
Modular Assembly: This reactivity profile allows for a two-stage diversification. First, a wide range of nucleophiles (particularly amines) can be introduced at the C4 position. Subsequently, the C3 position can be functionalized to build molecular complexity and fine-tune the pharmacological profile.
-
Structural Significance: The 6-ethoxy group can influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability, and can also form important interactions within the target's binding pocket.
The logical workflow for utilizing this scaffold is a sequential functionalization, which provides a robust platform for generating novel chemical entities with potential antitumor activity.
Caption: General Synthetic Workflow using this compound.
Physicochemical Properties
A clear understanding of the starting material's properties is essential for safe handling and effective reaction planning.
| Property | Value | Reference |
| CAS Number | 1204810-86-5 | [4][7] |
| Molecular Formula | C₁₁H₉BrClNO | [4] |
| Molecular Weight | 286.55 g/mol | [4] |
| Predicted Boiling Point | 353.8 ± 37.0 °C | [4] |
| Predicted Density | 1.545 ± 0.06 g/cm³ | [4] |
| Storage | Store at room temperature under an inert, dry atmosphere. | [4] |
Experimental Protocols: A Two-Stage Synthetic Approach
The following protocols provide a generalized framework. Causality Note: Researchers must recognize that optimal conditions (solvent, base, temperature, and catalyst/ligand system) are substrate-dependent and may require systematic optimization.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
This initial step involves the displacement of the C4-chloro group with an amine, a common feature in many kinase inhibitors like gefitinib and erlotinib.[8] The reaction proceeds readily due to the electronic activation provided by the quinoline nitrogen.
Objective: To synthesize a 4-anilino-3-bromo-6-ethoxyquinoline intermediate.
Materials:
-
This compound
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)
-
Solvent: Isopropanol or N,N-Dimethylformamide (DMF)
-
Acid Scavenger (optional): Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equiv.) in isopropanol (approx. 0.1 M concentration).
-
Reagent Addition: Add the substituted aniline (1.1 equiv.). If the aniline salt is used or if significant HCl is generated, add a base like DIPEA (1.5 equiv.).
-
Reaction Execution: Heat the mixture to reflux (approx. 82 °C for isopropanol) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration and wash it with cold isopropanol.
-
Purification: If no precipitate forms or if further purification is needed, remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (eluent system typically a gradient of ethyl acetate in hexanes) to yield the pure 4-anilino-3-bromo-6-ethoxyquinoline intermediate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C3 Position
With the C4 position functionalized, the C3-bromo group serves as a handle for C-C bond formation. The Suzuki-Miyaura coupling is a powerful and widely used reaction in drug discovery for creating biaryl structures.[9]
Objective: To synthesize a 3-aryl-4-anilino-6-ethoxyquinoline derivative.
Materials:
-
4-Anilino-3-bromo-6-ethoxyquinoline intermediate (from Protocol 1)
-
Arylboronic Acid or Ester (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 equiv.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.02-0.05 equiv.)
-
Base: Aqueous Sodium Carbonate (Na₂CO₃) (2 M solution, 2-3 equiv.) or Potassium Carbonate (K₂CO₃)
-
Solvent System: 1,4-Dioxane/Water (e.g., 4:1 ratio) or Toluene
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the 4-anilino-3-bromo-6-ethoxyquinoline intermediate (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.03 equiv.), and the base (if solid, e.g., K₂CO₃, 2.5 equiv.).
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality Note: This step is critical as Pd(0) catalysts are sensitive to oxygen and can be deactivated through oxidation, leading to low yields.[5]
-
Solvent Addition: Add the degassed solvent system via syringe. If using an aqueous base, add it at this stage.
-
Reaction Execution: Heat the mixture to 90-100 °C and stir under the inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final 3-aryl derivative.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at the C3 Position
This reaction is a powerful alternative for creating C-N bonds, introducing further diversity by coupling with a range of primary or secondary amines.[9][10]
Objective: To synthesize a 3-amino-4-anilino-6-ethoxyquinoline derivative.
Materials:
-
4-Anilino-3-bromo-6-ethoxyquinoline intermediate (from Protocol 1)
-
Primary or Secondary Amine (e.g., morpholine) (1.2 equiv.)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
Phosphine Ligand: Xantphos or BINAP (0.08 equiv.)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv.)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or using a Schlenk line, add the palladium precursor, phosphine ligand, and base to an oven-dried flask.
-
Reagent Addition: Add the 4-anilino-3-bromo-6-ethoxyquinoline intermediate (1.0 equiv.).
-
Solvent and Amine: Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv.).
-
Reaction Execution: Seal the vessel and heat the mixture to 100-120 °C.
-
Monitoring: Monitor the reaction's progress until completion.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the final aminated product.
Biological Activity: A Landscape of Opportunity
While specific antitumor data for derivatives of this compound must be generated experimentally, the broader class of substituted quinolines has shown significant promise against various cancer cell lines. The compounds synthesized via the protocols above can be screened for their efficacy.
| Compound Class / Example | Cancer Cell Line(s) | Reported IC₅₀ (µM) | Reference |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon) | 6.7 - 25.6 | [11] |
| 4-alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m ) | NCI-59 Cell Line Panel (Mean) | 1.26 | [12] |
| 6-halo-2-phenyl-4-anilinoquinazoline (Compound 10b ) | HCT-116 (Colon), T98G (Glioblastoma) | 2.8, 2.0 | [8] |
Note: The data above is for structurally related compounds and serves to illustrate the potential of the quinoline/quinazoline scaffold. The antitumor activity of newly synthesized derivatives must be determined empirically. Many quinoline derivatives exert their anticancer effects by inhibiting key enzymes like tyrosine kinases, topoisomerases, or tubulin polymerization.[2][11]
Conclusion
This compound is a strategically designed building block that enables the efficient and modular synthesis of novel quinoline-based compounds. The differential reactivity of its two halogen substituents allows for a reliable, sequential functionalization strategy, first via SNAr at the C4 position, followed by palladium-catalyzed cross-coupling at the C3 position. The protocols outlined in this guide provide a solid foundation for researchers to generate diverse libraries of potential antitumor agents for biological screening. This approach, grounded in the principles of modern synthetic organic chemistry, is a valuable tool in the discovery and development of new cancer therapies.
References
-
ResearchGate. (n.d.). General synthetic route of quinoline derivatives. Retrieved from [Link]
- Chandra, D., Sachin, Rav, S., & Sharma, U. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline based anticancer drugs and natural products. Retrieved from [Link]
-
A Scalable Total Synthesis of the Antitumor Agents Et‐743 and Lurbinectedin. (n.d.). Retrieved from [Link]
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ACS Omega.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Sharma, S., & Singh, P. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.Pharmaceuticals (Basel), 13(8), 179.
-
Eduful, B. (2019). Quinoline Series: Synthesis. openlabnotebooks.org. Retrieved from [Link]
- He, W., Zhang, Z., & Ma, D. (2019). A Scalable Total Synthesis of the Antitumor Agents Et-743 and Lurbinectedin.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]
- ResearchGate. (2025). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells.
- de Oliveira, R. B., et al. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.Beilstein Journal of Organic Chemistry.
- El-Damasy, A. K., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.European Journal of Medicinal Chemistry.
-
Amerigo Scientific. (n.d.). 3-Bromo-4-chloro-6-trifluoromethylquinoline. Retrieved from [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.Proceedings of the 2021 International Conference on Green Development and Environmental Science and Technology (GDEST 2021).
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- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 12. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-chloro-6-ethoxyquinoline
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives are central to a wide range of pharmaceuticals, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents (camptothecin).[3] The 3-bromo-4-chloro-6-ethoxyquinoline substrate is a particularly valuable building block for drug development professionals. The ethoxy group at the 6-position is a common feature in biologically active molecules, and the di-halogenated pattern at the 3- and 4-positions offers a versatile platform for sequential and selective functionalization, enabling the construction of complex molecular architectures.[4][5]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions on this substrate. We will move beyond simple procedural lists to explain the underlying principles of chemoselectivity, the rationale behind reagent selection, and the protocols necessary to achieve high-yield, selective transformations.
The Core Principle: Harnessing Chemoselectivity
The primary challenge and opportunity when working with this compound lies in the differential reactivity of the two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the halogen. The established reactivity trend is C–I > C–Br > C–Cl.[6] This hierarchy is fundamental to our strategy, as the C3-Br bond is significantly more reactive than the C4-Cl bond, allowing for selective functionalization at the C3 position under carefully controlled conditions. By modulating catalyst, ligand, and reaction temperature, we can precisely target the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
Diagram 1: Chemoselectivity Decision Pathway.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high functional group tolerance.[7][8] For this compound, this reaction is the premier method for introducing aryl or heteroaryl substituents selectively at the C3 position.
Causality and Experimental Choices:
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and commercially available catalyst for this transformation. The phosphine ligands stabilize the Pd(0) state, which is essential for initiating the catalytic cycle.[9] An alternative is to use a Pd(II) source like Pd(dppf)Cl₂, which is reduced in situ to the active Pd(0) species. The dppf ligand's wide bite angle can be advantageous for certain substrates.[10]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid via the formation of a boronate species, which facilitates the transmetalation step.[8]
-
Solvent: A biphasic solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used. This system effectively dissolves both the organic substrate and the inorganic base.[11]
Detailed Protocol: Selective Suzuki-Miyaura Coupling at C3
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.
-
Reaction: Immerse the flask in a preheated oil bath at 80-90°C and stir vigorously for 12-16 hours.[7]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-4-chloro-6-ethoxyquinoline.
Quantitative Data: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90-110 | ~75 | [10] |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane | 100 | High | [10] |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd₂ (dba)₃ (2.5) / SPhos (5) | DBU | THF/H₂O | 25-100 | Variable | [12] |
| Cyclopropylboronic acid | Pd(PPh₃)₄ (cat.) | Cs₂CO₃ | Toluene | Reflux | Good | [5] |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[13][14] Applying this reaction to this compound allows for the selective introduction of primary or secondary amines at the C3 position.
Causality and Experimental Choices:
-
Catalyst System: This reaction often requires more specialized ligands than the Suzuki coupling. Bulky, electron-rich phosphine ligands, such as XPhos or BrettPhos, are highly effective.[15][16] They promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is crucial for the oxidative addition of the aryl bromide and subsequent steps.[15] A common precatalyst is Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[17]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard choices to prevent unwanted side reactions with the strong base.
Diagram 2: General Experimental Workflow for Cross-Coupling.
Detailed Protocol: Selective Buchwald-Hartwig Amination at C3
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat in a preheated oil bath at 100-110°C for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers.
-
Extraction & Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Application Protocol 3: Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18][19] This is an invaluable tool for installing an alkyne handle, which can be used for further derivatization (e.g., in click chemistry) or is a feature of the final target molecule itself.
Causality and Experimental Choices:
-
Catalyst System: The classic Sonogashira coupling employs a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[18] The palladium complex undergoes the oxidative addition/reductive elimination cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.
Detailed Protocol: Selective Sonogashira Coupling at C3
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and the copper co-catalyst (CuI, 0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add an anhydrous amine solvent (e.g., Et₃N) followed by the terminal alkyne (1.5 equiv) via syringe.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60°C for 6-18 hours. The reaction is often run at milder temperatures than Suzuki or Buchwald-Hartwig couplings.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by flash column chromatography.
General Catalytic Cycle
All the protocols described above are underpinned by a similar palladium catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[20][21]
Diagram 3: Simplified Palladium Cross-Coupling Cycle.
References
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- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.Royal Society of Chemistry.
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
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- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.Google AI.
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- comparing the efficacy of different catalysts for 3-bromoquinoline coupling.Benchchem.
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- a) Reaction scheme for the Suzuki-Miyaura cross-coupling of...ResearchGate.
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reaction conditions for 3-Bromo-4-chloro-6-ethoxyquinoline derivatization
An In-Depth Guide to the Derivatization of 3-Bromo-4-chloro-6-ethoxyquinoline: Protocols and Mechanistic Insights
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Specifically, multi-functionalized quinolines like this compound serve as versatile building blocks for developing novel therapeutic agents, including kinase inhibitors and anticancer drugs.[1][2] The strategic derivatization of this molecule is paramount, as its two distinct halogenated positions—a bromine at C3 and a chlorine at C4—offer a platform for regioselective modifications.
This technical guide, designed for researchers in drug development and organic synthesis, provides a comprehensive overview of the primary reaction pathways for derivatizing this compound. We will delve into the mechanistic rationale behind palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven, step-by-step protocols and explaining the causality behind experimental choices.
Part 1: Strategic Considerations for Regioselective Derivatization
The key to unlocking the synthetic potential of this compound lies in understanding the differential reactivity of its two halogen substituents.
-
C3-Bromo Position : The Carbon-Bromine bond is generally more susceptible to oxidative addition with a Palladium(0) catalyst compared to the more robust Carbon-Chlorine bond. This reactivity difference is the foundation for regioselective palladium-catalyzed cross-coupling reactions, allowing for the initial functionalization at the C3 position while leaving the C4-chloro group intact for subsequent transformations.[4]
-
C4-Chloro Position : The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[5][6] This site is the primary target for derivatization using a wide range of nucleophiles.
This differential reactivity enables a predictable and controlled approach to building molecular complexity, as illustrated in the workflow below.
Caption: Regioselective derivatization workflow for this compound.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[7][8][9] For this compound, these reactions are typically performed selectively at the more reactive C3-bromo position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust method for creating biaryl structures or introducing alkyl and vinyl groups.[4][10] The reaction is prized for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids.
Mechanism & Causality: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex.[11][12] A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[10] The final step, reductive elimination, yields the C-C coupled product and regenerates the Pd(0) catalyst.[11] The choice of ligand, often a bulky, electron-rich phosphine like XPhos or SPhos, is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.[13]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation : To a dry microwave vial under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ (3.0 equiv).[13]
-
Catalyst Addition : Add the palladium pre-catalyst, such as Pd₂(dba)₃ (1.5 mol%), and the ligand, such as XPhos (3.0 mol%).[13]
-
Solvent Addition : Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio).
-
Reaction : Seal the vial and heat the mixture in a microwave reactor to 100-135°C for 20-60 minutes, or alternatively, heat at 80-100°C using a conventional oil bath for 4-12 hours.[13]
-
Work-up : After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the 3-aryl-4-chloro-6-ethoxyquinoline derivative.
| Parameter | Condition | Rationale / Reference |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, effective pre-catalysts that form active Pd(0) in situ.[10][13] |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[10][13] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[10][13] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes both organic and inorganic reagents.[12][13] |
| Temperature | 80 - 135 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne.[14][15] This reaction requires a dual catalytic system, typically involving palladium and a copper(I) co-catalyst.[16]
Mechanism & Causality: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base (usually an amine) to form a copper(I) acetylide. This species then undergoes transmetalation to the palladium(II) complex. Reductive elimination from the resulting complex affords the aryl alkyne product and regenerates the Pd(0) catalyst.[14][16] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[15]
Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation : In a dry Schlenk flask under argon, dissolve this compound (1.0 equiv) in a suitable solvent like THF or DMF.
-
Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and the copper co-catalyst, CuI (1-3 mol%).[16]
-
Reagent Addition : Add the terminal alkyne (1.1-1.5 equiv) followed by a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also serves as a solvent or co-solvent.[16]
-
Reaction : Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with ethyl acetate and wash with aqueous NH₄Cl solution and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography to isolate the 3-alkynyl-4-chloro-6-ethoxyquinoline product.
| Parameter | Condition | Rationale / Reference |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira couplings.[16] |
| Copper Co-catalyst | CuI, CuBr | Forms the copper acetylide intermediate, facilitating transmetalation.[16] |
| Base | Et₃N, i-Pr₂NH, K₂CO₃ | Deprotonates the terminal alkyne and scavenges HBr formed.[16] |
| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents are typically effective.[16] |
| Temperature | 25 - 70 °C | Reaction often proceeds under mild thermal conditions.[14] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct method to form C-N bonds by coupling aryl halides with a wide range of amines.[17][18]
Mechanism & Causality: Similar to other cross-coupling reactions, the mechanism involves an oxidative addition of the aryl halide to Pd(0).[9][18] The coordinated amine is then deprotonated by a strong, non-nucleophilic base (e.g., NaOt-Bu) to form a palladium amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[19][20] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the final reductive elimination step, which is often rate-limiting.[20][21]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation : In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the base, sodium tert-butoxide (NaOt-Bu, 1.4 equiv).[20]
-
Catalyst Addition : Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., BINAP, 3 mol%).[22]
-
Reagent Addition : Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).
-
Solvent Addition : Add anhydrous, degassed toluene or dioxane.
-
Reaction : Seal the vessel and heat the mixture to 80-110°C for 12-24 hours, until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over MgSO₄, concentrate, and purify by flash chromatography to obtain the 3-amino-4-chloro-6-ethoxyquinoline derivative.
| Parameter | Condition | Rationale / Reference |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common pre-catalysts that are reduced in situ to active Pd(0).[21][22] |
| Ligand | (R)-BINAP, XPhos, XANTPHOS | Bulky phosphine ligands are essential for promoting the C-N reductive elimination.[20][22] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base required to deprotonate the amine.[20] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required.[20] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction to completion. |
Part 3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-deficient nature of the quinoline ring system, particularly at the C4 position, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[5][23] This pathway provides a direct and often metal-free route to introduce a variety of functional groups.
Mechanism & Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[24][25] First, the nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[24] In the second, typically rapid step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored. The rate of this reaction is enhanced by the presence of the electron-withdrawing nitrogen atom in the quinoline ring, which helps to stabilize the negative charge of the intermediate.[6]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with an Amine Nucleophile
-
Reagent Setup : In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as n-propanol, DMF, or DMSO.[22]
-
Nucleophile Addition : Add the desired primary or secondary amine (1.5-2.0 equiv). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 equiv) to liberate the free amine.[22]
-
Reaction : Heat the reaction mixture to reflux (typically 80-120°C) for 2-6 hours. Monitor the reaction's progress by TLC.
-
Work-up : After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization to yield the 3-bromo-4-amino-6-ethoxyquinoline.
| Nucleophile | Solvent | Base (if needed) | Temperature (°C) | Rationale / Reference |
| Primary/Secondary Amines | n-Propanol, DMF | DIPEA, K₂CO₃ | 80 - 120 | Direct and efficient method for C-N bond formation at C4.[22][23] |
| Alcohols (as Alkoxides) | THF, Dioxane | NaH, KOt-Bu | 25 - 80 | Requires a strong base to generate the nucleophilic alkoxide. |
| Thiols (as Thiolates) | DMF, Ethanol | K₂CO₃, NaH | 25 - 60 | Thiolates are potent nucleophiles and often react under mild conditions. |
Summary
The derivatization of this compound offers a rich field for synthetic exploration. By leveraging the principles of regioselectivity, chemists can selectively functionalize either the C3 or C4 position. Palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, provide powerful and versatile methods for modifying the C3-bromo position. Concurrently, the activated C4-chloro position is readily derivatized through nucleophilic aromatic substitution with a host of nucleophiles. The protocols and mechanistic insights provided in this guide serve as a foundational framework for researchers aiming to synthesize novel quinoline derivatives for applications in drug discovery and beyond.
References
-
El-Gendy, M. A. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
Sánchez, Y., et al. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]
-
Fornasari, E., et al. (1988). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
-
Grokipedia. Buchwald–Hartwig amination. Available at: [Link]
-
de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]
-
Musiol, R., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. Available at: [Link]
-
Emami, S., et al. (2013). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH. Available at: [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
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Maccaroni, E., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Pung, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
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Ghorab, M. M., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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International Journal of New Chemistry. (2025). General procedure for Sonogashira coupling reaction. Available at: [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available at: [Link]
-
Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
Ceccarelli, S. M., et al. (2016). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
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Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]
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Hanan, E. A. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
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The Strategic Utility of 3-Bromo-4-chloro-6-ethoxyquinoline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in the edifice of medicinal chemistry. Its rigid, planar structure provides a versatile scaffold for the design of therapeutic agents that can effectively interact with a multitude of biological targets. The strategic functionalization of the quinoline core allows for the fine-tuning of physicochemical properties and the optimization of pharmacological activity. Within this important class of heterocycles, 3-Bromo-4-chloro-6-ethoxyquinoline has emerged as a particularly valuable intermediate for the synthesis of novel kinase inhibitors and anticancer agents.
The presence of three distinct functional handles—a bromine atom at the 3-position, a chlorine atom at the 4-position, and an ethoxy group at the 6-position—provides medicinal chemists with a powerful toolkit for molecular diversification. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, and the potential for nucleophilic aromatic substitution at the 4-position, allows for the sequential and regioselective introduction of a wide array of substituents. This enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This technical guide provides a comprehensive overview of the synthesis and application of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs. We will detail a robust synthetic protocol for the preparation of this key intermediate and provide field-proven methodologies for its derivatization into libraries of potential kinase inhibitors.
PART 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be efficiently achieved in a three-step sequence starting from the readily available 4-ethoxyaniline. This pathway involves a Gould-Jacobs reaction to construct the quinolin-4-one core, followed by sequential chlorination and bromination.
Step 1: Synthesis of 6-Ethoxyquinolin-4(1H)-one
The initial step involves the condensation of 4-ethoxyaniline with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization to form the quinolin-4-one ring system.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxyaniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.
-
After the initial condensation is complete, add diphenyl ether (5-10 volumes) to the reaction mixture.
-
Heat the solution to reflux (approximately 250-260 °C) for 1-2 hours to effect the cyclization.
-
Allow the reaction mixture to cool to room temperature, during which the product will precipitate.
-
Add hexane to the cooled mixture to further precipitate the product and to facilitate filtration.
-
Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry to afford 6-ethoxyquinolin-4(1H)-one as a solid.
Step 2: Synthesis of 4-Chloro-6-ethoxyquinoline
The hydroxyl group at the 4-position of the quinolin-4-one is converted to a chlorine atom using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).
Protocol:
-
In a fume hood, carefully add 6-ethoxyquinolin-4(1H)-one (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-6-ethoxyquinoline.
Step 3: Synthesis of this compound
The final step involves the regioselective bromination at the 3-position of the quinoline ring.
Protocol:
-
Dissolve 4-chloro-6-ethoxyquinoline (1 equivalent) in a suitable solvent such as acetic acid or chloroform.
-
Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
PART 2: Application in the Synthesis of Kinase Inhibitors
This compound is an excellent starting material for the synthesis of libraries of potential kinase inhibitors. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution (SNA_r_), allowing for the introduction of various amine-containing fragments that can interact with the hinge region of a kinase active site. The bromine at the 3-position can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties that can occupy other pockets within the ATP-binding site.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-bromo-6-ethoxyquinoline Derivatives
This protocol describes the palladium-catalyzed amination of the 4-chloro position.
Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. It offers a broad substrate scope and functional group tolerance, making it ideal for the synthesis of compound libraries in a drug discovery setting.[1][2]
Protocol:
-
To a microwave vial, add this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), a phosphine ligand like Xantphos (0.1 equivalents), and a base such as cesium carbonate (2 equivalents).
-
Add a suitable solvent, for example, 1,4-dioxane.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the desired 4-amino-3-bromo-6-ethoxyquinoline derivative.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Amino-3-aryl-6-ethoxyquinoline Derivatives
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid at the 3-position.
Rationale: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds. Its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it a preferred method for introducing aryl and heteroaryl substituents.[3]
Protocol:
-
In a reaction vessel, combine the 4-amino-3-bromo-6-ethoxyquinoline derivative (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base like sodium carbonate (2 equivalents).
-
Add a mixture of solvents, for example, 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours under an inert atmosphere.
-
After cooling, partition the mixture between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the 4-amino-3-aryl-6-ethoxyquinoline derivative.
PART 3: Application Example - Synthesis of RIPK2 Inhibitors
A recent study on the development of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors provides an excellent example of the utility of a closely related scaffold, 6-bromo-4-chloroquinoline.[3] The synthetic strategies and biological findings from this study can be directly extrapolated to the 6-ethoxy analog.
Biological Context: RIPK2 in Inflammatory Signaling
RIPK2 is a key kinase involved in the innate immune response, mediating signaling downstream of the NOD1 and NOD2 receptors. Dysregulation of RIPK2 activity has been implicated in inflammatory diseases and some cancers, making it an attractive therapeutic target.
Synthesis and SAR of 4-Aminoquinoline-based RIPK2 Inhibitors
In the aforementioned study, a series of 4-aminoquinoline derivatives were synthesized from 6-bromo-4-chloroquinoline.[3] The 4-chloro group was displaced with various anilines, and the 6-bromo position was subsequently functionalized via Suzuki-Miyaura coupling. This approach allowed for the exploration of the SAR of both the 4-anilino and the 6-aryl substituents.
Table 1: Representative RIPK2 Inhibitors Synthesized from a 6-Bromo-4-chloroquinoline Scaffold [3]
| Compound | R (at C4) | Ar (at C6) | RIPK2 IC₅₀ (nM) |
| 1 | 3-aminophenyl | - | >10000 |
| 2 | 3,4,5-trimethoxyphenyl | - | 1300 ± 200 |
| 3 | benzo[d]thiazol-5-yl | 4-pyridinyl | 5.1 ± 1.6 |
| 4 | 3,4,5-trimethoxyphenyl | 4-pyridinyl | 130 ± 30 |
Data extracted from Fan, T., et al. (2022).[3]
The data in Table 1 clearly demonstrates the power of this synthetic strategy. The initial 4-amino substituted compounds showed weak to moderate activity. However, the introduction of a 4-pyridinyl group at the 6-position via Suzuki coupling led to a dramatic increase in potency, with compound 3 exhibiting an impressive IC₅₀ of 5.1 nM.[3] This highlights the importance of exploring substitutions at both the 3- and 4-positions of the quinoline core, a strategy readily enabled by the 3-bromo-4-chloro substitution pattern.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined and differential reactivity at the 3- and 4-positions provides a robust platform for the synthesis of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. The synthetic protocols and application examples detailed in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery endeavors. The ability to systematically and regioselectively introduce a wide range of substituents makes this scaffold an ideal starting point for the generation of potent and selective therapeutic agents.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Fan, T., Ji, Y., Chen, D., Wang, Y., Zhang, Y., Xiong, B., & Zhang, G. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 243, 114775. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
Sources
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Chemoselective Sonogashira Coupling of 3-Bromo-4-chloro-6-ethoxyquinoline
Abstract
This application note provides a comprehensive and detailed protocol for the Sonogashira cross-coupling reaction of 3-bromo-4-chloro-6-ethoxyquinoline. Quinolines are a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize them is paramount for the development of novel therapeutic agents. This document outlines a robust methodology for the chemoselective C-C bond formation at the C-3 position, leveraging the differential reactivity of aryl bromides and chlorides. We will delve into the mechanistic rationale, provide a step-by-step experimental procedure, offer guidance on parameter optimization, and include a troubleshooting guide to ensure reproducible and high-yielding results for researchers in drug discovery and organic synthesis.
Introduction and Scientific Rationale
The Sonogashira reaction is a powerful transition-metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction has become an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, largely due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3]
The substrate of interest, this compound, is a key intermediate in the synthesis of various bioactive molecules.[4] It possesses two distinct halogen-substituted positions on the quinoline core, presenting a unique challenge and opportunity for selective functionalization. The successful execution of a Sonogashira coupling on this substrate hinges on exploiting the inherent difference in reactivity between the C-Br and C-Cl bonds.
Chemoselectivity: The Key to a Successful Protocol
The rate of oxidative addition to the palladium(0) catalyst, the first and often rate-determining step in the catalytic cycle, is highly dependent on the nature of the halide. The established reactivity order for aryl halides is:
This significant difference in reactivity allows for the selective activation of the C-Br bond at the 3-position while leaving the more inert C-Cl bond at the 4-position intact.[1] By carefully controlling the reaction conditions, particularly temperature, we can achieve a highly chemoselective coupling, providing the desired 3-alkynyl-4-chloro-6-ethoxyquinoline product. This selective functionalization opens the door for subsequent orthogonal coupling reactions at the C-4 position.
The Catalytic Cycle: Mechanism of Action
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[6] While copper-free versions exist to prevent the undesired homocoupling of alkynes (Glaser coupling), the classic copper-cocatalyzed reaction is often more rapid and efficient.[1][2]
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl bromide to form a Pd(II) complex.
-
Copper Cycle : The amine base deprotonates the terminal alkyne.[7] The resulting acetylide reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[1]
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) salt.[5]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[5]
Caption: Figure 1: Sonogashira Catalytic Cycle
Experimental Protocol
This protocol describes the coupling of this compound with phenylacetylene as a representative terminal alkyne.
3.1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | Commercial/Custom | Substrate |
| Phenylacetylene | >98% | Commercial | Coupling partner |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst grade | Commercial | Pd(PPh₃)₂Cl₂ |
| Copper(I) Iodide (CuI) | >99% | Commercial | Co-catalyst, protect from light |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercial | Base and solvent |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Co-solvent |
| Ethyl Acetate | ACS Grade | Commercial | For work-up and chromatography |
| Hexanes | ACS Grade | Commercial | For work-up and chromatography |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | In-house prep | For work-up |
| Brine | Saturated NaCl | In-house prep | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial | Drying agent |
| Celite® | Filtering agent | Commercial | For filtration |
| Argon or Nitrogen Gas | High purity | Gas supplier | For inert atmosphere |
3.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or balloon filled with Argon/Nitrogen
-
Heating mantle with temperature controller
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system
3.3. Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: Figure 2: Experimental Workflow
-
Vessel Preparation : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq, e.g., 287 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 eq, 21 mg, 0.03 mmol), and CuI (0.05 eq, 9.5 mg, 0.05 mmol).
-
Rationale: Using flame-dried glassware and high-purity reagents minimizes water, which can hinder catalytic activity. The catalyst loadings are typical for efficient Sonogashira couplings.[8]
-
-
Inert Atmosphere : Seal the flask with a septum and connect it to a Schlenk line or an argon/nitrogen balloon. Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous triethylamine (10 mL) via syringe. Stir the mixture to obtain a suspension.
-
Rationale: THF is used as a co-solvent to ensure solubility of the aryl halide. Triethylamine serves as both the base to deprotonate the alkyne and as a solvent.[5]
-
-
Alkyne Addition : Add phenylacetylene (1.2 eq, 132 µL, 1.2 mmol) dropwise to the stirring suspension at room temperature.
-
Rationale: A slight excess of the alkyne ensures complete consumption of the limiting aryl halide. Dropwise addition helps to control any potential exotherm.
-
-
Reaction : Heat the reaction mixture to 50-60 °C and stir vigorously.
-
Rationale: Moderate heating is required to promote the oxidative addition of the aryl bromide without activating the more robust aryl chloride bond. Higher temperatures could lead to a loss of selectivity.
-
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 Ethyl Acetate/Hexanes mobile phase. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up : a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the dark slurry with diethyl ether or ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove the catalyst residues and amine salts.[5] Wash the pad with additional solvent (2 x 10 mL). c. Combine the filtrates and transfer to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).
-
Rationale: The NH₄Cl wash removes the excess triethylamine. The Celite filtration removes insoluble palladium and copper species. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of 5% to 20% ethyl acetate in hexanes, to afford the pure 3-(phenylethynyl)-4-chloro-6-ethoxyquinoline.
Parameter Optimization and Data
The following table provides guidance on optimizing key reaction parameters for this substrate class. Yields are illustrative and will depend on the specific alkyne used.
| Parameter | Standard Condition | Variation | Expected Outcome & Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₂Cl₂ is often more stable and convenient.[6] Both are effective, but Pd(PPh₃)₄ may require in-situ generation of the active Pd(0) species.[1] |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPA) | DIPA is a stronger base and can sometimes accelerate the reaction. However, Et₃N is sufficient and more common.[5] |
| Solvent | THF/Et₃N | DMF, Dioxane | DMF or Dioxane can be used for less soluble substrates, but require careful drying. The THF/Et₃N system is generally robust. |
| Temperature | 50-60 °C | Room Temp to 80 °C | Critical for selectivity . Room temperature may be too slow. Temperatures above 70-80 °C risk competitive coupling at the C-Cl position. |
| Cu(I) Source | CuI (5 mol%) | None (Copper-Free) | A copper-free protocol may be necessary if Glaser homocoupling is a significant side reaction. This typically requires a stronger base or different ligand system.[1][2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Low reaction temperature. | 1. Use fresh, high-quality catalysts.2. Ensure all glassware is dry and solvents are anhydrous.3. Increase temperature incrementally (e.g., to 65 °C), monitoring for selectivity. |
| Glaser Homocoupling Product | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Improve inert atmosphere technique (thoroughly degas solvents).2. Reduce CuI loading to 1-2 mol%.3. Consider a copper-free protocol.[1] |
| Loss of Selectivity (C-Cl coupling) | 1. Reaction temperature is too high.2. Prolonged reaction time at high temperature. | 1. Reduce the reaction temperature to 40-50 °C.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Dehalogenation of Starting Material | 1. Impurities in the alkyne.2. Catalyst decomposition. | 1. Purify the alkyne before use.2. Use a different palladium source or ligand. |
Conclusion
This application note provides a reliable and scientifically grounded protocol for the chemoselective Sonogashira coupling of this compound. By leveraging the differential reactivity of the C-Br and C-Cl bonds and maintaining careful control over reaction conditions, researchers can selectively install a variety of alkynyl moieties at the C-3 position. This method serves as a valuable tool for the synthesis of complex quinoline derivatives, facilitating downstream research and development in medicinal chemistry and materials science.
References
-
Sonogashira coupling. In Wikipedia; 2023. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]
-
Kollár, L. et al. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 2019, 15, 2855-2865. [Link]
-
Alonso, D. A. et al. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 2018, 8(5), 205. [Link]
-
Li, J-H. et al. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
The Sonogashira coupling reaction mechanism. ResearchGate. [Link]
-
Fu, Y. et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 2017, 36(6), 1149-1157. [Link]
-
Sreedevi, P. et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 2023, 13, 5636-5666. [Link]
-
Sreedevi, P. et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 2023, 13, 5636-5666. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
This compound. MySkinRecipes. [Link]
-
Lopp, M. et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 2014, 55(28), 3893-3896. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Sonogashira coupling. YouTube. [Link]
-
Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Zhuo, J-C. & Wyler, H. Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. Molecules, 1997, 2(7), M24. [Link]
-
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 3. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
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- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 3-Bromo-4-chloro-6-ethoxyquinoline in the Synthesis of Heterocyclic Compounds
Abstract
This technical guide provides an in-depth exploration of 3-bromo-4-chloro-6-ethoxyquinoline, a highly versatile and functionalized heterocyclic building block. We will detail its strategic importance in medicinal chemistry, particularly as a scaffold for kinase inhibitors, and provide validated, step-by-step protocols for its application in cornerstone synthetic transformations. The focus is on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, with an emphasis on understanding and controlling regioselectivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel and complex molecular architectures.
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs.[1] Its rigid, bicyclic aromatic system provides an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. Quinoline derivatives have demonstrated a wide spectrum of biological activities, most notably as kinase inhibitors in oncology.[2][3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4][5]
This compound (CAS: 1204810-86-5) emerges as a particularly valuable intermediate for several reasons:
-
Orthogonal Reactivity: It possesses two distinct halogen atoms, a bromine at the C3 position and a chlorine at the C4 position. The difference in reactivity between the C-Br and C-Cl bonds allows for selective, sequential functionalization.
-
Multiple Reaction Sites: The molecule offers sites for C-C, C-N, and C-O bond formation, enabling the rapid generation of diverse compound libraries.
-
Modulation of Properties: The 6-ethoxy group can influence the molecule's electronic properties and solubility, which are key parameters in drug design.
This guide will dissect the synthetic utility of this reagent, moving from its fundamental properties to advanced, practical applications.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and hazards is paramount for safe and successful experimentation.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1204810-86-5[6] |
| Molecular Formula | C₁₁H₉BrClNO |
| Molecular Weight | 286.56 g/mol [6] |
| Appearance | Off-white to light yellow solid |
| Boiling Point | 353.8±37.0 °C (Predicted)[7] |
| Density | 1.545±0.06 g/cm³ (Predicted)[7] |
| Storage | Store at room temperature, sealed, under dry, inert gas.[7] |
Table 2: GHS Hazard and Precautionary Statements
| Category | Information | Source(s) |
| Pictograms | GHS05 (Corrosion), GHS06 (Acute Toxicity, Skull and Crossbones) | [8] |
| Signal Word | Danger | [8] |
| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | [8][9] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | [8][9][10] |
Safety Causality : The hazardous nature of halogenated aromatic compounds necessitates strict adherence to safety protocols. Work should always be conducted in a certified chemical fume hood. The specified personal protective equipment (PPE) is critical to prevent accidental ingestion, skin contact, or inhalation, which can lead to acute toxicity and severe irritation.[9]
Core Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its role as an electrophile in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and functional group tolerance.[11]
Caption: Synthetic utility of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust methods for creating carbon-carbon bonds.[12][13]
Mechanistic Insight : The reaction proceeds via a catalytic cycle involving a palladium complex.[14] The key steps are (1) Oxidative Addition of the haloquinoline to a Pd(0) species, forming a Pd(II) complex; (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, displacing the halide; and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Controlling Regioselectivity : The C3-Br bond is generally more reactive than the C4-Cl bond in palladium-catalyzed reactions due to its lower bond dissociation energy. This intrinsic reactivity difference can be exploited for selective coupling at the C3 position. However, the choice of palladium catalyst and ligand can influence and even reverse this selectivity.[15] For instance, bulky, electron-rich phosphine ligands can sometimes favor reaction at the more sterically accessible C3 position, while other systems might promote coupling at the more electron-deficient C4 position.[16]
Table 3: Catalyst Systems for Suzuki Coupling of Dihaloquinolines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Selectivity |
| Pd(PPh₃)₄ | PPh₃ (in situ) | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane | C3-Br > C4-Cl |
| Pd(dppf)Cl₂ | dppf | K₃PO₄, Cs₂CO₃ | Dioxane, DMF | High C3-Br selectivity[14][17] |
| Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄ | t-BuOH, Toluene | Can enhance reactivity of C-Cl bond |
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C3
Rationale : This protocol uses Pd(dppf)Cl₂, a robust and air-stable precatalyst, known for its high efficiency in coupling aryl bromides.[17] The use of aqueous sodium carbonate as the base and a toluene/ethanol mixture provides good solubility for both the organic and inorganic reagents.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv)
-
Toluene (or Dioxane)
-
Ethanol
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask or reaction vial, add this compound, the arylboronic acid, and Pd(dppf)Cl₂.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Via syringe, add the degassed solvent system (e.g., Toluene:Ethanol:Water 4:1:1). The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the starting quinoline.
-
Add a degassed aqueous solution of sodium carbonate.
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-4-chloro-6-ethoxyquinoline product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, utilizing a dual-catalyst system of palladium and copper(I).[18][19][20]
Mechanistic Insight : This reaction also follows a Pd(0)/Pd(II) cycle similar to the Suzuki coupling. The unique role of the copper co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex, which is the rate-determining step, before reductive elimination yields the alkynylated product.[20]
Experimental Choices : The base, typically an amine like triethylamine or diisopropylamine, serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent. The choice of palladium source, such as Pd(PPh₃)₂Cl₂, is common and effective.[18] The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so maintaining an inert atmosphere is critical.
Protocol 2: Regioselective Sonogashira Coupling at C3
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF (or DMF) and degassed triethylamine.
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-6 hours.
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst and amine salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the 3-alkynyl-4-chloro-6-ethoxyquinoline.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[21][22] This reaction is indispensable for synthesizing scaffolds found in many kinase inhibitors.[21]
Mechanistic Insight : The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine. A base then deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex forms the C-N bond and regenerates the Pd(0) catalyst.
Experimental Choices : The success of this reaction is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the reductive elimination step, especially for less reactive aryl chlorides. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used.[23]
Caption: Sequential Buchwald-Hartwig amination workflow.
Protocol 3: Buchwald-Hartwig Amination at C4
Rationale : While the C3-Br bond is typically more reactive, the C4-Cl bond is activated by the adjacent nitrogen atom, making it susceptible to nucleophilic aromatic substitution and certain cross-coupling reactions. Using a specialized catalyst system designed for aryl chlorides can favor amination at C4, especially after the C3 position has been functionalized. This protocol assumes the C3 position is either unfunctionalized (H) or already substituted.
Materials:
-
3-Substituted-4-chloro-6-ethoxyquinoline (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
XPhos or RuPhos (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply (Glovebox recommended)
Procedure:
-
Inside a glovebox , add NaOtBu to an oven-dried reaction vial.
-
Add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).
-
Add the 4-chloroquinoline substrate and a stir bar.
-
Add the anhydrous solvent (e.g., Toluene), followed by the amine.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a preheated heating block or oil bath at 100-110 °C.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography to obtain the desired 4-aminoquinoline derivative.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its differentially reactive halogen substituents provide a handle for selective and sequential functionalization through modern synthetic methods. The palladium-catalyzed cross-coupling protocols detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—offer reliable pathways to introduce aryl, alkynyl, and amino functionalities, respectively. A careful understanding and choice of catalytic systems are crucial for controlling regioselectivity and achieving high yields. The strategic application of this intermediate will undoubtedly continue to facilitate the discovery and development of novel therapeutic agents, particularly in the field of kinase inhibitors.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest.
- Quinoline-based multi-kinase inhibitors approved by FDA. (n.d.).
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). American Chemical Society.
- Chemical Safety Data Sheet MSDS / SDS - 3-Bromo-4-chloro-6-methoxyquinoline. (n.d.). ChemicalBook.
- SAFETY D
- SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society.
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
- This compound. (n.d.). MySkinRecipes.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry.
- Buchwald–Hartwig amin
- Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022). MDPI.
- Buchwald–Hartwig amin
- Sonogashira Coupling. (n.d.). NROChemistry.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). Sigma-Aldrich.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
- Sonogashira coupling. (n.d.). Wikipedia.
- Suzuki Cross Coupling Reaction. (2021). YouTube.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound [myskinrecipes.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. mdpi.com [mdpi.com]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. grokipedia.com [grokipedia.com]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 3-Bromo-4-chloro-6-ethoxyquinoline Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-4-chloro-6-ethoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic route and improve your yield of this important pharmaceutical intermediate.
Introduction to the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and common approach involves a three-step sequence:
-
Gould-Jacobs Reaction: Formation of the quinoline core to synthesize 6-ethoxyquinolin-4-ol from 4-ethoxyaniline.
-
Chlorination: Conversion of the 4-hydroxyl group to a chloro group to produce 4-chloro-6-ethoxyquinoline.
-
Regioselective Bromination: Introduction of a bromine atom at the C3-position of the quinoline ring.
Each of these steps presents unique challenges. This guide is structured to address potential issues at each stage of the synthesis.
Visualizing the Workflow: A Step-by-Step Overview
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted in a question-and-answer style to directly address common experimental issues.
Step 1: Gould-Jacobs Reaction (Formation of 6-Ethoxyquinolin-4-ol)
Question 1: My Gould-Jacobs reaction is giving a low yield of 6-ethoxyquinolin-4-ol. What are the likely causes and how can I fix it?
Answer:
Low yields in the Gould-Jacobs reaction are a frequent issue and can often be traced back to several key factors.[1][2]
-
Incomplete Condensation: The initial reaction between 4-ethoxyaniline and diethyl ethoxymethylenemalonate may not have gone to completion.
-
Solution: Ensure you are heating the initial mixture to a temperature between 100-140°C and removing the ethanol byproduct, which can be done under reduced pressure.[2] Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-ethoxyaniline is consumed.
-
-
Suboptimal Cyclization Temperature: The thermal cyclization step is highly temperature-dependent and requires significant thermal energy.[2]
-
Solution: The reaction is typically carried out in a high-boiling solvent like diphenyl ether at approximately 250°C.[1][2] Ensure your heating mantle and thermometer are calibrated correctly to maintain this temperature. Insufficient temperature will lead to incomplete cyclization, while excessive temperatures can cause decomposition.
-
-
Starting Material Purity: Impurities in the 4-ethoxyaniline can interfere with the reaction.
-
Solution: Use freshly distilled or high-purity 4-ethoxyaniline. If the starting material has darkened due to oxidation, purification is recommended.
-
-
Premature Precipitation: The intermediate anilinomethylenemalonate can sometimes precipitate from the reaction mixture before cyclization.
-
Solution: Ensure the intermediate is fully dissolved in the diphenyl ether before reaching the high cyclization temperature. You may need to adjust the volume of the high-boiling solvent.
-
Question 2: I am observing a mixture of products in my Gould-Jacobs reaction. What could be the cause?
Answer:
The formation of byproducts is usually related to the cyclization step.
-
Alternative Cyclization Pathways: For asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to isomeric products.[1] However, with 4-ethoxyaniline, this is not an issue.
-
Side Reactions at High Temperatures: At temperatures exceeding 250°C, decomposition and polymerization can occur, leading to a complex mixture of byproducts.
-
Solution: Carefully control the cyclization temperature and reaction time. Do not heat for longer than necessary once the reaction is complete, as monitored by TLC.
-
Step 2: Chlorination (Formation of 4-Chloro-6-ethoxyquinoline)
Question 3: My chlorination of 6-ethoxyquinolin-4-ol with phosphorus oxychloride (POCl₃) is incomplete. How can I drive the reaction to completion?
Answer:
Incomplete chlorination is a common hurdle. Here are several ways to address it:
-
Insufficient Reagent or Temperature: The reaction may require more forcing conditions.
-
Solution: Ensure you are using a sufficient excess of POCl₃ (typically 3-5 equivalents). The reaction usually requires heating, often to reflux (around 110°C).[3] Monitor the reaction by TLC until the starting material is no longer visible.
-
-
Presence of Moisture: Phosphorus oxychloride reacts violently with water, which will deactivate the reagent.
-
Solution: Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[3]
-
-
Poor Solubility of Starting Material: The 6-ethoxyquinolin-4-ol may not be fully soluble in POCl₃ alone.
-
Solution: While many chlorinations are run in neat POCl₃, a co-solvent can sometimes be used. However, ensure the solvent is inert to the reaction conditions. Alternatively, adding the POCl₃ in portions to a suspension of the starting material and gradually heating can improve the reaction.
-
Question 4: The workup of my chlorination reaction is problematic, resulting in a low isolated yield.
Answer:
The workup of POCl₃ reactions must be handled carefully.
-
Hydrolysis of POCl₃: Quenching the reaction with water is highly exothermic and produces HCl gas.
-
Solution: Always pour the reaction mixture slowly onto crushed ice or into a vigorously stirred, cold aqueous solution of a base like sodium carbonate or potassium carbonate.[4] This neutralizes the excess POCl₃ and the generated HCl. Perform this step in a well-ventilated fume hood.
-
-
Precipitation of the Hydrochloride Salt: 4-Chloro-6-ethoxyquinoline is basic and will form a hydrochloride salt in acidic conditions, which may be water-soluble, leading to loss of product in the aqueous layer during extraction.
-
Solution: Ensure the aqueous layer is basic (pH > 8) before extracting the product with an organic solvent like dichloromethane or ethyl acetate.
-
Step 3: Regioselective Bromination (Formation of this compound)
Question 5: My bromination of 4-chloro-6-ethoxyquinoline is resulting in a mixture of isomers, not the desired 3-bromo product. How can I improve the regioselectivity?
Answer:
This is the most challenging step of the synthesis. Electrophilic substitution on the quinoline ring is complex.[5]
-
Understanding Quinoline Reactivity: Under typical electrophilic aromatic substitution conditions (like using Br₂ with a Lewis acid), the benzene ring of the quinoline is more reactive than the pyridine ring, especially in acidic media where the nitrogen is protonated.[5][6] This favors bromination at positions 5 and 8.
-
Solution - Radical Bromination: To favor substitution on the pyridine ring, particularly at the C3 position, a different mechanism is often required. A free radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or chlorobenzene is the most promising approach.[7] Even under these conditions, achieving high regioselectivity can be difficult.
-
-
Over-bromination: The product itself can be brominated further, leading to di- or tri-brominated species.
-
Solution: Use a controlled amount of NBS (start with 1.0-1.1 equivalents) and add it portion-wise to the reaction mixture. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
-
Question 6: The bromination reaction is not proceeding, or is very slow.
Answer:
-
Initiator Issues: The radical initiator may be old or inactive.
-
Solution: Use freshly recrystallized AIBN or benzoyl peroxide. Ensure the reaction temperature is appropriate for the chosen initiator (for AIBN, typically around 80°C).
-
-
Presence of Radical Inhibitors: Trace impurities in the starting material or solvent can inhibit the radical chain reaction.
-
Solution: Use high-purity, dry solvents. Ensure the 4-chloro-6-ethoxyquinoline is pure before starting the bromination.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gould-Jacobs reaction? A1: The reaction begins with a nucleophilic attack from the aniline nitrogen onto the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[8] This intermediate then undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring.[2] Subsequent hydrolysis and decarboxylation (if the ester group is not desired) yields the 4-hydroxyquinoline.[8]
Q2: Why is POCl₃ used for the chlorination step? A2: Phosphorus oxychloride is a powerful and common reagent for converting hydroxyl groups on heterocyclic rings, like the 4-hydroxyquinoline, into chloro groups. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[3]
Q3: How can I effectively purify the final product, this compound? A3: Purification of halogenated quinolines can be challenging due to similar polarities of isomers and byproducts.
-
Flash Column Chromatography: This is the most common method. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.
-
Recrystallization: If a solid product is obtained with reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent way to achieve high purity.
Q4: What are the key safety precautions for this synthesis? A4:
-
High Temperatures: The Gould-Jacobs cyclization requires very high temperatures. Use a reliable heating mantle and take precautions against thermal burns.
-
Phosphorus Oxychloride: POCl₃ is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Brominating Agents: Bromine and NBS are corrosive and toxic. Handle with care in a fume hood.
-
Solvents: Many of the solvents used are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
Experimental Protocols
Protocol 1: Synthesis of 6-Ethoxyquinolin-4-ol (Gould-Jacobs Reaction)
-
In a round-bottom flask, combine 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 120-130°C for 1-2 hours. Ethanol will distill from the reaction mixture.
-
Add the resulting crude anilinomethylenemalonate intermediate portion-wise to a flask containing diphenyl ether (5-10 mL per gram of intermediate) preheated to 250°C.
-
Maintain the temperature at 250°C for 30-60 minutes. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Dilute the mixture with hexanes or petroleum ether to facilitate further precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with hexanes, and dry to yield crude ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.
-
For decarboxylation, reflux the ester in 10-20% aqueous sodium hydroxide until hydrolysis is complete.
-
Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Collect the acid by filtration, wash with water, and dry.
-
Heat the dried acid above its melting point until carbon dioxide evolution ceases to yield 6-ethoxyquinolin-4-ol.
Protocol 2: Synthesis of 4-Chloro-6-ethoxyquinoline (Chlorination)
-
In a dry round-bottom flask equipped with a reflux condenser, add 6-ethoxyquinolin-4-ol (1.0 eq).
-
Carefully add phosphorus oxychloride (3-5 eq) to the flask in a fume hood.
-
Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium carbonate or a saturated aqueous solution until the pH is > 8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-6-ethoxyquinoline.
Protocol 3: Synthesis of this compound (Bromination)
-
Dissolve 4-chloro-6-ethoxyquinoline (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride or chlorobenzene in a flask equipped with a reflux condenser.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.05-0.1 eq).
-
Heat the reaction mixture to reflux (approx. 80°C for CCl₄ with AIBN) for 2-6 hours. Monitor the reaction progress carefully by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to isolate this compound.
Quantitative Data Summary
| Parameter | Step 1: Gould-Jacobs | Step 2: Chlorination | Step 3: Bromination |
| Key Reagents | 4-Ethoxyaniline, Diethyl ethoxymethylenemalonate | 6-Ethoxyquinolin-4-ol, POCl₃ | 4-Chloro-6-ethoxyquinoline, NBS |
| Typical Temp. | 120°C (condensation), 250°C (cyclization) | 110°C (reflux) | 80°C (reflux) |
| Typical Time | 2-4 hours | 2-4 hours | 2-6 hours |
| Typical Yield | 60-80% | 70-90% | 40-60% (highly variable) |
Logical Troubleshooting Workflow
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of 3-Bromo-4-chloro-6-ethoxyquinoline
An in-depth guide to the purification of 3-Bromo-4-chloro-6-ethoxyquinoline by recrystallization, designed for researchers, scientists, and drug development professionals.
This guide serves as a comprehensive technical resource for the purification of this compound, a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antitumor agents.[1] As a Senior Application Scientist, my objective is to provide not just a protocol, but a framework for understanding the nuances of the recrystallization process, enabling you to troubleshoot and optimize the purification of this specific molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the recrystallization of this compound.
Q1: What is the fundamental principle of purifying this compound via recrystallization?
A: Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve the impure compound in a hot solvent and then allow it to cool. As the solution cools, the solubility of the target compound decreases, causing it to form pure crystals. The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the "mother liquor"). An ideal recrystallization process maximizes the recovery of the pure compound while leaving the maximum amount of impurities dissolved.[2]
Q2: How do I select the best solvent for recrystallizing this specific quinoline derivative?
A: The "ideal" solvent is one where this compound has high solubility at high temperatures and low solubility at low temperatures.[2] For halogenated quinolines, a good starting point involves screening a range of solvents with varying polarities.
-
Non-polar Solvents (e.g., Heptane, Toluene): Similar compounds like 6-bromo-4-chloroquinoline have been successfully recrystallized from n-heptane.[3] These solvents are effective at excluding more polar impurities.
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): Alcohols are common recrystallization solvents. For instance, the purification of a similar structure, 7-Bromo-4-chloro-8-methylquinoline, is suggested from ethanol.[4]
-
Mixed Solvent Systems (e.g., Ethanol/Water): A mixture of solvents can be highly effective when a single solvent is not ideal. A patent for 3-bromoquinoline hydrobromide purification utilizes a water-alcohol mixture.[5] This approach allows for fine-tuning the solvent's solvating power.
The key is empirical testing: start with small amounts of your crude material and test its solubility in a few candidate solvents to find the optimal system.
Q3: What are the likely impurities I am trying to remove?
A: Impurities depend heavily on the synthetic route. Based on common syntheses for similar quinoline structures, potential impurities could include:
-
Unreacted Starting Materials: For example, the 4-hydroxy analogue (6-ethoxy-4-hydroxy-3-bromoquinoline) if the chlorination step was incomplete.[4]
-
Regioisomers: If the bromination step is not perfectly regioselective, you may have other bromo-substituted isomers.
-
Byproducts of Side Reactions: Synthesis of quinolines can involve high temperatures and strong reagents, leading to various byproducts.[4][6]
-
Color Impurities: High-molecular-weight, often polymeric, byproducts can impart color to the crude product.[7]
A successful recrystallization will use a solvent in which these impurities are either highly soluble (and remain in the mother liquor) or sparingly soluble (and can be removed by hot filtration).
Part 2: Detailed Experimental Protocol
This section provides a step-by-step methodology for the recrystallization of this compound.
Workflow Diagram
Sources
- 1. This compound [myskinrecipes.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US1883284A - Purification of quinone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Bromo-4-chloro-6-ethoxyquinoline
Welcome to the technical support guide for the synthesis of 3-Bromo-4-chloro-6-ethoxyquinoline. This document is designed for researchers, chemists, and process development professionals who are actively working with this important pharmaceutical intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the common challenges, byproduct formation, and troubleshooting strategies you may encounter. Our goal is to explain the causality behind each step, enabling you to anticipate, identify, and resolve issues effectively.
Overview of the Synthetic Pathway
The most common and logical synthetic route to this compound is a multi-step process. It typically begins with the construction of the core quinoline scaffold using the Gould-Jacobs reaction, followed by sequential chlorination and bromination. Each of these stages presents unique challenges and potential for byproduct formation that can impact the yield and purity of the final product.
Caption: A common three-stage synthetic workflow for this compound.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues encountered during synthesis.
Part 1: Gould-Jacobs Cyclization (Step 1)
The Gould-Jacobs reaction is a powerful method for creating the 4-hydroxyquinoline core but is notoriously challenging due to the high temperatures required for cyclization.[1]
Question 1: My thermal cyclization reaction resulted in a low yield and a significant amount of black, intractable tar. What is the cause and how can I prevent it?
Answer: This is the most common failure mode in this step. The high temperatures (often >250°C) required for the 6-electron electrocyclization can lead to thermal decomposition of the starting materials and the intermediate adduct.[1]
-
Causality: Tarry byproducts are complex polymerization products. This is often exacerbated by the presence of oxygen, which can initiate radical side reactions at high temperatures, or impurities in the starting aniline that are thermally unstable.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
High-Boiling Inert Solvent: The use of a high-boiling, thermally stable solvent like Diphenyl ether or Dowtherm A is critical. This allows for uniform heat transfer and helps to prevent localized overheating, which is a major cause of charring.[2][3] The intermediate is typically added portion-wise to the pre-heated solvent.[3]
-
Purity of Starting Materials: Use highly pure 4-ethoxyaniline. Amine impurities can act as catalysts for polymerization.
-
Temperature Control: Do not exceed the optimal cyclization temperature. While a high temperature is necessary, excessive heat will favor decomposition over the desired cyclization. A temperature study (e.g., 240°C, 250°C, 260°C) is recommended to find the optimal balance for your specific setup.
-
Question 2: My reaction seems to stall after the initial condensation, and I isolate a large amount of the anilidomethylenemalonate intermediate instead of the cyclized quinolinone. What's wrong?
Answer: This indicates that the energy barrier for the thermal cyclization has not been overcome.
-
Causality: The intramolecular cyclization step has a high activation energy.[1] Insufficient temperature or reaction time will result in the accumulation of the stable intermediate.
-
Troubleshooting & Prevention:
-
Verify Temperature: Ensure your heating mantle and thermometer are calibrated and that the reaction mixture is reaching the target temperature (typically 240-250°C).[3]
-
Increase Dwell Time: Extend the reaction time at the target temperature. Monitor the reaction by taking small aliquots (if possible) and analyzing by TLC or HPLC to track the disappearance of the intermediate.
-
Microwave Synthesis: For lab-scale synthesis, microwave-assisted protocols can be highly effective. Microwave heating can rapidly and uniformly achieve the high temperatures required, often reducing reaction times from hours to minutes and improving yields.[1]
-
| Problem | Probable Cause | Recommended Solution |
| Excessive Tar Formation | 1. Temperature too high. 2. Presence of Oxygen. 3. Impure starting materials. | 1. Optimize temperature (240-250°C). 2. Use an inert (N₂/Ar) atmosphere. 3. Recrystallize/distill starting aniline. |
| Incomplete Cyclization | 1. Temperature too low. 2. Insufficient reaction time. | 1. Verify internal reaction temperature is >240°C. 2. Increase reaction time; monitor by TLC/HPLC. |
Part 2: Chlorination with POCl₃ (Step 2)
The conversion of the 4-hydroxy group (which exists as the 4-oxo tautomer) to the 4-chloro group is crucial for the subsequent bromination step.
Question 3: After my chlorination reaction and workup, my product is contaminated with the 6-Ethoxyquinolin-4(1H)-one starting material. How can I drive the reaction to completion and purify the product?
Answer: Incomplete chlorination is a frequent issue, often stemming from insufficient reagent or deactivation of the phosphorylating agent. The presence of the starting material can also complicate purification.
-
Causality: Phosphorus oxychloride (POCl₃) is the active chlorinating agent, but the reaction can be sluggish. Moisture can quench the POCl₃, and insufficient excess of the reagent will lead to incomplete conversion.
-
Troubleshooting & Prevention:
-
Reagent Stoichiometry: Use a significant excess of POCl₃ (at least 5-10 equivalents), which can also serve as the solvent.[2]
-
Catalytic DMF: Adding a catalytic amount of N,N-Dimethylformamide (DMF) can accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more potent activating agent for the hydroxyl group.
-
Anhydrous Conditions: Ensure your starting material is thoroughly dry and that the reaction is protected from atmospheric moisture.
-
-
Purification Strategy: The unreacted 6-Ethoxyquinolin-4(1H)-one is acidic (pKa ~11) due to the vinylogous amide proton. You can selectively remove it from the desired 4-chloro product.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1M Na₂CO₃ or dilute NaOH). The acidic starting material will be deprotonated and extracted into the aqueous layer.
-
Wash the organic layer with water and brine, then dry and evaporate to isolate the purified 4-chloro-6-ethoxyquinoline.[4]
-
Caption: Workflow for purification via basic aqueous extraction.
Part 3: Electrophilic Bromination (Step 3)
Introducing bromine at the C-3 position is the final step. The key challenge here is controlling regioselectivity and avoiding over-bromination.
Question 4: My bromination reaction produced multiple products. LC-MS analysis shows masses corresponding to both the desired mono-bromo and a di-bromo byproduct. How can I improve selectivity?
Answer: The quinoline ring system has multiple sites susceptible to electrophilic attack. Over-bromination is common if the reaction conditions are not carefully controlled.
-
Causality: The 6-ethoxy group is an activating, ortho-para director, enhancing reactivity at the C-5 and C-7 positions. The pyridine nitrogen deactivates the heterocyclic ring, but the C-3 position has enamine-like reactivity, making it susceptible to attack. The C-4 chloro group also influences the electronics. This complex interplay can lead to bromination at other sites (e.g., C-5) if the conditions are too harsh, resulting in di-brominated byproducts.
-
Troubleshooting & Prevention:
-
Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a low, steady concentration of electrophilic bromine, which enhances selectivity.
-
Stoichiometry Control: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents. Adding the agent slowly and portion-wise at a controlled temperature allows the desired reaction to complete before significant side reactions occur.
-
Temperature Management: Conduct the reaction at a reduced temperature (e.g., 0°C to room temperature). Higher temperatures increase the reaction rate but often decrease selectivity, favoring the formation of thermodynamically stable but undesired byproducts.
-
Solvent Choice: Aprotic solvents like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) are commonly used.[4]
-
| Byproduct | Potential Formation Site | Prevention Strategy |
| 3,5-Dibromo-4-chloro-6-ethoxyquinoline | C-5 (activated by 6-ethoxy group) | Use 1.0 eq. of NBS, low temperature (0°C). |
| 3,7-Dibromo-4-chloro-6-ethoxyquinoline | C-7 (ortho to 6-ethoxy group) | Slow addition of brominating agent. |
| Unreacted Starting Material | Incomplete reaction | Allow reaction to proceed to full conversion via TLC monitoring. |
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
- Unknown Source. (n.d.). Combes Quinoline Synthesis. [No valid URL available]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved from [Link]
-
Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
Sources
Technical Support Center: Suzuki Coupling of 3-Bromo-4-chloro-6-ethoxyquinoline
As a Senior Application Scientist, I understand that a failed reaction can be a significant setback in any research or development pipeline. This guide is designed to provide you, our fellow scientists and researchers, with a structured, in-depth approach to troubleshooting the Suzuki-Miyaura coupling, specifically with the challenging substrate 3-bromo-4-chloro-6-ethoxyquinoline. Our goal is to move beyond simple checklists and delve into the underlying chemical principles to empower you to solve not just this problem, but future challenges as well.
This document is structured as a technical support hub, combining a direct troubleshooting guide for common failures with a set of frequently asked questions to address core concepts of this reaction.
Troubleshooting Guide: From Failed Reaction to Successful Coupling
This section addresses the most common failure modes in a question-and-answer format, providing not just solutions but the rationale behind them.
Q1: My reaction has stalled completely or shows very low conversion to the desired product. What are the primary suspects and how do I address them?
A low-yielding or completely failed Suzuki coupling is one of the most frequent issues. The root cause typically falls into one of four categories: an inactive catalyst system, poor reagent quality, suboptimal reaction conditions, or inherent substrate-related issues.
1. The Catalyst System: Activation & Deactivation
The heart of the Suzuki reaction is the palladium catalyst. Its failure to perform is a primary suspect.
-
Catalyst Poisoning: The quinoline nitrogen in your substrate possesses a lone pair of electrons that can coordinate strongly to the palladium center. This binding can act as a "poison," occupying a coordination site and preventing the catalyst from participating in the catalytic cycle.[1]
-
Oxidative Deactivation: Palladium(0), the active catalytic species, is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium oxides (palladium black), effectively halting the reaction.[2]
-
Ligand Incompatibility: The choice of phosphine ligand is critical. For a dihalo-heterocycle like this compound, standard ligands like PPh₃ may not be sufficient. Electron-rich, bulky ligands are often required to promote the challenging oxidative addition step and stabilize the active catalyst.[3][4]
Troubleshooting Steps:
-
Ensure Rigorously Anaerobic Conditions: Degas your solvent(s) thoroughly by sparging with argon or nitrogen for at least 30 minutes or by using a minimum of three freeze-pump-thaw cycles.[2] Assemble your reaction under a positive pressure of an inert gas.
-
Screen Modern Ligands: If using a general catalyst like Pd(PPh₃)₄ fails, switch to a more robust, second-generation system. Bulky, electron-rich monophosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed for challenging substrates. They accelerate oxidative addition and reductive elimination while sterically protecting the metal center from deactivation.[3][4]
Table 1: Recommended Starting Conditions & Optimization Parameters
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Pd Source | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Test different precatalysts. | Precatalyst can influence the formation of the active Pd(0) species. |
| Ligand | SPhos or XPhos (2-4 mol%) | Screen other bulky ligands (e.g., RuPhos, P(tBu)₃). | Ligand electronics and sterics are crucial for catalyst stability and activity with heteroaromatic halides.[4] |
| Base | K₃PO₄ (2-3 equiv.) | Screen Cs₂CO₃, K₂CO₃, KF. | The base activates the boronic acid for transmetalation; its strength and solubility can dramatically impact the reaction rate.[5][6] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) | Try Toluene/H₂O, DMF, or THF/H₂O. | Solvent choice affects reagent solubility and catalyst performance. Ensure it is rigorously degassed.[2][3] |
| Temperature | 80-100 °C | Increase temperature in 10 °C increments (up to reflux). | Provides the necessary activation energy, but excessive heat can cause catalyst decomposition.[2] |
2. Reagent Integrity: The Boronic Acid Problem
-
Protodeboronation: Boronic acids, especially heteroaryl derivatives, can be unstable under reaction conditions. This side reaction, where the C-B bond is cleaved by a proton source (like water), converts your valuable coupling partner into a simple arene, effectively killing the reaction.[7]
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly purchased or recently purified boronic acid.
-
Switch to a More Stable Boron Species: This is often the most effective solution. Boronate esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts are significantly more stable towards protodeboronation and are excellent coupling partners.[6][8] MIDA boronates offer a "slow-release" of the boronic acid, keeping its active concentration low to prevent decomposition.[8]
Q2: My reaction is messy, with significant side products like homocoupling of my boronic acid or dehalogenation of my quinoline. How can I improve the selectivity?
The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or an overly active catalyst system.
-
Dehalogenation: This is the reduction of the C-Br or C-Cl bond, replacing the halogen with a hydrogen atom. It can be caused by trace water or impurities acting as a proton source, or by certain catalyst/ligand combinations.
Troubleshooting Steps:
-
Strict Oxygen Exclusion: As mentioned, rigorous degassing is critical not only to prevent catalyst deactivation but also to suppress oxygen-mediated homocoupling.
-
Optimize Base and Solvent: A change in base can sometimes suppress side reactions. For instance, if you suspect base-mediated decomposition, trying a milder base like potassium fluoride (KF) may be beneficial.[6]
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes drive the desired cross-coupling and outcompete side reactions. However, a large excess can favor homocoupling.
-
Lower the Temperature: If the reaction is proceeding but is messy, reducing the temperature may slow down the undesired pathways more than the desired one, improving selectivity.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for your experiments.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.). Add this mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or N₂). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
Understanding the fundamental mechanism and the troubleshooting logic is key to success.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A logical workflow for troubleshooting a failed reaction.
Frequently Asked Questions (FAQs)
Q3: For this compound, which halogen is more reactive and should I expect to couple first?
You should expect a highly selective reaction at the C-Br bond (position 3). The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making the oxidative addition of a Pd(0) catalyst across the C-Br bond significantly faster and more thermodynamically favorable.[8] To achieve coupling at the C-Cl position, you would typically first need to couple the C-Br position and then subject the resulting chloro-quinoline product to more forcing reaction conditions (e.g., a more active catalyst system, higher temperatures).[9]
Q4: Can I use Nickel instead of Palladium for this coupling?
Yes, nickel catalysts can also be used for Suzuki-Miyaura couplings and are sometimes preferred for their ability to activate challenging C-Cl bonds. However, nickel catalysis can have its own set of challenges, including different deactivation pathways and sensitivity to reaction conditions.[10][11][12] If palladium systems fail entirely, exploring a nickel-based catalyst system could be a valid secondary strategy, but it would require a separate round of optimization.
Q5: My reaction requires a strong base, but I have a base-sensitive functional group elsewhere in my molecule. What should I do?
This is a common challenge in complex molecule synthesis. You have several options:
-
Use a Milder Base: As mentioned, potassium fluoride (KF) is a milder base that can be effective, although it may require higher temperatures or longer reaction times.[5][6]
-
Use a Biphasic System: A biphasic system (e.g., toluene/water) can sometimes sequester the base in the aqueous phase, minimizing its contact with a sensitive organic substrate.
-
Switch to a Base-Free or Milder Boron Reagent: Potassium aryltrifluoroborate salts often require milder basic conditions. There are also specialized boronic acid derivatives and reaction conditions that can proceed with very mild bases or, in some cases, without a strong base.
References
- Gembicky, M., Stradiotto, M. (2024).
- Gembicky, M., Stradiotto, M. (2024).
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. BenchChem.
- Royal Society of Chemistry. (2022). CHAPTER 20: Suzuki Reactions. Royal Society of Chemistry Books.
- MDPI. (2020).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. BenchChem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Haloquinolines. BenchChem.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
Technical Support Center: Optimization of 3-Bromo-4-chloro-6-ethoxyquinoline Synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Bromo-4-chloro-6-ethoxyquinoline. As a critical intermediate in medicinal chemistry, particularly for developing kinase inhibitors, optimizing its synthesis for speed, yield, and purity is paramount.[1] This document provides in-depth, experience-driven answers to common challenges, focusing specifically on optimizing the reaction time of the key bromination step.
Frequently Asked Questions (FAQs)
Q1: What is the most logical synthetic route to this compound, and where does the reaction time optimization become critical?
A proposed efficient synthetic pathway begins with a suitable 6-ethoxyquinoline precursor. The critical steps are the chlorination at the C4 position and the subsequent electrophilic bromination at the C3 position.
The most critical stage for reaction time optimization is the bromination of the 4-chloro-6-ethoxyquinoline intermediate . This step is prone to challenges in both reaction rate and regioselectivity. The quinoline ring is deactivated by the chloro-substituent and the protonated nitrogen under acidic conditions, potentially leading to slow reaction times. Conversely, forcing the conditions can lead to over-bromination or side-product formation.
Proposed Synthetic Workflow
Caption: A decision tree for addressing a slow bromination reaction.
-
Possible Cause 1: Insufficient Electrophilicity of the Brominating Agent.
-
Explanation: The electron-withdrawing nature of the chloro-substituent and the pyridine nitrogen deactivates the ring, making it less susceptible to electrophilic attack. A mild agent like NBS may not be reactive enough.
-
Recommended Solution:
-
Switch to Molecular Bromine (Br₂): Prepare a dilute solution of Br₂ in a suitable solvent (e.g., acetic acid or dichloromethane) and add it dropwise to the reaction mixture at room temperature.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to closely monitor the consumption of the starting material. A typical TLC system could be Ethyl Acetate/Hexane (3:7 v/v), adjusting polarity as needed. [2]The product, this compound, will be less polar than any potential hydroxy-quinoline precursors and should have a higher Rf value.
-
-
-
Possible Cause 2: Low Reaction Temperature.
-
Explanation: The reaction may have a significant activation energy barrier that is not being overcome at ambient temperature.
-
Recommended Solution:
-
Gentle Heating: After adding the brominating agent, gently heat the reaction mixture to 40-50 °C using an oil bath.
-
Caution: Monitor the reaction closely for the appearance of new, unexpected spots on the TLC plate, which could indicate byproduct formation. If byproducts appear, the temperature should be reduced. [2]
-
-
-
Possible Cause 3: Inappropriate Solvent.
-
Explanation: The solvent can dramatically affect reaction rates. A non-polar solvent may not adequately dissolve the reactants or stabilize charged intermediates.
-
Recommended Solution:
-
Use a Protic Solvent: Acetic acid is often an excellent solvent for brominations as it can help polarize the Br-Br bond and keep reactants dissolved.
-
Use a Polar Aprotic Solvent: Solvents like dichloromethane (DCM) or acetonitrile can also be effective. [3]Dichloromethane is particularly useful as it provides good solubility for many organic compounds and is relatively inert. [4]
-
-
Issue 2: The reaction is fast, but produces multiple products.
This indicates a loss of selectivity, a common trade-off when pushing for faster reaction times.
-
Possible Cause 1: Over-bromination.
-
Explanation: The desired product is still electron-rich enough to undergo a second bromination, leading to di-bromo byproducts. This is especially likely when using an excess of a powerful brominating agent like Br₂.
-
Recommended Solution:
-
Strict Stoichiometric Control: Use no more than 1.05-1.1 equivalents of the brominating agent.
-
Slow, Controlled Addition: Add the brominating agent dropwise as a dilute solution over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Lower the Temperature: Perform the reaction at 0 °C or even lower to increase selectivity. The activation energy for the second bromination is typically higher, so lowering the temperature will disfavor it more significantly. [5]
-
-
-
Possible Cause 2: Poor Regioselectivity.
-
Explanation: While C3 is the kinetically favored position for bromination in this system, harsh conditions can lead to substitution at other positions on the quinoline ring.
-
Recommended Solution:
-
Use a Milder Reagent: If using Br₂, switch back to NBS. The slower, more controlled reaction will provide the kinetic product with higher fidelity. [6] 2. Avoid High Temperatures: High temperatures can lead to thermodynamic products or complex mixtures. Maintain the reaction at the lowest possible temperature that affords a reasonable rate.
-
-
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the bromination of 4-chloro-6-ethoxyquinoline. Researchers should use this as a baseline and modify parameters systematically to optimize for reaction time.
Materials:
-
4-chloro-6-ethoxyquinoline (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Dichloromethane (DCM) or Acetic Acid
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., Ethyl Acetate/Hexane, 3:7 v/v)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloro-6-ethoxyquinoline in the chosen solvent (DCM or acetic acid).
-
Add NBS in a single portion at room temperature.
-
Stir the mixture and monitor the reaction progress every 30-60 minutes using TLC.
-
If no significant conversion is observed after 4 hours, begin to gently warm the reaction to 40 °C.
-
Continue monitoring until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. If using acetic acid, carefully neutralize with a saturated aqueous solution of sodium bicarbonate. If using DCM, wash the organic layer with sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material via column chromatography or recrystallization.
References
-
Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
ResearchGate. (n.d.). Effects of solvent on the reaction time and yield. [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
Wiley Online Library. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. [Link]
-
Çakmak, G. Ö., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
-
Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Table 2 Optimization of reaction conditions for the synthesis of 4a. [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
ResearchGate. (2015). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
Beilstein Journals. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
Sources
Technical Support Center: Column Chromatography Purification of 3-Bromo-4-chloro-6-ethoxyquinoline
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 3-Bromo-4-chloro-6-ethoxyquinoline via column chromatography. This document is structured to address common challenges and questions encountered in a research and development setting, ensuring both scientific accuracy and practical, field-proven insights.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Question 1: My product is degrading on the column. The collected fractions are impure, and the overall yield is very low. What is happening?
Answer:
Decomposition of quinoline derivatives on silica gel is a frequent challenge. The basic nitrogen atom in the quinoline ring can interact strongly with acidic silanol groups on the surface of standard silica gel, which can catalyze degradation.[1][2]
Possible Causes:
-
Acidic Stationary Phase: Standard silica gel is inherently acidic and can cause decomposition of acid-sensitive compounds.
-
Prolonged Contact Time: The longer the compound remains on the column, the greater the opportunity for degradation.
-
Reactive Solvent: The mobile phase itself could be contributing to instability, although this is less common.
Recommended Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica before use. Prepare a slurry of your silica gel in the mobile phase and add a small amount of a tertiary amine base, such as 0.5-1% triethylamine (Et₃N). This amine will preferentially bind to the acidic silanol groups, rendering the surface less reactive towards your compound.[2]
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider a different adsorbent.
-
Minimize Contact Time: Use flash chromatography techniques. A shorter, wider column allows for faster elution under pressure, reducing the residence time of the compound on the stationary phase.[2]
-
Stability Test: Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude product in a suitable solvent, add a spot to a TLC plate, and then add a small amount of silica gel to the vial. Let it stir for a few hours, then spot the mixture on the same TLC plate next to the original spot. If a new spot (degradation product) appears or the original spot diminishes, your compound is unstable on silica.[3]
Question 2: I'm getting poor separation between my product and a closely-eluting impurity. My TLC shows two distinct spots, but they co-elute from the column. Why?
Answer:
Achieving good separation between compounds with similar polarities, such as isomers or certain byproducts, is a common chromatographic challenge. While TLC provides a good forecast, column performance can be affected by factors like overloading and improper solvent selection.
Possible Causes:
-
Suboptimal Mobile Phase: The solvent system may not have sufficient selectivity for the two compounds.
-
Column Overloading: Loading too much crude material prevents the formation of distinct bands, causing them to overlap and co-elute.
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.
-
Diffusion: Using too wide a column or too slow a flow rate can cause the bands to broaden and merge.
Recommended Solutions:
-
Optimize the Mobile Phase with TLC: The key to separation is finding the right solvent system.
-
Screen a variety of solvent mixtures. A good starting point for quinolines is a Hexane/Ethyl Acetate or Hexane/Dichloromethane system.[2][4]
-
Aim for an Rf value for your target compound of ~0.3-0.4 . This generally provides the best balance for effective separation on a column.[2]
-
Test different solvent classes. If hexane/ethyl acetate fails, try a system with toluene or methyl tert-butyl ether (MTBE) to alter the selectivity.[5]
-
-
Employ Gradient Elution: Start with a low-polarity mobile phase to allow the less polar compounds to separate. Gradually increase the polarity of the eluent over the course of the run to then elute your more polar product, leaving strongly-adsorbed impurities behind.[6] This technique often sharpens peaks and improves resolution.
-
Reduce the Load: A general rule is to use a silica gel-to-crude material ratio of at least 30:1 to 50:1 by weight. For very difficult separations, this ratio may need to be increased to 100:1 or more.
-
Use a High-Performance Column: Consider using a longer, narrower column for difficult separations to increase the number of theoretical plates and improve resolution.
Question 3: My compound is not coming off the column, or it is "streaking" and eluting over many fractions.
Answer:
This issue, known as tailing or irreversible adsorption, is common for polar or basic compounds on silica gel.
Possible Causes:
-
Mobile Phase is Not Polar Enough: The eluent lacks the strength to displace the compound from the stationary phase.
-
Strong Silanophilic Interactions: The basic nitrogen of the quinoline is interacting too strongly with acidic silanol groups, causing tailing.[1]
-
Poor Solubility: The compound may be precipitating at the top of the column if it is not soluble in the mobile phase.
Recommended Solutions:
-
Increase Eluent Polarity: If the compound is stuck at the top, you need to increase the polarity of your mobile phase. If using a gradient, ensure the final polarity is high enough to elute all compounds.
-
Add a Modifier: As with preventing degradation, adding a small amount (0.5-1%) of triethylamine or pyridine to your mobile phase can block the strong interaction sites on the silica, leading to sharper peaks and faster elution.[2]
-
Change the Loading Method: If solubility is an issue, use a dry loading technique.[7]
-
Dissolve your crude material in a volatile solvent (like dichloromethane or methanol).
-
Add a small amount of silica gel (or an inert support like Celite®) to the solution.[8]
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This ensures the compound is introduced in a concentrated band without using a strong, incompatible loading solvent.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best stationary and mobile phases for this compound?
A1: The selection process should be systematic and guided by TLC analysis.
-
Stationary Phase: For initial trials, silica gel (60 Å, 230-400 mesh) is the standard choice. If you observe significant tailing or degradation (see Troubleshooting Question 1), switch to neutral alumina or silica gel that has been pre-treated with triethylamine.[2]
-
Mobile Phase Development: Use TLC to screen various solvent systems. The goal is to find a system where the Rf of the target compound is ~0.3-0.4 and is well-separated from impurities.
| Solvent System (v/v) | Rf (Impurity A) | Rf (Product) | Rf (Impurity B) | Observations |
| 20% Ethyl Acetate / Hexane | 0.55 | 0.45 | 0.42 | Poor separation between product and Impurity B. |
| 15% Ethyl Acetate / Hexane | 0.45 | 0.35 | 0.30 | Good Separation. Ideal for column. |
| 10% Ethyl Acetate / Hexane | 0.30 | 0.20 | 0.16 | Spots are too low; elution will be slow. |
| 30% Dichloromethane / Hexane | 0.50 | 0.38 | 0.25 | Good separation, viable alternative. |
Based on the table above, 15% Ethyl Acetate / Hexane would be the optimal choice for the column.
Q2: What is the general protocol for running a flash column?
A2: The following is a standard protocol for purifying approximately 1g of crude material.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Insert a small plug of cotton or glass wool at the bottom, and add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel (~40-50 g) in your chosen non-polar eluent (e.g., 15% EtOAc/Hexane).[9]
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring a flat, stable surface. Add another ~1 cm layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully pipette this solution onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb onto the silica, ensuring the solvent level does not drop below the top of the sand.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Apply pressure with a pump or inert gas to achieve a steady flow rate (e.g., 5-10 cm/min drop in solvent level).
-
Begin collecting fractions in test tubes.
-
-
Fraction Analysis:
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Q3: How can I visualize and detect the compound in the collected fractions?
A3: this compound, containing an aromatic quinoline core, is UV-active. The primary method for detection is Thin Layer Chromatography (TLC) followed by visualization under a UV lamp at 254 nm .[10] The compound will appear as a dark spot against the fluorescent green background of the TLC plate. For non-UV active impurities, staining the TLC plate with iodine vapor or a potassium permanganate solution can be effective.
Workflow Diagram
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Column Chromatography Workflow for Purification.
References
- Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- MySkinRecipes. (n.d.). This compound.
- AKJournals. (n.d.). Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases.
- ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- ChemicalBook. (n.d.). This compound | 1204810-86-5.
- PubChem. (n.d.). 3-Bromo-4-chloroquinoline.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-chloro-6-methoxyquinoline.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ChemicalBook. (n.d.). This compound CAS#: 1204810-86-5.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Benchchem. (n.d.). 6-Bromo-4-chloroquinoline-3-carbonitrile synthesis reaction monitoring by TLC.
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Reddit. (2025). Trouble with column chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
Sources
- 1. akjournals.com [akjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. acgpubs.org [acgpubs.org]
- 5. reddit.com [reddit.com]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quinoline Synthesis Optimization
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address the persistent challenge of tar formation during classical quinoline syntheses. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve problems proactively.
Tar formation is a frequent and frustrating issue in many quinoline synthesis methods, leading to low yields, difficult purification, and inconsistent results. This guide will focus on the most common culprits—the Skraup and Doebner-von Miller reactions—and provide actionable, field-proven strategies to mitigate this problem.
Troubleshooting Guide: From Tarry Mess to Clean Product
This section addresses specific, common problems encountered during quinoline synthesis in a direct question-and-answer format.
Q1: My Skraup reaction is extremely vigorous, difficult to control, and producing a thick, black tar. What is causing this, and how can I prevent it?
A1: The Root Cause: A Violently Exothermic Reaction
The Skraup synthesis is notoriously exothermic and prone to runaway conditions.[1][2] The reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3][4][5] The primary issues are:
-
Aggressive Dehydration: Concentrated sulfuric acid rapidly dehydrates glycerol into acrolein, an α,β-unsaturated aldehyde.[3][6] This step is highly exothermic.
-
Uncontrolled Polymerization & Oxidation: The harsh acidic and oxidizing conditions cause the acrolein, aniline, and reaction intermediates to polymerize and char, resulting in the characteristic thick tar.[2][7]
To gain control, you must moderate the reaction's pace and prevent these side reactions from dominating.
Troubleshooting & Optimization Strategies:
-
Introduce a Moderator: The most effective strategy is to add a moderator that smooths out the exothermic spike. Ferrous sulfate (FeSO₄) is a classic and highly effective choice.[2][8] It is believed to act as an oxygen carrier, allowing the oxidation to occur more gently over a longer period.[8] Boric acid can also be used for this purpose.[1][2][3]
-
Controlled Acid Addition: Never add all the sulfuric acid at once. A slow, dropwise addition with efficient stirring and external cooling (e.g., an ice bath) is critical to dissipate heat and prevent localized hotspots where charring initiates.[2]
-
Optimize the Oxidizing Agent: While arsenic acid can be used, nitrobenzene is a common choice as it also serves as a solvent, helping to create a more homogeneous and manageable reaction mixture.[1][4][6] The nitrobenzene is reduced to aniline, which can then participate in the reaction.[3]
Workflow for Troubleshooting Skraup Synthesis
Below is a logical workflow for diagnosing and solving tar formation in the Skraup reaction.
Caption: Troubleshooting workflow for the Skraup synthesis.
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
This protocol incorporates ferrous sulfate to ensure a controlled reaction.
-
Reaction Setup: In a large round-bottom flask (at least 4x the volume of the reactants) equipped with a reflux condenser and a dropping funnel, combine aniline (1.0 eq), nitrobenzene (0.25 eq), and anhydrous glycerol (2.5 eq).
-
Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq) to the mixture and stir to create a suspension.
-
Controlled Acidification: Begin vigorous stirring and cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (3.0 eq) dropwise via the dropping funnel over at least one hour. Maintain the internal temperature below 120°C.
-
Reaction: After the addition is complete, heat the mixture to 130-140°C for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., 20% sodium hydroxide solution) until it is strongly alkaline. Caution: This neutralization is highly exothermic and should be performed with cooling.
-
Purification: The quinoline product can be isolated from the tarry mixture by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by vacuum distillation.
Q2: My Doebner-von Miller reaction is giving a very low yield due to a thick, polymeric sludge. What is the cause and how can I improve this?
A2: The Root Cause: Acid-Catalyzed Polymerization
The Doebner-von Miller reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[9] The most common failure mode is the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone starting material, which outcompetes the desired reaction pathway, leading to significant tar formation and low yields.[10][11]
Troubleshooting & Optimization Strategies:
-
Gradual Reactant Addition: A simple and effective method is to add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[10][11] This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired 1,4-Michael addition with aniline over self-polymerization.
-
Employ a Biphasic Solvent System: This is a highly effective strategy to sequester the polymerization-prone carbonyl compound.[7][10] By dissolving the α,β-unsaturated carbonyl in an immiscible organic solvent (like toluene) and adding it to the aniline in an acidic aqueous phase, you limit its concentration in the acidic medium where polymerization is most rapid.[10]
-
Optimize Acid Catalyst: While strong Brønsted acids (HCl, H₂SO₄) are common, their harshness can accelerate tar formation.[10] Consider screening milder Lewis acids (e.g., ZnCl₂, SnCl₄) which can still effectively catalyze the cyclization but may reduce polymerization.[9][10]
Workflow for Minimizing Polymerization in Doebner-von Miller Synthesis
Caption: Strategies to mitigate tar in the Doebner-von Miller reaction.
Experimental Protocol: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol uses a two-phase system to minimize the polymerization of crotonaldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the aqueous mixture to reflux.
-
Biphasic Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add this toluene solution dropwise to the refluxing acidic aniline mixture over 2-3 hours.
-
Reaction Completion: Continue refluxing for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture. Separate the organic and aqueous layers. Make the aqueous layer strongly alkaline with concentrated sodium hydroxide solution.
-
Purification: Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate). Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical mechanisms that lead to tar formation in classical quinoline syntheses?
A1: Tar is a complex mixture of high-molecular-weight, often insoluble, byproducts. In the context of quinoline synthesis, it primarily forms via two mechanisms:
-
Acid-Catalyzed Polymerization: This is the dominant issue in reactions like the Doebner-von Miller synthesis. α,β-Unsaturated aldehydes and ketones are highly susceptible to polymerization under strong acidic conditions, forming long-chain polymers.[10][11]
-
Thermal Degradation and Charring: In highly exothermic and strongly acidic/oxidizing reactions like the Skraup synthesis, the organic starting materials, intermediates, and even the product can decompose and char at localized hotspots, leading to intractable black tars.[2][7]
Q2: Are there greener or milder alternatives to classical methods that inherently produce less tar?
A2: Yes, significant progress has been made in developing more environmentally benign methods that avoid harsh conditions.
-
The Friedländer Synthesis: This method condenses a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[12][13][14] It is highly versatile and can often be performed under much milder conditions, including catalyst-free in water, which significantly reduces byproduct formation.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields, often reducing the opportunity for side reactions and tar formation. Microwave-assisted Skraup reactions in aqueous media have been reported as an efficient alternative.[1]
-
Nanocatalysis: The use of modern, recyclable nanocatalysts offers a promising path for the efficient one-pot synthesis of quinolines under milder conditions, overcoming many limitations of classical methods.[15]
Q3: How can I effectively monitor my reaction to prevent runaway conditions that lead to tarring?
A3: Careful monitoring is key to prevention.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, simple, and rapid technique to monitor the progress of your reaction.[1] By spotting the reaction mixture alongside your starting materials, you can observe the consumption of reactants and the formation of the desired quinoline product over time. This helps determine the optimal reaction time and prevents unnecessary heating that could lead to degradation and tarring.
-
Internal Temperature Monitoring: For highly exothermic reactions like the Skraup synthesis, monitoring the internal temperature with a thermometer is crucial. This allows you to control the rate of reagent addition and external cooling to prevent the reaction from exceeding its optimal temperature range.
Data Summary Table
| Synthesis Method | Key Problem | Parameter to Control | Recommended Action | Expected Outcome |
| Skraup | Violent exotherm, charring | Reaction Rate | Add moderator (FeSO₄, Boric Acid)[2][3] | Smoother, controlled reaction |
| Heat Generation | Slow, cooled addition of H₂SO₄[2] | Prevents localized hotspots | ||
| Doebner-von Miller | Polymerization of carbonyl | Reactant Concentration | Slow, dropwise addition of carbonyl[11] | Minimizes self-polymerization |
| Acid-Catalyzed Side Reactions | Use a biphasic solvent system (e.g., Toluene/H₂O)[7][10] | Sequesters carbonyl from harsh acid | ||
| Catalyst Harshness | Screen milder Lewis acids (ZnCl₂, SnCl₄)[9][10] | Balances reaction rate and side reactions |
References
- Benchchem.
- MDPI.
- Benchchem.
- Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- ResearchGate. (PDF)
- PubMed.
- Benchchem. byproduct formation in the Doebner-von Miller reaction.
- NIH. Recent Advances in Metal-Free Quinoline Synthesis.
- Google Patents.
- ACS Omega.
- N/A. 492 The Purification of Coal Tar by the Addition of Quinoline and Zn(OH)2.
- ResearchGate.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- N/A.
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- Wikipedia. Skraup reaction.
- Sciencemadness.org.
- NROChemistry. Skraup Reaction.
- Organic Chemistry Portal. Synthesis of quinolines.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Organic Syntheses Procedure. The 12-l.
- Wikipedia. Doebner–Miller reaction.
- Wikipedia. Friedländer synthesis.
- RSC Publishing. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy.
- Slideshare.
- Wikipedia. Combes quinoline synthesis.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- International Journal of Pharmaceutical Sciences.
- Organic Reactions. The Friedländer Synthesis of Quinolines.
Sources
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- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-chloro-6-ethoxyquinoline
Welcome to the technical support center for the synthesis of 3-Bromo-4-chloro-6-ethoxyquinoline (C₁₁H₉BrClNO), a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules.[1] This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this synthesis from the lab bench to pilot plant production. We will address common challenges, provide detailed troubleshooting advice, and offer validated protocols to ensure a safe, efficient, and reproducible process.
The synthesis of this tri-substituted quinoline is a multi-step process that requires careful control over reaction conditions to manage regioselectivity and minimize impurity formation. The most common synthetic route involves the construction of a 4-hydroxyquinoline core, followed by sequential chlorination and bromination.
Synthetic Pathway Overview
The logical pathway to this compound involves three primary stages. This approach allows for precise control over the introduction of each substituent.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues encountered during the scale-up synthesis.
Part 1: Chlorination of 4-Hydroxy-6-ethoxyquinoline
The conversion of the 4-hydroxy group to a 4-chloro group is a critical step, typically accomplished with phosphorus oxychloride (POCl₃). This reaction is often exothermic and requires stringent anhydrous conditions.
Question 1: My chlorination reaction is sluggish, showing incomplete conversion by TLC/HPLC even after extended heating. What's going wrong?
Answer: This is a common scale-up challenge. Several factors could be at play:
-
Insufficient Reagent or Temperature: On a larger scale, heat transfer is less efficient. Ensure the internal reaction temperature reaches the target (typically 100-110°C) and is maintained.[2][3][4] It's possible that the molar ratio of POCl₃ needs to be slightly increased on scale, though using a large excess as both reagent and solvent is common.[2][3]
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl, which deactivates the reagent.[5][6] Ensure all glassware is oven- or flame-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled or a new bottle of POCl₃ for best results.[2]
-
Poor Quality Starting Material: Impurities in the 4-hydroxy-6-ethoxyquinoline can interfere with the reaction. Confirm the purity of your starting material before beginning.
Troubleshooting Steps:
-
Verify Temperature: Use a calibrated temperature probe placed directly in the reaction mixture.
-
Ensure Anhydrous Conditions: Double-check all equipment and handle POCl₃ in a fume hood away from atmospheric moisture.
-
Add a Catalyst (Optional): In some cases, a catalytic amount of Dimethylformamide (DMF) can facilitate chlorination.[4]
-
Re-evaluate Reagent Stoichiometry: For a solvent-free reaction, ensure the volume of POCl₃ is sufficient to fully suspend and react with the starting material.
Question 2: After quenching the chlorination reaction, I get a very low yield of my 4-chloro-6-ethoxyquinoline, and the crude product is a dark, tarry material. Why?
Answer: This often points to issues with the reaction quench or workup procedure, which are magnified at scale.
-
Uncontrolled Quench: POCl₃ reacts extremely exothermically with water and alcohols.[5] Adding the reaction mixture too quickly to an aqueous or alcoholic solution without proper cooling can cause localized overheating, leading to product decomposition. The quench should be performed slowly, adding the reaction mixture to a well-stirred, ice-cold solution (e.g., ice water or a mixture of ice and a compatible solvent).
-
pH Control During Workup: The workup typically involves neutralizing the acidic mixture. This should be done carefully with a cooled base solution (like saturated sodium bicarbonate or dilute NaOH) to avoid temperature spikes. The final pH should be neutral to slightly basic (pH 7-8) to ensure the product, which is a weak base, is in its free form for extraction.[4]
-
Prolonged Exposure to Harsh Conditions: Leaving the product in highly acidic or basic conditions for extended periods, especially at elevated temperatures, can lead to degradation.
Question 3: What are the primary safety concerns when working with Phosphorus Oxychloride (POCl₃) on a large scale?
Answer: POCl₃ is a highly toxic, corrosive, and water-reactive chemical that demands strict safety protocols.[5][6]
| Hazard | Mitigation Strategy |
| Extreme Corrosivity | Causes severe burns to skin, eyes, and the respiratory tract.[5][7] Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[6][7] |
| Violent Reaction with Water | Reacts violently with water, releasing toxic hydrogen chloride gas and heat.[5][6] Ensure all equipment is scrupulously dry. Never use water to extinguish a POCl₃ fire; use a dry chemical powder (Class D) extinguisher.[8] Have an emergency shower and eyewash station immediately accessible.[7] |
| High Toxicity | Highly toxic if inhaled, ingested, or absorbed through the skin.[5] Can cause delayed pulmonary edema.[7] Use in a well-ventilated area and consider using a respirator with an appropriate acid gas cartridge for large quantities.[6] |
| Spill Management | Spills must be handled immediately by trained personnel. Neutralize with a dry material like sodium bicarbonate or soda ash. Do not use water.[7] Absorb with an inert material and place in a sealed container for hazardous waste disposal.[6] |
Part 2: Bromination of 4-Chloro-6-ethoxyquinoline
This step introduces the bromine atom at the C-3 position. The key challenge here is regioselectivity—avoiding bromination at other positions on the quinoline ring. N-Bromosuccinimide (NBS) is a common reagent for this transformation.[9][10]
Question 4: My bromination reaction gives a mixture of products, including what appears to be a di-brominated species or the wrong regioisomer. How can I improve selectivity for the 3-bromo product?
Answer: Achieving high regioselectivity is crucial. The 4-chloro and 6-ethoxy groups direct the electrophilic substitution, but conditions must be optimized.
-
Reaction Solvent: The choice of solvent can significantly influence selectivity. Acetonitrile or chlorinated solvents like dichloromethane (DCM) are often good starting points. For electron-rich aromatic compounds, using DMF as a solvent with NBS can enhance para-selectivity, although in this case, we are targeting a specific position on the heterocyclic ring.[11]
-
Control of Stoichiometry: Use of a large excess of the brominating agent (NBS or Br₂) will inevitably lead to over-bromination. On a large scale, it is critical to add the brominating agent portion-wise or as a solution via an addition funnel to maintain a low concentration and control the reaction. Use slightly more than 1 equivalent (e.g., 1.05-1.1 equivalents) of NBS.
-
Temperature Control: Electrophilic aromatic brominations are often run at or below room temperature to enhance selectivity and control the reaction rate. Running the reaction at 0°C or even lower may be necessary.
Troubleshooting Decision Tree:
Caption: Troubleshooting logic for poor regioselectivity in the bromination step.
Question 5: The workup for my NBS reaction is difficult, and I'm having trouble removing the succinimide byproduct. What is the best practice for scale-up?
Answer: Succinimide is water-soluble, so an aqueous workup is standard. However, on a large scale, emulsions can form.
-
Quench: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any remaining NBS or bromine.
-
Aqueous Wash: Wash the organic layer with water or brine. To break up emulsions, you can try adding more brine or filtering the entire biphasic mixture through a pad of celite.
-
Base Wash: A wash with a dilute base (e.g., 5% NaHCO₃ or Na₂CO₃ solution) can help remove any acidic byproducts.[12]
-
Crystallization: The most effective way to remove succinimide is often during the final product crystallization. Choose a solvent system where this compound has good solubility at high temperatures and poor solubility at low temperatures, while succinimide remains soluble. Isopropanol (IPA), ethanol, or mixed solvent systems like Toluene/Heptane are often effective.
Detailed Experimental Protocols
Protocol 1: Chlorination of 4-Hydroxy-6-ethoxyquinoline
Safety: This procedure must be conducted in a high-efficiency fume hood. All glassware must be thoroughly dried. Full PPE, including a face shield and acid-resistant gloves, is required.[6][7]
-
Setup: Equip a multi-neck, jacketed reactor with a mechanical stirrer, a temperature probe, a reflux condenser fitted with a nitrogen inlet, and an addition funnel.
-
Charge: Charge the reactor with 4-Hydroxy-6-ethoxyquinoline (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 vol eq) to the reactor. The POCl₃ often serves as both the reagent and the solvent.[2][3]
-
Reaction: Heat the stirred mixture to a reflux temperature of 100-110°C. Monitor the reaction progress by TLC or HPLC (e.g., by quenching a small aliquot in methanol and analyzing the resulting solution). The reaction is typically complete in 3-6 hours.[2][4]
-
POCl₃ Removal: Once the reaction is complete, cool the mixture to 40-50°C. A significant portion of the excess POCl₃ can be removed by vacuum distillation. This is a critical step for scale-up to make the subsequent quench more manageable.
-
Quench: Prepare a separate, well-stirred vessel containing ice water (approx. 10 volumes). Slowly and carefully add the cooled reaction mixture to the ice water, ensuring the temperature of the quench vessel does not exceed 20-25°C.
-
Neutralization & Extraction: Adjust the pH of the aqueous slurry to 7-8 using a cold 20% sodium hydroxide or saturated sodium carbonate solution. Extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) multiple times.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Chloro-6-ethoxyquinoline, which can be purified by recrystallization or used directly in the next step.
Protocol 2: Bromination of 4-Chloro-6-ethoxyquinoline
Safety: NBS is an irritant. Avoid inhalation of dust and skin contact.[13] Handle in a well-ventilated area.
-
Setup: In a clean, dry, jacketed reactor equipped for cooling, dissolve 4-Chloro-6-ethoxyquinoline (1.0 eq) in a suitable solvent such as Acetonitrile (ACN) or Dichloromethane (DCM) (approx. 10 volumes).
-
Cooling: Cool the solution to 0-5°C with constant stirring.
-
NBS Addition: In a separate vessel, prepare a solution or slurry of N-Bromosuccinimide (NBS, 1.05 eq) in the same solvent. Add the NBS solution/slurry to the cooled quinoline solution dropwise or portion-wise over 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: Allow the reaction to stir at 0-5°C. Monitor the progress by TLC or HPLC. The reaction is often complete within 2-4 hours.
-
Workup: Quench the reaction by adding a cold 10% aqueous sodium thiosulfate solution. Separate the organic layer.
-
Wash: Wash the organic layer sequentially with water and then brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product as a solid.
References
-
GazFinder. (n.d.). phosphorus oxychloride (POCl3). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
SURU Chemical. (n.d.). N bromosuccinimide safety data sheet Manufacturer & Supplier in China. Retrieved from [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
- Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495–33499.
- Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495–33499.
- Hughes, D. L., Tawa, P., Tudge, M. T., Hartner, F. W., & Maligres, P. E. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(9), 3249–3261.
- Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495–33499.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Csonka, R., Wölfling, J., & Zupkó, I. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3354.
-
Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017).
- Sökten, M., & Koca, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3-Bromo-4-chloro-6-ethoxyquinoline: A Comparative Approach
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful and indispensable tool for providing detailed information about the molecular structure of organic compounds.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-bromo-4-chloro-6-ethoxyquinoline, a substituted quinoline of interest in medicinal chemistry.[3]
Given the limited availability of experimental spectra for this specific compound in the public domain, this guide will employ a predictive and comparative methodology. We will first present a theoretically predicted ¹H NMR spectrum of this compound and dissect its key features. Subsequently, we will compare this predicted spectrum with the experimental ¹H NMR data of structurally related analogs to provide a robust and well-rounded analytical perspective. This approach not to only allows for a confident interpretation of the target molecule's spectrum but also highlights the subtle yet significant effects of substituent placement on the quinoline core.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, renowned for its diverse biological activities.[1][4][5] The electronic and steric properties of substituents on the quinoline core profoundly influence its interaction with biological targets. Therefore, the precise characterization of these substitution patterns is of paramount importance.
Predicted ¹H NMR Spectrum of this compound
To predict the ¹H NMR spectrum of this compound, computational methods employing established algorithms and databases of chemical shifts can be utilized.[6][7][8][9] The predicted chemical shifts (in ppm, relative to TMS) and coupling constants for the aromatic and ethoxy protons are detailed below.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.75 | s | - |
| H-5 | 7.95 | d | 9.2 |
| H-7 | 7.40 | dd | 9.2, 2.5 |
| H-8 | 7.30 | d | 2.5 |
| OCH₂ | 4.15 | q | 7.0 |
| CH₃ | 1.50 | t | 7.0 |
Analysis of the Predicted Spectrum:
-
H-2 (Singlet, δ 8.75): The proton at the 2-position is expected to be the most downfield signal.[2] Its deshielding is primarily due to the anisotropic effect of the adjacent nitrogen atom. The absence of a neighboring proton results in a singlet.
-
H-5 (Doublet, δ 7.95): This proton is ortho to the fused benzene ring and is expected to resonate at a relatively downfield region. It will appear as a doublet due to coupling with H-7.
-
H-7 (Doublet of Doublets, δ 7.40): The H-7 proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.
-
H-8 (Doublet, δ 7.30): The H-8 proton is ortho to the ethoxy group and will be split into a doublet by the H-7 proton.
-
Ethoxy Group (Quartet, δ 4.15 and Triplet, δ 1.50): The methylene protons (OCH₂) of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. The methyl protons (CH₃) will resonate further upfield as a triplet.
Comparative ¹H NMR Analysis with Structural Analogs
To build confidence in our predicted spectrum and to understand the influence of each substituent, we will now compare it with the experimental ¹H NMR data of 6-ethoxyquinoline and 3-bromo-4-chloroquinoline.
6-Ethoxyquinoline: The Effect of the Ethoxy Group
The ¹H NMR spectrum of 6-ethoxyquinoline provides a baseline for understanding the contribution of the ethoxy group to the chemical shifts of the protons on the benzenoid ring.
Table 2: Experimental ¹H NMR Data for 6-Ethoxyquinoline (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.78 | dd | 4.2, 1.7 |
| H-3 | 7.32 | dd | 8.3, 4.2 |
| H-4 | 8.05 | dd | 8.3, 1.7 |
| H-5 | 7.98 | d | 9.2 |
| H-7 | 7.38 | dd | 9.2, 2.8 |
| H-8 | 7.08 | d | 2.8 |
| OCH₂ | 4.12 | q | 7.0 |
| CH₃ | 1.48 | t | 7.0 |
Data adapted from publicly available spectral databases.
Comparison Insights:
-
The chemical shifts of the ethoxy group protons in 6-ethoxyquinoline are very similar to our predicted values for this compound, confirming their characteristic resonance positions.
-
The signals for H-5, H-7, and H-8 in 6-ethoxyquinoline provide a good reference for the protons on the substituted benzene ring. The electron-donating nature of the ethoxy group causes a slight upfield shift of these protons compared to unsubstituted quinoline.
3-Bromo-4-chloroquinoline: The Influence of Halogen Substituents
The ¹H NMR spectrum of 3-bromo-4-chloroquinoline will be instrumental in understanding the electronic effects of the bromo and chloro substituents on the pyridine ring.
Table 3: Predicted ¹H NMR Data for 3-Bromo-4-chloroquinoline (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.95 | s | - |
| H-5 | 8.20 | d | 8.5 |
| H-6 | 7.80 | t | 7.5 |
| H-7 | 7.95 | d | 8.5 |
| H-8 | 8.10 | d | 7.5 |
Comparison Insights:
-
The presence of the electron-withdrawing bromine and chlorine atoms is expected to deshield the protons on the quinoline ring system, leading to a general downfield shift of all signals compared to unsubstituted quinoline.
-
The H-2 proton in 3-bromo-4-chloroquinoline is predicted to be significantly downfield, which aligns with our prediction for the target molecule. The singlet nature of this proton is a key diagnostic feature.
Experimental Protocol for ¹H NMR Spectroscopy
For researchers seeking to acquire experimental data, the following protocol outlines a standard procedure for ¹H NMR analysis of quinoline derivatives.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.
-
Transfer the clear solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
The following parameters are recommended for a 400 MHz NMR spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient for quinoline derivatives.
-
Temperature: 298 K.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Visualizing the Proton Environments
To aid in the understanding of the ¹H NMR data, the following diagrams illustrate the structure of this compound and the key proton connectivities.
Figure 2: Key ¹H-¹H coupling relationships in this compound.
Conclusion
This guide has provided a comprehensive, albeit predictive, ¹H NMR analysis of this compound. By integrating theoretical predictions with comparative data from structurally related analogs, we have established a solid framework for the interpretation of its ¹H NMR spectrum. The presented experimental protocol offers a practical workflow for researchers to obtain and analyze their own data. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel quinoline derivatives, underscoring the enduring power of NMR spectroscopy in advancing chemical research.
References
- UNCW Institutional Repository.
- BenchChem.
- BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- MySkinRecipes. This compound.
- PROSPRE. 1H NMR Predictor.
- Sajed, T., Sayeeda, Z., Lee, B.L. et al. Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites 14, 290 (2024).
- NMRDB.org. Predict 1H proton NMR spectra.
- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds.
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A Comparative Guide to the Mass Spectrometric Fragmentation of 3-Bromo-4-chloro-6-ethoxyquinoline
This guide provides an in-depth analysis of the mass spectrometric behavior of 3-Bromo-4-chloro-6-ethoxyquinoline, a substituted quinoline of interest in synthetic chemistry and drug discovery. We will explore its predicted fragmentation pathways under various ionization conditions, compare the analytical utility of different mass spectrometry techniques, and provide actionable experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of molecular structure and stability through mass analysis.
Introduction: The Analytical Imperative
Understanding the fragmentation of a molecule like this compound is not merely an academic exercise. For professionals in drug development, it is critical for metabolite identification, impurity profiling, and ensuring the structural integrity of synthesized compounds. The unique combination of a quinoline core, two different halogens (bromine and chlorine), and an ethoxy group presents a fascinating case study in mass spectrometric fragmentation, where multiple competing and sequential fragmentation pathways can be elucidated.
This guide will compare the two most common ionization techniques: the high-energy, hard ionization of Electron Ionization (EI) and the gentle, soft ionization of Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS) for structural elucidation.
The Isotopic Signature: A Halogenated Fingerprint
A key feature of any compound containing chlorine and bromine is its distinctive isotopic pattern in the mass spectrum. Due to the natural abundance of their isotopes (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion of this compound will not be a single peak but a cluster of peaks.[1][2][3][4]
-
M+ peak: Contains ³⁵Cl and ⁷⁹Br
-
M+2 peak: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br
-
M+4 peak: Contains ³⁷Cl and ⁸¹Br
The relative intensities of these peaks are predictable. Given the ~3:1 ratio for chlorine and ~1:1 for bromine, the expected intensity ratio for the M:M+2:M+4 cluster will be approximately 3:4:1 .[2] This pattern is a powerful diagnostic tool for confirming the presence of one chlorine and one bromine atom in any observed ion.
Fragmentation Analysis: A Tale of Two Techniques
The fragmentation of this compound will differ significantly depending on the ionization method employed. EI provides extensive fragmentation useful for library matching, while ESI offers control over fragmentation, enabling detailed structural studies.[5][6][7]
Electron Ionization (EI): High-Energy Fragmentation
In EI, high-energy electrons bombard the molecule, creating a radical cation (M⁺•) that is energetically unstable and undergoes extensive fragmentation.[6][8] The fragmentation pathways are governed by the formation of the most stable carbocations and neutral radicals.[9]
Predicted EI Fragmentation Pathways:
-
Loss of Ethyl Radical (•C₂H₅): The primary and most favored fragmentation for an aryl ether is the cleavage of the C-O bond beta to the aromatic ring.[1] This would result in the loss of an ethyl radical (•C₂H₅, 29 Da) to form a stable oxonium ion. This is often the base peak.
-
Loss of Ethylene (C₂H₄): A common rearrangement for ethers involves the loss of a neutral alkene molecule (ethylene, 28 Da).
-
Sequential Loss of CO: Following the initial loss of the ethyl group, the resulting ion can expel carbon monoxide (CO, 28 Da).[1]
-
Loss of Halogens: The loss of bromine (•Br, 79/81 Da) or chlorine (•Cl, 35/37 Da) radicals is a principal fragmentation pathway for halogenated compounds.[1] The C-Br bond is weaker than the C-Cl bond and is expected to cleave more readily.
-
Loss of HX: Elimination of neutral HBr or HCl is also a common fragmentation route.[1][10]
The diagram below illustrates the predicted major fragmentation pathways under Electron Ionization.
Caption: Predicted Electron Ionization (EI) fragmentation of this compound.
Electrospray Ionization (ESI-MS/MS): Controlled Fragmentation
ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[5] To induce fragmentation for structural analysis, Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) is required. This allows for the systematic deconstruction of the molecule.
Predicted ESI-MS/MS Fragmentation Pathways:
Fragmentation of the even-electron [M+H]⁺ ion proceeds through the loss of stable, neutral molecules.
-
Loss of Ethylene (C₂H₄): This is the most anticipated fragmentation pathway for the protonated ethoxy group, resulting in a stable hydroxyquinoline derivative. This is often the most intense fragment ion in the MS/MS spectrum.
-
Loss of Water (H₂O): If the initial loss of ethylene occurs, the resulting protonated 6-hydroxy-3-bromo-4-chloroquinoline could potentially lose water under higher collision energy, although this is less common.
-
Loss of Halogens (as HX): The neutral loss of HBr or HCl from the protonated molecule can also occur, though typically requiring higher activation energy than the loss of ethylene.
The diagram below illustrates the predicted major fragmentation pathways under ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Comparative Data Summary
The following table summarizes the predicted key ions and their expected relative abundance under the two ionization techniques. This provides a clear comparison of the data one can expect to obtain from each experiment.
| Ion Description | Formula | Predicted m/z (Monoisotopic) | Expected Relative Abundance (EI) | Expected Relative Abundance (ESI-MS/MS) |
| [M]⁺• | [C₁₁H₉BrClNO]⁺• | 284.95 | Moderate | N/A |
| [M+H]⁺ | [C₁₁H₁₀BrClNO]⁺ | 285.96 | N/A | High (Precursor Ion) |
| [M - C₂H₅]⁺ | [C₉H₅BrClNO]⁺ | 255.92 | High (Base Peak) | Low/Absent |
| [M+H - C₂H₄]⁺ | [C₉H₆BrClNO]⁺ | 257.93 | Moderate | High (Base Peak) |
| [M - Br]⁺ | [C₁₁H₉ClNO]⁺ | 206.04 | Moderate | Low/Absent |
| [M - Cl]⁺ | [C₁₁H₉BrNO]⁺ | 250.99 | Low | Low/Absent |
| [M - C₂H₅ - CO]⁺ | [C₈H₅BrClN]⁺ | 227.92 | Moderate | Low/Absent |
Note: m/z values are for the most abundant isotopes (⁷⁹Br, ³⁵Cl). The full isotopic cluster will be observed as described in Section 2.
Experimental Protocols
To ensure reproducibility and generate high-quality data, the following protocols are recommended.
Protocol: LC-ESI-MS/MS Analysis
This method is ideal for confirming molecular weight and performing detailed structural elucidation.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions (Positive ESI Mode):
- Ion Source: Electrospray Ionization (ESI).
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V (adjust to minimize in-source fragmentation).
- Source Temperature: 150 °C.
- Desolvation Gas (N₂): 800 L/hr at 350 °C.
- Acquisition Mode:
- MS¹ Scan: Scan m/z 100-500 to identify the [M+H]⁺ precursor ion.
- MS² (ddMS²): Data-dependent acquisition triggering on the isotopic cluster around m/z 286/288/290.
- Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to observe both low-energy (loss of C₂H₄) and high-energy fragments.
The workflow for this experiment is visualized below.
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Protocol: GC-EI-MS Analysis
This method is suited for generating a reproducible fragmentation pattern for library matching and identifying less polar impurities.
1. Sample Preparation:
- Prepare a 1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.
2. Gas Chromatography (GC) Conditions:
- Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at 1.0 mL/min.
- Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
- Injection: 1 µL, splitless.
3. Mass Spectrometry (MS) Conditions:
- Ion Source: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Acquisition Mode: Full scan from m/z 40-500.
Conclusion
The mass spectrometric analysis of this compound offers a clear illustration of how molecular structure dictates fragmentation. By leveraging the predictable isotopic patterns of its halogen substituents and understanding the fundamental fragmentation rules for its ethoxy group and quinoline core, a comprehensive structural profile can be established.
-
For definitive molecular weight confirmation and detailed structural analysis of specific bonds, LC-ESI-MS/MS is the superior technique. Its soft ionization preserves the precursor ion, and controlled collision-induced dissociation allows for systematic interpretation of fragmentation pathways, primarily through the characteristic neutral loss of ethylene.
-
For generating a reproducible "fingerprint" spectrum for library creation and comparison, GC-EI-MS is the method of choice. Its high-energy ionization produces a rich and repeatable fragmentation pattern, with the most likely base peak arising from the loss of the ethyl radical.
By selecting the appropriate technique and understanding the underlying chemical principles, researchers can confidently characterize this and other complex halogenated molecules, ensuring the integrity and identity of their compounds in the research and development pipeline.
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Clugston, D. M., & MacLean, D. B. (1965). MASS SPECTRA OF OXYGENATED QUINOLINES . Canadian Journal of Chemistry, 43(4), 782–791. [Link]
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A Comparative Guide to the Biological Activity Screening of 3-Bromo-4-chloro-6-ethoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a comprehensive analysis of the predicted biological activities of a specific class of quinoline derivatives: those substituted with a bromine atom at the 3-position, a chlorine atom at the 4-position, and an ethoxy group at the 6-position. While direct experimental data for this specific substitution pattern is nascent, a robust understanding of the structure-activity relationships (SAR) of analogous quinoline derivatives allows for a scientifically grounded prediction of their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide will delve into the rationale behind these predictions, present comparative data from structurally related compounds, and provide detailed protocols for screening these novel derivatives.
The Rationale: Why 3-Bromo-4-chloro-6-ethoxyquinoline Derivatives Warrant Investigation
The selection of the 3-bromo, 4-chloro, and 6-ethoxy substitution pattern is not arbitrary. Each substituent is strategically chosen based on established principles of medicinal chemistry to potentially enhance biological activity.
-
Halogenation at C3 and C4: The introduction of halogens, such as bromine and chlorine, into the quinoline nucleus is a well-established strategy for modulating biological activity.[2] Halogens can alter the electronic properties of the ring system, influence lipophilicity, and provide additional contact points for binding to biological targets.[2] Specifically, halogenation at the C4 position has been associated with potent anticancer activity in other heterocyclic systems.[2] The presence of a halogen at the C3 position can further fine-tune the electronic and steric profile of the molecule.
-
Alkoxy Group at C6: The presence of an alkoxy group, such as an ethoxy group, at the C6 position has been linked to enhanced antimicrobial and anticancer activities in various quinoline derivatives.[3][4] This substituent can improve the pharmacokinetic properties of the compound and contribute to target binding.
This unique combination of substituents on the quinoline core suggests that this compound derivatives are promising candidates for multifaceted biological activity screening.
Predicted Anticancer Activity: A Comparative Outlook
The quinoline scaffold is present in several approved anticancer drugs, and numerous derivatives have shown significant cytotoxic activity against a range of cancer cell lines.[1][4] The predicted anticancer potential of this compound derivatives is based on the known effects of their individual substituent patterns.
Structure-Activity Relationship Insights
Halogenated quinolines have demonstrated potent anticancer activity. For instance, certain halogenated 4(3H)-quinazolinones (a related heterocyclic system) have shown significant inhibition of the MCF-7 breast cancer cell line.[2] The presence of halogens can enhance the interaction of the molecule with key enzymatic targets or DNA.[5] The combination of a bromo group at C3 and a chloro group at C4 in the target compounds is hypothesized to create a unique electronic and steric environment that could favor binding to anticancer targets.
Comparative Performance Data
To contextualize the potential of this compound derivatives, it is useful to compare the IC50 values of structurally related anticancer quinolines against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38[6] |
| HCT-116 (Colon) | 5.34[6] | ||
| MCF-7 (Breast) | 5.21[6] | ||
| 2-Arylquinolines | Quinoline 13 | HeLa (Cervical) | 8.3[6] |
| Quinoline-imidazole derivatives | Compound 12a | HepG2 (Liver) | 2.42[7] |
| A549 (Lung) | 6.29[7] | ||
| PC-3 (Prostate) | 5.11[7] |
Clinically Used Anticancer Drugs for Comparison:
| Drug | Mechanism of Action |
| Doxorubicin | Intercalates into DNA, inhibiting topoisomerase II and blocking DNA replication and transcription.[5][8] |
| Cisplatin | Forms cross-links with DNA, leading to DNA damage and apoptosis.[8][9] |
| Paclitaxel | Stabilizes microtubules, preventing their disassembly and leading to cell cycle arrest and apoptosis.[8][9] |
The target this compound derivatives would be considered highly promising if they exhibit IC50 values in the low micromolar range, comparable to or better than the quinoline derivatives listed above.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
A standard method to assess the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: A typical workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Predicted Antimicrobial Activity: A Broad-Spectrum Potential
Quinolone antibiotics, such as ciprofloxacin and levofloxacin, are a well-established class of drugs that target bacterial DNA gyrase and topoisomerase IV.[10] The structural features of this compound derivatives suggest they may also possess antimicrobial properties.
Structure-Activity Relationship Insights
The presence of a fluorine atom at the C6 position is a hallmark of the highly successful fluoroquinolone antibiotics. While the target compounds possess an ethoxy group at C6, the electronic influence of this group, combined with the halogenation at C3 and C4, could lead to novel interactions with bacterial enzymes. The substitution at the N1 position is also crucial for antibacterial activity.[11] Further derivatization of the this compound scaffold at the N1 position would be a key strategy to optimize antimicrobial potency.
Comparative Performance Data
The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial activity. The lower the MIC value, the more potent the compound.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) |
| Novel Quinoline Derivatives | Compound 6 | Staphylococcus aureus | 3.12[3][12] |
| Escherichia coli | 3.12[3][12] | ||
| Quinolone-based amides | Compound 3c | S. aureus | 2.67[13] |
Standard Antibiotics for Comparison:
| Drug | Mechanism of Action |
| Ciprofloxacin | Inhibits DNA gyrase and topoisomerase IV, leading to inhibition of DNA replication and repair.[10] |
| Amoxicillin | Inhibits the synthesis of bacterial cell walls. |
| Azithromycin | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. |
For this compound derivatives to be considered promising antimicrobial agents, they should ideally exhibit MIC values in the low microgram per milliliter range against a panel of clinically relevant bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[14]
Workflow for Broth Microdilution Assay
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Predicted Anti-inflammatory Activity: Targeting Key Mediators
Certain quinoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[15][16]
Structure-Activity Relationship Insights
The anti-inflammatory activity of quinoline derivatives is highly dependent on the nature and position of the substituents.[16] For instance, quinolines bearing a carboxylic acid moiety have been shown to exhibit COX inhibition.[16] While the core this compound scaffold does not contain a carboxylic acid, derivatization to include this or other acidic functional groups could impart anti-inflammatory activity. The halogen and ethoxy substituents will also influence the overall physicochemical properties and potential interactions with inflammatory targets.
Comparative Performance Data
The in vitro anti-inflammatory activity of compounds can be assessed by their ability to inhibit enzymes like COX-1 and COX-2 or to reduce the production of pro-inflammatory mediators in cell-based assays.
| Compound Class | Derivative Example | Assay | IC50 (µM) |
| Quinoline-pyrazole hybrids | Compound 12c | COX-2 Inhibition | 0.1[17] |
| Compound 14a | COX-2 Inhibition | 0.11[17] | |
| Compound 14b | COX-2 Inhibition | 0.11[17] | |
| Quinoline-2-carboxamides | Compound 37 | COX-2 Inhibition | 1.21[18] |
| Compound 38 | COX-2 Inhibition | 1.14[18] |
Commonly Used NSAIDs for Comparison:
| Drug | Mechanism of Action |
| Ibuprofen | Non-selective inhibitor of COX-1 and COX-2.[19][20] |
| Naproxen | Non-selective inhibitor of COX-1 and COX-2.[19][20] |
| Celecoxib | Selective inhibitor of COX-2.[19] |
Promising this compound derivatives would be those that demonstrate potent and, ideally, selective inhibition of COX-2, with IC50 values in the sub-micromolar to low micromolar range.
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of a compound to inhibit COX enzymes can be determined using commercially available assay kits.
Signaling Pathway of COX Inhibition
Caption: Simplified pathway showing the inhibition of COX enzymes by NSAIDs and test compounds.
Conclusion
While further experimental validation is essential, the structural features of this compound derivatives, based on established structure-activity relationships, strongly suggest their potential as a versatile scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising class of compounds. The exploration of this chemical space could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.
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A Comparative Guide to the Structural Elucidation of 3-Bromo-4-chloro-6-ethoxyquinoline Derivatives: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is not merely academic—it is the bedrock of rational drug design. The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer and antimicrobial properties.[1][2] The 3-bromo-4-chloro-6-ethoxyquinoline series, in particular, serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, such as kinase inhibitors.[3] The specific placement of halogen atoms and functional groups dictates the molecule's steric and electronic properties, which in turn govern its interaction with biological targets.
This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of this compound derivatives, with a primary focus on single-crystal X-ray crystallography as the definitive method for unambiguous structural determination. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, offering a self-validating framework for your research endeavors.
The Gold Standard: Unveiling Molecular Truth with X-ray Crystallography
While spectroscopic methods provide valuable pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to deliver a precise and unequivocal 3D model of a molecule in the solid state.[4][5] It provides exact atomic coordinates, bond lengths, bond angles, and crucial information about intermolecular interactions that drive crystal packing and can influence a drug's physical properties, such as solubility and stability.
The journey from a powdered compound to a refined crystal structure is a multi-step process requiring meticulous execution. Below, we outline a robust, field-proven workflow for the synthesis, crystallization, and crystallographic analysis of a representative compound: this compound.
Experimental Protocol 1: Synthesis of this compound
The synthesis of the quinoline core is often achieved through a cyclization reaction, followed by functionalization. This proposed protocol is adapted from established methods for similar quinoline derivatives.[6][7]
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromoaniline (1.0 eq) and diethyl malonate (1.1 eq).
-
Condensation: Heat the mixture to 140-150 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The intermediate is then added portion-wise to a pre-heated high-boiling point solvent, such as diphenyl ether, at 250 °C. Maintain this temperature for approximately 30 minutes to facilitate the thermal cyclization.
-
Isolation: After cooling, the reaction mixture is diluted with hexane to precipitate the product. The solid is collected by vacuum filtration, washed with hexane to remove the solvent, and then with ethanol to yield crude 6-bromo-4-hydroxyquinoline.
Step 2: Chlorination to 6-Bromo-4-chloroquinoline
-
Reaction: The crude 6-bromo-4-hydroxyquinoline (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, ~5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[8]
-
Heating: The mixture is heated to reflux (approximately 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a saturated sodium bicarbonate solution until a precipitate forms. The solid is collected by filtration, or the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 6-bromo-4-chloroquinoline.
Note: Further functionalization to achieve the 3-bromo and 6-ethoxy substitutions would involve subsequent specific bromination and etherification steps, the protocols for which would be developed based on established quinoline chemistry.
Experimental Protocol 2: Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in the entire process.[9] The choice of solvent and crystallization technique is paramount. For a molecule like this compound, which is expected to be a relatively nonpolar, rigid organic solid, several methods can be employed.[10]
Method: Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, dichloromethane). An ideal solvent is one in which the compound is moderately soluble.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a few large ones.
-
Crystallization: Cover the vial with a cap that has been pierced with a needle a few times. This allows for slow evaporation of the solvent. Place the vial in a vibration-free location.
-
Monitoring: Observe the vial over several days to weeks. High-quality, well-defined crystals should form as the solvent slowly evaporates and the solution becomes supersaturated.
Experimental Protocol 3: X-ray Diffraction Analysis
Once a suitable crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the diffraction experiment can proceed.[9]
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.[5]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (usually to 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[11]
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of the diffraction spots) are processed. The phase problem is solved using direct methods or other algorithms to generate an initial electron density map. An atomic model is built into this map, and the model is then refined against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in a final, accurate 3D structure.[9]
A Comparative Analysis: Situating X-ray Crystallography Among Alternatives
While X-ray crystallography provides the ultimate structural answer, a comprehensive characterization of a new compound relies on a suite of analytical techniques. Each method offers unique insights, and their data are often complementary.
| Technique | Information Provided for this compound | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions (e.g., halogen bonding), crystal packing.[12] | Unambiguous and definitive structural determination. Provides data on solid-state conformation. | Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[13] Not suitable for amorphous solids or oils. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms (proton-proton and proton-carbon correlations), number and type of protons/carbons, information about the electronic environment of nuclei.[14][15] | Excellent for determining the carbon-hydrogen framework in solution. Non-destructive. Can provide information on dynamic processes. | Does not provide direct information on bond lengths/angles or 3D spatial arrangement. Complex spectra can be difficult to interpret fully without 2D techniques.[16] |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (with high resolution MS). Characteristic fragmentation patterns confirm the presence of functional groups.[17] | Highly sensitive, requiring very small sample amounts. The isotopic pattern of bromine (~1:1 for ⁷⁹Br/⁸¹Br) and chlorine (~3:1 for ³⁵Cl/³⁷Cl) provides a clear signature for halogenated compounds.[18][19] | Does not distinguish between isomers. Provides limited information on the connectivity of atoms. |
| FTIR Spectroscopy | Presence of functional groups based on vibrational frequencies (e.g., C-O stretch for the ethoxy group, C-Cl and C-Br vibrations, aromatic C=C and C-H stretches).[20][21] | Fast and simple to perform. Good for identifying the presence or absence of key functional groups. | Provides limited information on the overall molecular structure. The "fingerprint region" can be complex and difficult to interpret for novel compounds. |
| UV-Vis Spectroscopy | Information about the electronic transitions within the conjugated π-system of the quinoline ring.[22][23] | Simple and rapid. Can be used for quantitative analysis. The position of λmax is sensitive to the substitution pattern on the aromatic system. | Provides very limited structural information, mainly related to the extent of conjugation.[24] |
Visualizing the Workflow and Structural Insights
To better illustrate the process and the type of information obtained, we can use diagrams to represent the workflow and potential structural features.
Caption: Experimental workflow from synthesis to final 3D structure determination.
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A Researcher's Guide to Selecting Cytotoxicity Assays for Novel 3-Bromo-4-chloro-6-ethoxyquinoline Based Compounds
For researchers and drug development professionals venturing into the promising class of quinoline derivatives, specifically those based on the 3-Bromo-4-chloro-6-ethoxyquinoline scaffold, a rigorous evaluation of their cytotoxic potential is a foundational step. The selection of appropriate cytotoxicity assays is not merely a procedural choice; it is a critical decision that dictates the quality and interpretability of the data, ultimately influencing the trajectory of a potential therapeutic agent. This guide provides an in-depth comparison of key cytotoxicity assays, offering the technical details and scientific rationale necessary to construct a robust screening funnel for this unique compound class.
Quinoline derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer properties.[1][2] Their mechanisms of action often involve the induction of programmed cell death, or apoptosis, and interference with critical cellular pathways.[3][4] Therefore, a comprehensive cytotoxic assessment should not only quantify cell death but also elucidate the underlying mechanism. This guide will compare three principal assays, each interrogating a different facet of cellular health: metabolic activity, membrane integrity, and apoptotic pathway activation.
Assessing Metabolic Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, primarily because it offers a straightforward, colorimetric readout of a cell population's metabolic activity.[5] This assay is particularly useful for initial high-throughput screening to determine the half-maximal inhibitory concentration (IC50) of novel compounds.
Scientific Principle
The core of the MTT assay lies in the enzymatic activity of mitochondrial dehydrogenases within viable cells.[6] These enzymes cleave the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced, which is insoluble in aqueous solutions, is directly proportional to the number of metabolically active, and therefore viable, cells.[7] The subsequent solubilization of these formazan crystals allows for spectrophotometric quantification.
Experimental Protocol: MTT Assay
Materials:
-
This compound based compound stock solution
-
Target cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound based compound. Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (typically 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, visible purple precipitates will form in wells with viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Evaluating Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
When the plasma membrane of a cell is compromised—a hallmark of necrosis and late-stage apoptosis—intracellular components leak into the surrounding culture medium. The LDH assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme, in the supernatant as an indicator of cell lysis.[8][9] This makes it an excellent counterpoint to the MTT assay, as it directly measures cell death rather than metabolic slowdown.
Scientific Principle
The LDH assay is a two-step enzymatic reaction.[10] First, the LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which concurrently reduces NAD+ to NADH.[8] In the second step, a catalyst (diaphorase) transfers a hydrogen from NADH to a tetrazolium salt (INT), converting it to a red formazan product.[10] The intensity of the red color is proportional to the amount of LDH released and can be measured colorimetrically.
Experimental Protocol: LDH Assay
Materials:
-
Treated cell culture supernatants
-
LDH Assay Kit (containing substrate, cofactor, and catalyst solutions)
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the this compound based compounds in a 96-well plate as described for the MTT assay. It is crucial to set up three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer provided in the kit.
-
Background control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Correct the absorbance values by subtracting the background control. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Quantifying Apoptosis: The Caspase-3/7 Assay
Given that many quinoline derivatives exert their anticancer effects by inducing apoptosis, a direct measurement of this process is essential.[3] Caspases are a family of proteases that are central to the apoptotic cascade. Caspase-3 and Caspase-7 are the primary "executioner" caspases, responsible for the cleavage of key cellular proteins that leads to the morphological and biochemical hallmarks of apoptosis.
Scientific Principle
The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous assay that measures the combined activities of caspase-3 and caspase-7.[11] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for caspase activity and cell lysis.[12] When the reagent is added to the cells, lysis occurs, and active caspases cleave the substrate. This cleavage releases aminoluciferin, which is then utilized by luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3 and -7.[11]
Experimental Protocol: Caspase-3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates suitable for luminescence
-
Luminometer or microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with serial dilutions of the this compound based compound as previously described. Include appropriate controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[12]
-
Homogeneous Assay: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the caspase activity. Data can be expressed as fold-change in luminescence relative to the vehicle control.
Comparative Analysis of Assays
To aid in the selection process, the following table summarizes the key characteristics and provides hypothetical comparative data for a this compound based compound (Compound X).
| Feature | MTT Assay | LDH Assay | Caspase-3/7 Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase. | Measures membrane integrity via released cytosolic LDH.[8] | Measures apoptosis via executioner caspase activity.[11] |
| Endpoint | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Luminescent (Light Emission) |
| Measures | Cell Viability/Proliferation | Cell Lysis/Necrosis | Apoptosis Induction |
| Assay Format | Endpoint | Endpoint (Supernatant Transfer) | Homogeneous ("Add-Mix-Read") |
| Advantages | Inexpensive, high-throughput, well-established.[13] | Directly measures cytotoxicity, non-radioactive.[8] | High sensitivity, specific to apoptosis, simple protocol.[11] |
| Limitations | Indirect measure of viability, can be affected by metabolic changes. | Does not distinguish between apoptosis and necrosis. | Does not detect non-apoptotic cell death. |
| Hypothetical IC50 for Compound X | 15 µM | 25 µM | 12 µM (EC50 for activation) |
This data is illustrative. The IC50 from the LDH assay is often higher than that from metabolic assays, as loss of membrane integrity is a later-stage event compared to metabolic inhibition or the initiation of apoptosis.
Visualizing the Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for each assay.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: Cellular events measured by different cytotoxicity assays.
Conclusion and Recommendations
For the comprehensive cytotoxic evaluation of this compound based compounds, a singular assay is insufficient. We recommend a tiered approach:
-
Primary Screening: Utilize the MTT assay for its high-throughput capacity to determine the IC50 values across multiple cell lines and establish a preliminary structure-activity relationship (SAR).
-
Mechanism Confirmation: For active compounds, employ the Caspase-3/7 assay to confirm if the observed cytotoxicity is mediated by apoptosis. This provides crucial mechanistic insight early in the development process.
-
Orthogonal Validation: Use the LDH assay as an orthogonal method to confirm cell death and distinguish between primary necrosis and secondary necrosis following apoptosis, especially at higher compound concentrations or longer incubation times.
By integrating data from assays that probe metabolic health, membrane integrity, and specific death pathways, researchers can build a robust and reliable cytotoxicity profile for their novel quinoline compounds, enabling more informed decisions in the path toward clinical development.
References
- de Souza, M. V. N. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
- Advanced BioMatrix. (2024). AlamarBlue Assay Protocol.
- Bio-Rad. (n.d.).
- Pillay, C. S., et al. (2013). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Chemistry, 2013, 1-7.
- Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194.
- Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3476-3495.
- BenchChem. (2025).
- Abcam. (n.d.).
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- Luminex Corpor
- Roche. (n.d.).
- Szychowski, K. A., et al. (2022).
- University of Leicester. (n.d.). MTT Assay Protocol.
- Abcam. (n.d.). MTT assay protocol.
- Emami, L., et al. (2024).
- BenchChem. (2025).
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Establishing Analytical Standards for 3-Bromo-4-chloro-6-ethoxyquinoline
Introduction: The Critical Role of Well-Characterized Analytical Standards
In the landscape of drug discovery and development, the purity and identity of chemical entities are paramount. 3-Bromo-4-chloro-6-ethoxyquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives[1]. For researchers synthesizing or utilizing this compound as an intermediate or a final active pharmaceutical ingredient (API), the establishment of a reliable analytical standard is not merely a procedural step but the foundation upon which all subsequent experimental data rests.
A certified reference material (CRM) from a major pharmacopeia or a commercial supplier is the ideal starting point. However, for novel or specialized intermediates like this compound, commercially available, pre-certified standards are not always available. In such common scenarios, the responsibility falls upon the research organization to source a high-purity batch and perform rigorous characterization to qualify it as an in-house primary standard.
This guide provides a comprehensive framework for the analytical characterization of this compound. We will compare orthogonal analytical techniques, provide detailed experimental protocols, and explain the scientific rationale behind these methods to create a self-validating system for establishing a trustworthy in-house standard.
Part 1: The Qualification Workflow for an In-House Standard
When a commercial CRM is unavailable, a research-grade chemical must undergo a battery of tests to confirm its identity and purity. This workflow ensures that the material is suitable for use as a reference standard for subsequent quantitative and qualitative analyses. The core principle is the application of orthogonal methods—techniques that measure the same attribute (like purity) based on different chemical or physical principles.
Caption: Workflow for qualifying a research-grade chemical as an in-house analytical standard.
Part 2: Identity Confirmation – Is It the Right Molecule?
Before assessing purity, it is imperative to unequivocally confirm the chemical structure of the procured material. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the analyte, offering the first piece of evidence for its identity. For this compound (Molecular Formula: C₁₁H₉BrClNO), the expected monoisotopic mass is approximately 284.96 g/mol .
-
Experimental Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar heterocyclic compounds, minimizing fragmentation and maximizing the intensity of the molecular ion peak ([M+H]⁺). High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial. It can measure the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental composition and confirming it matches C₁₁H₉BrClNO. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides a definitive signature for the presence of these halogens.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are required for full characterization.
-
Experimental Rationale: The sample is dissolved in a deuterated solvent, typically CDCl₃ or DMSO-d₆. The ¹H NMR spectrum will show the number of distinct protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (integration). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Based on the structure of this compound and known substituent effects in quinoline systems[2], one can predict the approximate chemical shifts and splitting patterns, which are then compared against the experimental data.
Part 3: Purity Assessment – How Clean Is It?
Purity determination is arguably the most critical step. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry due to its high resolving power and sensitivity[3]. It is essential to use a secondary, orthogonal method like Gas Chromatography (GC) to ensure no impurities are missed.
High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar organic molecules like our target compound.
-
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 column (e.g., 4.6 x 150 mm, 5 µm) is selected. The nonpolar C18 stationary phase provides good retention for the aromatic quinoline ring system.
-
Mobile Phase: A gradient elution using a polar mobile phase is employed to ensure the separation of impurities with a wide range of polarities. A typical system uses water with an acid modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same modifier as mobile phase B. The acid modifier helps to protonate the quinoline nitrogen, ensuring sharp, symmetrical peak shapes.
-
Detection: The quinoline ring system is a strong chromophore, making UV detection highly effective. A detection wavelength of 254 nm is a common starting point, though a photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength.
-
Caption: A typical workflow for purity analysis by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV Purity Method
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and dissolve it in 5.0 mL of methanol to create a 1 mg/mL stock solution.
-
Ensure complete dissolution using a vortex mixer and/or sonication.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the gradient program outlined in the table below.
-
Integrate all peaks in the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique to HPLC, particularly for identifying potential volatile or non-UV active impurities that might be missed.
-
Experimental Rationale: The compound must have sufficient thermal stability and volatility to be amenable to GC. Given its structure, this compound should be suitable for GC analysis. A standard non-polar column (e.g., DB-5ms) is typically used. The mass spectrometer detector provides not only quantitative information (based on peak area) but also structural information on any separated impurities, aiding in their identification. GC-MS is particularly useful for detecting residual solvents from the synthesis process.
Part 4: Comparison of Analytical Techniques for Standard Qualification
No single technique can provide a complete picture. The strength of this qualification process lies in the synthesis of data from these complementary methods.
Table 2: Comparison of Orthogonal Analytical Methods
| Technique | Primary Purpose | Strengths for This Application | Limitations |
| HRMS | Identity Confirmation (Elemental Composition) | - Provides highly accurate mass measurement. - Confirms elemental formula (C₁₁H₉BrClNO). - Isotopic pattern confirms Br/Cl presence. | - Does not provide information on isomeric structure. - Not a quantitative purity method. |
| NMR (¹H, ¹³C) | Identity Confirmation (Structural Connectivity) | - Unambiguously determines the chemical structure. - Can detect and identify structurally related impurities if present >1%. | - Relatively low sensitivity for impurity detection compared to HPLC. - Complex spectra can be challenging to interpret. |
| HPLC-UV (Primary) | Purity Assessment & Quantification | - High resolution for separating closely related impurities. - High sensitivity (typically <0.1%). - Established method for API purity.[3] | - Requires impurities to have a UV chromophore. - Non-volatile impurities may not elute. |
| GC-MS (Orthogonal) | Purity Assessment (Volatile/Non-UV Impurities) | - Excellent for detecting residual solvents and volatile by-products. - MS detector aids in identifying unknown impurity peaks.[4] | - Compound must be thermally stable and volatile. - Less suitable for non-volatile or polar impurities. |
Conclusion: Establishing a Self-Validating Standard
For a specialized intermediate like this compound, where a commercial certified reference standard may be elusive, a rigorous, multi-faceted analytical approach is essential. By combining the definitive structural elucidation from HRMS and NMR with the sensitive, orthogonal purity assessments from HPLC-UV and GC-MS, a research organization can confidently qualify a batch of material as a reliable in-house analytical standard. This self-validating system ensures the integrity of all subsequent research and development activities, from reaction monitoring to final product specification, providing the trustworthiness and accuracy demanded by the scientific community.
References
-
PubChem. 3-Bromo-4-chloroquinoline. National Center for Biotechnology Information. [Link]
-
Amerigo Scientific. 3-Bromo-4-chloro-6-trifluoromethylquinoline. Amerigo Scientific. [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Lurie, I. S., et al. (2002). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences. [Link]
-
Abraham, R. J., et al. (2004). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-chloro-6-ethoxyquinoline
As researchers and developers in the pharmaceutical landscape, our work with novel chemical intermediates like 3-Bromo-4-chloro-6-ethoxyquinoline is foundational to innovation. This halogenated quinoline derivative is a valuable building block, particularly in the synthesis of kinase inhibitors and other complex bioactive molecules.[1] However, its chemical structure—containing both bromine and chlorine—necessitates a rigorous and informed approach to its handling and, critically, its disposal.
This guide provides a direct, procedural framework for the proper disposal of this compound. The protocols outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. By understanding the causality behind each step, we can transform routine procedure into a self-validating system of safety and responsibility.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's properties is the cornerstone of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by examining its close structural analogs. This approach, rooted in established chemical principles, allows us to anticipate risks and implement appropriate controls.
Based on data from similar halogenated quinolines, this compound should be handled as a hazardous substance with the potential for significant acute toxicity and irritation.[2][3][4]
Table 1: Chemical Properties and Inferred Hazard Profile
| Property | Value / Classification | Source |
| Chemical Name | This compound | |
| CAS Number | 1204810-86-5 | [1] |
| Molecular Formula | C₁₁H₉BrClNO | [1] |
| Molecular Weight | 286.55 g/mol | [1] |
| Predicted Boiling Point | 353.8 °C | [1] |
| Inferred Acute Toxicity | Toxic if swallowed (Category 3/4). | [2][3][5] |
| Inferred Skin Irritation | Causes skin irritation (Category 2). | [6][7] |
| Inferred Eye Irritation | Causes serious eye damage/irritation (Category 1/2). | [2][3][6] |
| Inferred Target Organs | May cause respiratory irritation. | [5][6] |
| Classification | Halogenated Organic Compound. | [8][9] |
The presence of carbon-halogen bonds classifies this compound as a Halogenated Organic Compound (HOC).[8][9] HOCs are subject to specific environmental regulations, including restrictions on land disposal, due to their potential for persistence and toxicity.[10] Therefore, proper disposal is not just a matter of laboratory safety but of federal and local environmental compliance.
Pre-Disposal Handling and Safety Protocols
Safe disposal begins with safe handling. Adherence to established laboratory safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) provides a clear framework for managing hazardous chemicals in a laboratory setting.[11][12]
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing waste, must be conducted inside a properly functioning chemical fume hood.[5] This is the primary method for preventing inhalation exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile rubber gloves.[13] Given the potential for skin irritation, ensure gloves are inspected before use and changed immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles are mandatory to protect against the risk of serious eye damage.[6][14]
-
Protective Clothing: A buttoned lab coat must be worn to protect against skin contact.[14]
Storage:
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]
-
Containers must be kept tightly sealed to prevent the release of vapors.[15][16]
Step-by-Step Disposal Procedures
The following procedures provide a systematic approach to managing waste streams containing this compound. The cardinal rule is waste segregation: never mix halogenated and non-halogenated waste streams. [17][18] Co-mingling these wastes needlessly increases disposal costs, as the entire volume must be managed through the more expensive incineration process required for halogenated compounds.[17]
Step 1: Waste Stream Segregation and Collection
-
Designate a Halogenated Waste Container: Select a chemically compatible container, typically polyethylene or glass, that is in good condition and has a secure, threaded cap.[13][18]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[18] Clearly write the full chemical name: "Waste this compound." List all components, including any solvents used for rinsing.[16]
-
Collect Waste Streams:
-
Unused or Expired Chemical: The original container with the unused chemical should be sealed, labeled as waste, and placed in secondary containment for pickup.
-
Solid Waste: Collect all contaminated disposable materials, such as gloves, wipes, and weigh papers, in the designated solid halogenated waste container.
-
Liquid Waste (Rinsate): When cleaning contaminated glassware, the initial rinses with a solvent (e.g., ethanol or acetone) must be collected as hazardous liquid waste.[14] Collect these rinses in your designated liquid halogenated waste container. Subsequent rinses with soap and water may be disposed of down the drain, pending institutional guidelines.
-
Step 2: On-Site Storage and Disposal
-
Storage: Keep the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[18] This area must be under the control of the laboratory personnel.
-
Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[13]
-
Arrange for Pickup: Once the container is nearly full, or on a regular schedule, arrange for its collection by your institution's Environmental Health & Safety (EHS) department. Do not accumulate excessive amounts of waste.[16]
-
Final Disposal Method: The ultimate disposal of this compound will be through high-temperature incineration at a licensed hazardous waste treatment facility.[10][14] This is the standard and environmentally preferred method for destroying halogenated organic compounds. Never attempt to dispose of this chemical via evaporation, sewer, or in the regular trash.[14][17]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses. All personnel handling this compound must be familiar with these procedures.
Small Spill (Inside a Fume Hood):
-
Ensure PPE is worn.
-
Contain the spill using an inert absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated solid halogenated waste container.[18][19]
-
Wipe the area with a cloth dampened with a suitable solvent and place the cloth in the waste container.
-
For larger spills, evacuate the area and contact your EHS department immediately.[16]
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3][19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical intermediates like this compound is as vital as the scientific discoveries they enable.
References
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
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Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
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Personal protective equipment for handling 3-Bromo-4-chloro-6-ethoxyquinoline
A Guide to the Safe Handling of 3-Bromo-4-chloro-6-ethoxyquinoline
As researchers and developers at the forefront of scientific innovation, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven procedures for the safe handling, use, and disposal of this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes critical safety information from structurally analogous halogenated quinolines to establish a robust and conservative safety protocol. Our primary objective is to empower you to manage this substance with confidence, ensuring both personal safety and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards is the cornerstone of safe chemical handling. Based on data from closely related bromo-chloro-quinoline derivatives, we must assume this compound presents a significant hazard profile.
Key anticipated hazards include:
-
Acute Oral Toxicity : Structurally similar compounds are classified as "Toxic if swallowed" (H301).[1][2] Extreme caution must be taken to prevent ingestion.
-
Serious Eye Damage : Analogs are known to cause serious eye damage (H318), necessitating robust eye protection.[1][2]
-
Skin and Respiratory Irritation : Related chemicals are categorized as causing skin irritation (Category 2) and potential respiratory irritation.[3][4]
-
Environmental Hazard : Some related compounds are toxic to aquatic life with long-lasting effects. All waste must be considered environmentally hazardous.
These classifications demand that all handling procedures are performed within a controlled environment using appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A comprehensive PPE strategy is non-negotiable. The selection of specific PPE is directly informed by the anticipated hazards of acute toxicity, severe eye damage, and skin irritation.
| Equipment | Specification | Purpose & Rationale | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against skin contact.[5] Inspect gloves for any signs of degradation or punctures before every use. For prolonged tasks, consider double-gloving. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[4] | Primary |
| Face Protection | Face Shield (worn over goggles) | To be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers, preparing solutions, or cleaning up spills.[5] | Secondary |
| Body Protection | Laboratory Coat / Chemical-resistant Apron | Protects skin and personal clothing from contamination.[5] An apron is recommended when handling larger quantities. | Primary & Secondary |
| Respiratory Protection | N95 Particulate Respirator or Air-purifying respirator with organic vapor cartridges | An N95 is required when handling the solid, powdered form to prevent inhalation.[5] For handling solutions where vapors may be generated, an air-purifying respirator is necessary. Always work within a chemical fume hood.[3] | Task-Dependent |
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is critical to prevent cross-contamination. The sequence is designed to ensure contaminated items are removed without touching clean areas.
Caption: Workflow for correct PPE donning and doffing sequence.
Safe Handling and Operational Plan
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and ensures procedural consistency.
Step 1: Preparation
-
Designated Area : All work with this compound must be conducted in a designated area, within a certified chemical fume hood.[3][5]
-
Verify Ventilation : Ensure the chemical fume hood is functioning correctly with adequate airflow before beginning any work.
-
Assemble Materials : Have all necessary equipment, solvents, and a pre-labeled hazardous waste container ready inside the fume hood to minimize movement in and out of the controlled space.
-
Emergency Equipment Check : Confirm that an eyewash station and safety shower are unobstructed and have been recently tested.[4] Keep a spill kit rated for halogenated organic compounds readily accessible.
Step 2: Experimental Procedures
-
Handling Solids : When weighing the solid compound, use a disposable weigh boat. Handle with care to avoid creating airborne dust. An N95 respirator is mandatory for this step.[5]
-
Preparing Solutions : Add the solid compound slowly to the solvent to prevent splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary even within the fume hood.[5]
-
General Conduct : Always keep containers of the chemical tightly closed when not in use.[6] Avoid direct contact with the substance at all times.[5]
Step 3: Decontamination and Cleanup
-
Surface Decontamination : All glassware and surfaces that have come into contact with the chemical should be decontaminated with an appropriate solvent (e.g., ethanol or isopropanol) and then washed thoroughly. The initial rinsate must be collected as hazardous liquid waste.[7]
-
PPE Removal : Remove PPE in the designated area following the sequence outlined in the diagram above to prevent the spread of contamination.[5] Dispose of all single-use items (gloves, weigh boats, wipes) in the designated solid hazardous waste container.
Emergency and Spill Response Plan
Immediate and correct response to an emergency is critical.
Emergency Response Decision Tree
Caption: Decision tree for responding to spills and exposures.
First Aid Measures:
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[4]
-
In Case of Skin Contact : Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Immediate medical attention is required.[3]
-
In Case of Eye Contact : Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Immediate medical attention is required.[1][4]
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[1][3]
Waste Disposal Plan
Proper segregation and disposal of halogenated waste are critical for environmental protection and regulatory compliance. Halogenated waste streams must never be mixed with non-halogenated waste due to the significantly different and more costly disposal processes required.[8]
Waste Disposal Workflow
Caption: Segregation and disposal pathway for generated waste.
Step-by-Step Disposal Protocol:
-
Segregate at the Source : Use separate, clearly labeled waste containers for halogenated and non-halogenated waste.[9]
-
Solid Waste : Place all contaminated solid materials (gloves, weigh boats, absorbent pads) into a durable, sealed container labeled "HAZARDOUS WASTE: Halogenated Solids" and list "this compound".[10]
-
Liquid Waste : Collect all liquid waste containing the compound, including reaction mixtures and the first rinse from glassware, in a compatible, sealed container labeled "HAZARDOUS WASTE: Halogenated Liquids".[6][7]
-
Container Management : Keep all waste containers tightly closed except when actively adding waste.[10] Store them in a designated, cool, and well-ventilated secondary containment area away from incompatible materials.[6]
-
Final Disposal : Arrange for the disposal of all waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.[7]
By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discoveries.
References
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- OPCW. (n.d.). Personal Protective Equipment.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-Bromo-4-chloro-6-methoxyquinoline.
- Chemical Synthesis. (n.d.). 3-bromo-6-chloro-4-hydroxy-8-methoxyquinoline (CAS No. 1204810-80-9) SDS.
- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-4-chloro-cinnoline.
- Thermo Fisher Scientific. (2025). 3-Bromoquinoline Safety Data Sheet.
- Amerigo Scientific. (n.d.). 3-Bromo-4-chloro-6-trifluoromethylquinoline.
- PubChem. (n.d.). 3-Bromo-4-chloroquinoline.
- Fisher Scientific. (2024). Safety Data Sheet - 6-Bromo-4-chloroquinoline.
- Sigma-Aldrich. (2024). Safety Data Sheet - 4'-Bromo-4-chlorochalcone.
- ECHEMI. (n.d.). 3-Bromo-4-chloro-6-fluoroquinoline SDS.
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- Washington State University. (n.d.). Halogenated Solvents.
- Benchchem. (n.d.). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
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- Temple University. (n.d.). Halogenated Solvents in Laboratories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
